9-Anthraceneboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
anthracen-9-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHDLIWHHXBLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=CC3=CC=CC=C13)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573500 | |
| Record name | Anthracen-9-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100622-34-2 | |
| Record name | Anthracen-9-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Anthraceneboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
9-Anthraceneboronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of 9-Anthraceneboronic acid. This versatile compound serves as a crucial intermediate in a wide array of synthetic applications, from the development of advanced materials to the synthesis of novel pharmaceutical agents.
Core Chemical Properties
This compound is an aromatic boronic acid featuring an anthracene backbone. This structure imparts unique photophysical properties and reactivity, making it a valuable tool in organic chemistry.[1] A summary of its key quantitative properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁BO₂ | [1][2][3][4][5] |
| Molecular Weight | 222.05 g/mol | [1][2][3][4][5] |
| Appearance | White to tan or light yellow crystalline solid/powder | [1][2][4] |
| Melting Point | 203-250 °C | [2] |
| Solubility | Soluble in Methanol | [2] |
| pKa (Predicted) | 8.53 ± 0.30 | [2] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [2] |
| Boiling Point (Predicted) | 479.5 ± 28.0 °C | [2] |
| Flash Point | 243.8 °C | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are critical for its effective utilization in research and development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from anthracene. The first step involves the bromination of anthracene to form 9-bromoanthracene, which is then converted to the target boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.[6]
Step 1: Synthesis of 9-Bromoanthracene [6]
-
In a 500mL three-neck flask equipped with a condenser, mechanical stirrer, and temperature-controlled heater, add 20.0g of anthracene and 150mL of dichloromethane.
-
Heat the mixture to 40°C in a water bath.
-
Add 19g of N-bromosuccinimide (NBS) in batches over 3 hours.
-
Remove the majority of the solvent by rotary evaporation.
-
Add a large amount of ethanol to precipitate the solid product.
-
Recrystallize the resulting yellow-green crystals from a suitable solvent to obtain 9-bromoanthracene.
Step 2: Synthesis of this compound [6]
-
In a 250mL four-neck round-bottom flask, add 3.21g (12.50 mmol) of 9-bromoanthracene and 32mL of dry tetrahydrofuran (THF).
-
Place the flask in a -70°C low-temperature bath and purge with N₂ for 30 minutes.
-
Slowly add 5.20mL (12.50 mmol) of a 2.50 mol·L⁻¹ n-butyllithium solution in hexane over 10 minutes under N₂ protection. The solution color will change from pale yellow to brick red.
-
Continue stirring the reaction at low temperature for 1 hour.
-
Add 2.00g (19.0 mmol) of trimethyl borate (B(OCH₃)₃) dropwise over approximately 20 minutes. The solution color will change from brick red to yellow.
-
Continue stirring at low temperature for 1 hour, then allow the reaction mixture to warm to room temperature.
-
Slowly add 50mL of 4% hydrochloric acid and stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer three times with ether.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent to obtain crude this compound.
-
Recrystallize the crude product from benzene or petroleum ether to yield a pale yellow powder.
Below is a DOT language diagram illustrating the synthesis workflow.
Key Reactions: Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.[1][7] This reaction allows for the coupling of the anthracene moiety with various aryl or vinyl halides, enabling the synthesis of complex organic molecules.[1]
General Protocol for Suzuki-Miyaura Coupling: [8][9]
-
Under an inert atmosphere (e.g., nitrogen), dissolve the aryl halide (1 equivalent), this compound (1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents) in a suitable solvent system (e.g., toluene, THF).
-
Add an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to isolate the desired coupled product.
The following diagram illustrates the logical relationship in a Suzuki-Miyaura coupling reaction.
Applications in Research and Drug Development
The unique chemical structure of this compound makes it a valuable building block in several areas of scientific research and industrial applications.
-
Pharmaceutical Synthesis : It serves as a crucial intermediate for the synthesis of novel drug candidates.[1][7] The Suzuki coupling reaction enables the attachment of various chemical moieties to the anthracene scaffold, facilitating the creation of diverse molecular libraries for biological screening.[1]
-
Organic Electronics and Materials Science : The fluorescent properties of the anthracene core are leveraged in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[1][4] The boronic acid group allows for controlled polymerization and functionalization of surfaces.[1]
-
Fluorescent Probes : Derivatives of this compound are employed in the design of fluorescent probes for biological imaging and sensing applications.[4] Boronic acids are known to interact with diols, a feature that can be exploited for the detection of specific biomolecules like saccharides.[4]
-
Catalysis and Reagent Development : The specific steric and electronic profile of this compound makes it a subject of research for developing new catalytic systems and specialized reagents.[1]
The diagram below outlines the logical relationship between the properties of this compound and its primary applications.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound - 100622-34-2 - Structure, Synthesis, Properties [organoborons.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 4-(anthracen-9-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 9-Anthraceneboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthraceneboronic acid (C₁₄H₁₁BO₂) is a versatile synthetic intermediate widely employed in organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its utility in the synthesis of complex organic molecules makes it a valuable building block in drug discovery, materials science, and the development of fluorescent probes.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating this compound for a range of applications.
This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not extensively available in the public domain, this document outlines a detailed experimental protocol for its determination, summarizes available qualitative data, and presents solubility information for structurally related compounds to guide solvent selection.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for both solubility determination and its application in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁BO₂ | [3] |
| Molecular Weight | 222.05 g/mol | [3] |
| Appearance | White to slightly yellow crystalline powder | [2] |
| Melting Point | 203-250 °C | [4] |
| pKa | 8.53 ± 0.30 (Predicted) | [4] |
Solubility of this compound: Qualitative Data
Quantitative solubility data for this compound in a range of organic solvents is not readily found in peer-reviewed literature. However, qualitative descriptions are available from various chemical suppliers and databases. This information, while not precise, provides a useful starting point for solvent screening.
| Solvent | Qualitative Solubility | Reference(s) |
| Methanol | Soluble | [4] |
Solubility of Structurally Related Compounds
To provide further guidance on solvent selection, the following table summarizes quantitative solubility data for anthracene and 9-anthracenecarboxylic acid, compounds that share the same aromatic core as this compound. The presence of the boronic acid functional group will influence solubility, but these values can serve as a useful proxy.
| Compound | Solvent | Solubility | Temperature | Reference(s) |
| 9-Anthracenecarboxylic Acid | Ethanol | ~1 mg/mL | Not Specified | [5] |
| 9-Anthracenecarboxylic Acid | DMSO | ~1 mg/mL | Not Specified | [5] |
| 9-Anthracenecarboxylic Acid | Dimethylformamide (DMF) | ~1 mg/mL | Not Specified | [5] |
| Anthracene | Chloroform | 20 mg/mL | Not Specified | [6] |
Experimental Protocol for Determining Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in organic solvents using the widely accepted shake-flask method. This protocol can be adapted for various organic solvents.
Materials and Equipment
-
This compound (high purity, ≥98%)
-
Organic solvents of interest (anhydrous, high-purity)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or other suitable glass vials with airtight caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
HPLC column suitable for aromatic compounds (e.g., C18)
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A visible excess of solid should remain at the end of the experiment.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Calibration Curve Preparation: Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., methanol or a mixture used as the mobile phase in HPLC). From this stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Analyze the calibration standards and the diluted sample using either HPLC-UV or UV-Vis spectroscopy.
-
HPLC-UV: Inject the standards and the sample onto an appropriate HPLC column and measure the peak area at the wavelength of maximum absorbance for this compound.
-
UV-Vis Spectroscopy: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance.
-
-
Calculation: Construct a calibration curve by plotting the analytical signal (peak area or absorbance) versus the concentration of the standards. Use the equation of the line to determine the concentration of this compound in the diluted sample. Calculate the original solubility in the organic solvent by accounting for the dilution factor.
-
Logical Relationships in Solubility Determination
The determination of solubility involves a series of logical steps and dependencies, from the initial hypothesis of solubility based on structural similarity to the final quantitative measurement. The following diagram illustrates these relationships.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Anthracene-9-boronic acid, 99%, Thermo Scientific 100 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
9-Anthraceneboronic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 9-Anthraceneboronic acid. Understanding the chemical stability of this versatile reagent is critical for its effective use in organic synthesis, drug development, and materials science, ensuring the integrity of experimental outcomes and the quality of manufactured products. This document outlines the known and potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers clear guidance on best practices for storage and handling.
Core Stability Profile
This compound, like many arylboronic acids, is susceptible to degradation under certain environmental conditions. While specific quantitative stability data for this compound is not extensively published, its chemical structure—comprising a reactive boronic acid moiety and a photosensitive anthracene core—dictates its primary vulnerabilities. The principal degradation pathways include protodeboronation, oxidation, and photodegradation.
Table 1: Summary of Potential Stability of this compound Under Various Conditions
| Parameter | Stress Condition | Potential Degradation Products |
| Temperature | Elevated temperatures | Dehydration to boroxine, potential for accelerated degradation in the presence of other stressors. |
| Humidity | High humidity | Facilitates protodeboronation and potential hydrolysis of boroxine anhydrides. |
| Light | UV or prolonged exposure to visible light | 9,10-Anthraquinone, endoperoxides, and other photo-oxidation products.[1] |
| pH | Acidic or Basic (in aqueous solution) | Anthracene (via protodeboronation), 9,10-Anthraquinone (in the presence of base and oxygen). |
| Oxidants | Presence of oxidizing agents (e.g., H₂O₂) | Oxidative cleavage of the boronic acid group, oxidation of the anthracene core. |
| Solvents | Protic solvents (e.g., water, methanol) | Can facilitate protodeboronation, especially under non-neutral pH. |
Key Degradation Pathways
The stability of this compound is governed by two main structural features: the C-B bond of the boronic acid and the fused aromatic ring system of anthracene.
Protodeboronation
A common degradation pathway for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2][3] This process is often catalyzed by aqueous acidic or basic conditions. For this compound, this would result in the formation of anthracene.
Oxidation
The boronic acid group can be susceptible to oxidative degradation. More significantly, the anthracene core is known to undergo oxidation, particularly in the presence of light and oxygen, to form 9,10-anthraquinone. A patent has described a method for synthesizing 9,10-anthraquinone from this compound using an alkali in an organic solvent and water, suggesting this transformation can occur under basic conditions.
Photodegradation
The anthracene moiety is photosensitive and can undergo degradation upon exposure to light.[1] In the presence of oxygen, this can lead to the formation of endoperoxides, which can further decompose.[4] The formation of 9,10-anthraquinone is also a known photodegradation product of anthracene.[1]
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound.
References
- 1. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
9-Anthraceneboronic Acid: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthraceneboronic acid is a fluorescent molecule of significant interest in the fields of chemical sensing and materials science. Its structure, which combines the photophysically active anthracene core with a versatile boronic acid moiety, makes it a powerful tool for the development of fluorescent sensors, particularly for biologically relevant molecules such as saccharides.[1] The boronic acid group allows for reversible covalent interactions with diol-containing compounds, leading to changes in the molecule's spectral properties that can be harnessed for detection and quantification.[2] This technical guide provides an in-depth overview of the spectral properties of this compound, its sensing mechanisms, and detailed experimental protocols for its characterization and application.
Core Spectral Properties
Data Presentation
The following tables summarize the key spectral properties of this compound. It is important to note that specific experimental values for this compound are not consistently reported in the literature. Therefore, to provide a contextual understanding, data for the closely related compound, 9-anthracene carboxylic acid, is included where available.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₁BO₂ | [4] |
| Molecular Weight | 222.05 g/mol | [4] |
| Appearance | Light yellow to yellow crystalline powder | [5] |
| Melting Point | 217 °C | [5] |
Table 2: Solvatochromic Effects on the Spectral Properties of 9-Anthracene Carboxylic Acid (as a proxy for this compound)
| Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |
| Water | 333, 345, 365, 384 | ~440 (structured) |
| Ethanol | Not explicitly stated | ~470 (broad) |
| Acetonitrile | Not explicitly stated | Not explicitly stated |
| Note: Specific quantitative data for this compound is not readily available. The data for 9-anthracene carboxylic acid is provided for illustrative purposes. The absorption spectrum of 9-anthracene carboxylic acid in water shows characteristic vibronic bands.[6] In less polar solvents, anthracene derivatives often exhibit a broad, less structured fluorescence.[6] |
Table 3: Effect of pH on the Spectral Properties of Anthracene Derivatives
| pH Condition | General Effect on Fluorescence |
| Acidic (low pH) | Fluorescence intensity may be diminished.[7] |
| Neutral (pH ~7) | Serves as a baseline for comparison. |
| Basic (high pH) | Can lead to dramatic changes in fluorescence spectra, including shifts in emission wavelength and changes in intensity.[8] |
| Note: The boronic acid moiety's interaction with diols is pH-dependent, with increased affinity at higher pH.[2] This directly impacts the fluorescence response in sensing applications. Specific quantitative data for this compound's spectral properties at different pH values is not readily available. |
Signaling Pathways and Experimental Workflows
The primary application of this compound as a fluorescent sensor relies on the interaction between the boronic acid group and a diol-containing analyte, which modulates the fluorescence of the anthracene core. The most common mechanism for this modulation is Photoinduced Electron Transfer (PET).[2][9]
Photoinduced Electron Transfer (PET) Sensing Mechanism
In the absence of a saccharide, an intramolecular PET process can occur, where an electron from a nearby donor (in some sensor designs, this is an amino group) quenches the fluorescence of the excited anthracene. Upon binding of a saccharide to the boronic acid, the Lewis acidity of the boron atom increases, which can disrupt the PET process, leading to an enhancement of fluorescence ("turn-on" sensing).
Caption: Photoinduced Electron Transfer (PET) mechanism for saccharide sensing.
Experimental Workflow for Saccharide Sensing
A typical workflow for evaluating the saccharide sensing capabilities of this compound involves a fluorescence titration experiment.
Caption: Experimental workflow for saccharide sensing.
Experimental Protocols
Synthesis and Purification of this compound
This protocol describes a common method for synthesizing this compound from anthracene.[10]
Materials:
-
Anthracene
-
N-Bromosuccinimide (NBS)
-
Dichloromethane
-
Ethanol
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium in hexane
-
Triisopropyl borate
-
4% Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Benzene or petroleum ether for recrystallization
Procedure:
-
Bromination of Anthracene:
-
In a three-neck flask, dissolve anthracene in dichloromethane.
-
Add NBS in portions at 40°C and stir for 3 hours.
-
Remove the solvent by rotary evaporation.
-
Add ethanol to precipitate the solid 9-bromoanthracene.
-
Recrystallize the product from a suitable solvent to obtain pure 9-bromoanthracene.[10]
-
-
Formation of this compound:
-
In a four-neck flask under a nitrogen atmosphere, dissolve 9-bromoanthracene in dry THF and cool to -70°C.
-
Slowly add n-butyllithium solution, maintaining the low temperature.[10]
-
Stir the reaction mixture for 1 hour.
-
Add triisopropyl borate dropwise to the solution.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by slowly adding 4% hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent to obtain crude this compound.
-
Recrystallize the crude product from benzene or petroleum ether to yield pure this compound as a pale yellow powder.[10]
-
Measurement of Fluorescence Quantum Yield (Absolute Method using an Integrating Sphere)
This protocol outlines the steps for determining the absolute fluorescence quantum yield.
Instrumentation:
-
Spectrofluorometer equipped with an integrating sphere.
Procedure:
-
Sample and Blank Preparation:
-
Prepare a dilute solution of this compound in the solvent of choice. The absorbance at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.
-
Prepare a blank sample containing only the solvent.
-
-
Measurement of the Blank:
-
Place the blank sample in the integrating sphere.
-
Set the excitation wavelength and appropriate emission and excitation slit widths.
-
Measure the spectrum of the scattered excitation light from the blank.
-
-
Measurement of the Sample:
-
Replace the blank with the sample cuvette.
-
Measure the emission spectrum of the sample over a range that includes both the scattered excitation light and the fluorescence emission.
-
-
Data Analysis:
-
Integrate the area of the scattered excitation peak for both the blank and the sample.
-
Integrate the area of the fluorescence emission peak for the sample.
-
Calculate the quantum yield using the software provided with the instrument, which typically uses the following relationship: Φ = (E_c - E_a) / (L_a - L_c) Where E_c is the integrated emission of the sample, E_a is the integrated emission of the blank, L_a is the integrated excitation profile of the blank, and L_c is the integrated excitation profile of the sample.
-
General Protocol for Saccharide Sensing
This protocol provides a general method for evaluating the response of this compound to a saccharide.
Materials:
-
This compound stock solution (e.g., in DMSO or methanol).
-
Saccharide stock solution (e.g., glucose, fructose in buffer).
-
Buffer solution (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).
-
Quartz cuvettes.
-
Spectrofluorometer.
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of this compound in the buffer. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%).
-
Prepare a series of saccharide solutions of varying concentrations in the buffer.
-
-
Fluorescence Measurements:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength appropriate for this compound (typically in the range of its longest wavelength absorption band) and the emission wavelength range to cover its fluorescence spectrum.
-
Record the fluorescence spectrum of the sensor solution alone (in the absence of the saccharide).
-
Add small aliquots of the saccharide solutions of increasing concentration to the cuvette containing the sensor solution.
-
After each addition, mix the solution thoroughly and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the saccharide concentration.
-
The resulting titration curve can be used to determine the binding constant and the detection limit for the saccharide.
-
Conclusion
This compound is a valuable compound with interesting photophysical properties that make it a versatile tool in the development of fluorescent sensors. While a comprehensive, publicly available dataset of its quantitative spectral properties is currently lacking, its behavior can be understood through the principles of its constituent anthracene and boronic acid moieties. The provided protocols offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their own investigations, particularly in the exciting field of saccharide sensing for biomedical and diagnostic applications. Further research is encouraged to fully map the spectral properties of this compound in various environments to unlock its full potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 9-Anthracenecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. iris.unina.it [iris.unina.it]
- 9. Regulating the fluorescence intensity of an anthracene boronic acid system: a B-N bond or a hydrolysis mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
An In-depth Technical Guide to the Photophysical Properties of 9-Anthraceneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Properties of 9-Anthraceneboronic Acid
This compound is a versatile organic compound that combines the fluorescent properties of an anthracene core with the reactive potential of a boronic acid group.[1][3] This unique structure makes it a valuable intermediate in a variety of chemical syntheses, including the development of organic light-emitting diodes (OLEDs) and pharmaceutical agents.[2][4]
| Property | Value | Reference |
| CAS Number | 100622-34-2 | [3][5] |
| Molecular Formula | C₁₄H₁₁BO₂ | [3][5] |
| Molecular Weight | 222.05 g/mol | [3][5] |
| Appearance | White to slightly yellow crystalline powder | [3][4] |
| Purity | Typically ≥95.0% | |
| Melting Point | 203-250 °C |
Photophysical Characteristics of Anthracene Derivatives
The fluorescence of this compound originates from its anthracene core. The photophysical properties of anthracene and its derivatives are highly sensitive to their chemical structure and environment. While specific data for this compound is sparse, the following table presents data for related anthracene compounds to provide a comparative context.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |
| Anthracene | Cyclohexane | ~355 | ~380, 402, 426 | 0.28–0.36 | 4.95 |
| 9,10-Diphenylanthracene | Cyclohexane | ~373 | ~408, 430 | 0.90 | 8.3 |
| 9-Methylanthracene | Cyclohexane | ~365 | ~392, 414, 438 | 0.40 | 6.2 |
| 9-Anthracenecarboxylic acid | Ethanol | ~357 | ~415 | - | 3.66 |
Data compiled from various sources and are approximate values.
Factors Influencing Fluorescence
The fluorescence quantum yield and other photophysical parameters of this compound are significantly influenced by a variety of factors:
-
Solvent Polarity and Viscosity: The polarity and viscosity of the solvent can affect the energy levels of the excited state and influence the rate of non-radiative decay processes.
-
pH: The boronic acid moiety is pH-sensitive, and changes in pH can alter the electronic properties of the molecule, leading to changes in fluorescence intensity.
-
Analyte Binding: this compound is known to interact with saccharides and other diol-containing molecules. This binding can either enhance or quench its fluorescence, a principle that is exploited in the design of fluorescent sensors.
-
Concentration: At high concentrations, quenching of fluorescence due to the formation of non-fluorescent aggregates or excimers can occur.
Experimental Protocol: Determination of Fluorescence Quantum Yield
The relative method, also known as the comparative method, is a widely used technique for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
4.1. Materials and Instrumentation
-
Fluorophore of Interest: this compound
-
Fluorescence Standard: A compound with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Solvents: Spectroscopic grade solvents.
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Cuvettes: 1 cm path length quartz cuvettes.
4.2. Procedure
-
Solution Preparation:
-
Prepare a stock solution of this compound and the fluorescence standard in the desired solvent.
-
Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum of each solution.
-
Note the absorbance at the excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., slit widths) for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the resulting linear fits.
-
Calculate the quantum yield of the sample using the following equation:
Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the fluorescence quantum yield.
-
Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the sample and the standard, respectively.
-
Visualizing the Experimental Workflow and Related Concepts
5.1. Workflow for Fluorescence Quantum Yield Determination
Caption: Workflow for Quantum Yield Measurement.
5.2. Jablonski Diagram of Photophysical Processes
Caption: Key Photophysical Processes.
Conclusion
This compound is a compound of significant interest due to its fluorescent properties and synthetic versatility. While a definitive fluorescence quantum yield has not been reported, this guide provides the necessary framework for its experimental determination. Understanding the photophysical properties and the factors that influence them is crucial for the effective application of this compound in the development of novel fluorescent sensors, advanced materials, and therapeutic agents. The provided protocols and comparative data for related compounds serve as a valuable starting point for researchers in these fields.
References
An In-Depth Technical Guide to 9-Anthraceneboronic Acid
CAS Number: 100622-34-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Anthraceneboronic acid (CAS 100622-34-2), a versatile aromatic boronic acid with significant applications in organic synthesis, materials science, and biomedical research. This document details its physicochemical properties, synthesis protocols, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a fluorescent probe. Experimental methodologies are provided to guide researchers in its practical use.
Physicochemical Properties
This compound is a pale yellow to yellow crystalline solid. Its core structure features a boronic acid group attached to the 9-position of an anthracene ring system. This unique combination of a reactive boronic acid moiety and a fluorescent anthracene core underpins its diverse applications.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 100622-34-2 | |
| Molecular Formula | C₁₄H₁₁BO₂ | |
| Molecular Weight | 222.05 g/mol | |
| Appearance | Light yellow to yellow crystalline powder | - |
| Melting Point | 203-250 °C | |
| Boiling Point (Predicted) | 479.5 ± 28.0 °C | |
| Solubility | Soluble in Methanol. Predicted solubility (LogS): -3.86. | |
| pKa (Predicted) | 8.53 ± 0.30 | |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from anthracene. The first step involves the bromination of anthracene to form 9-bromoanthracene, which is then converted to the target boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 9-Bromoanthracene
-
In a 500 mL three-neck flask equipped with a condenser, mechanical stirrer, and a temperature-controlled heater, add 20.0 g of anthracene and 150 mL of dichloromethane.
-
Heat the mixture to 40°C in a water bath.
-
Add 19 g of N-bromosuccinimide (NBS) in batches over a period of 3 hours.
-
After the addition is complete, remove the majority of the solvent by rotary evaporation.
-
Add a large volume of ethanol to the reaction mixture to precipitate the solid product.
-
Collect the yellow-green crystals by filtration and recrystallize them to obtain pure 9-bromoanthracene.
Step 2: Synthesis of this compound
-
In a 250 mL four-neck round-bottom flask, add 3.21 g (12.50 mmol) of 9-bromoanthracene and 32 mL of anhydrous tetrahydrofuran (THF).
-
Place the flask in a -70°C low-temperature bath and purge with nitrogen gas for 30 minutes.
-
Slowly add 5.20 mL (12.50 mmol) of a 2.50 mol·L⁻¹ n-butyllithium solution in hexane to the flask over 10 minutes, maintaining nitrogen protection. The solution will turn from pale yellow to brick red.
-
Continue stirring the reaction mixture at -70°C for 1 hour.
-
To the resulting solution, add 2.00 g (19.0 mmol) of trimethyl borate dropwise over approximately 20 minutes. The solution color will change from brick red to yellow.
-
Continue stirring at low temperature for 1 hour, then allow the reaction mixture to warm to room temperature.
-
Slowly add 50 mL of 4% hydrochloric acid and stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent to yield crude this compound.
-
Recrystallize the crude product from benzene or petroleum ether to obtain a pale yellow powder.
Applications in Scientific Research and Drug Development
This compound is a valuable building block in several areas of chemical and biomedical research due to its unique structural and electronic properties.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid functionality makes this compound an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The anthracene moiety can be introduced into various molecular scaffolds to modulate their electronic and photophysical properties.
-
To a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Fluorescent Probes and Sensors
The inherent fluorescence of the anthracene core makes this compound and its derivatives valuable components in the design of fluorescent probes for the detection of biologically relevant molecules, such as saccharides and metal ions. The boronic acid group can reversibly bind to diols, and this binding event can modulate the fluorescence properties of the anthracene fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the anthraceneboronic acid-based probe in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of the analyte of interest (e.g., glucose) in an appropriate buffer solution (e.g., PBS).
-
-
Fluorescence Measurements:
-
In a quartz cuvette, add the buffer solution and a small aliquot of the probe stock solution to achieve the desired final concentration.
-
Record the initial fluorescence spectrum of the probe solution using a fluorometer, with excitation and emission wavelengths appropriate for the anthracene fluorophore.
-
Add increasing concentrations of the analyte to the cuvette and record the fluorescence spectrum after each addition.
-
Analyze the changes in fluorescence intensity to determine the detection limit, binding affinity, and selectivity of the probe.
-
Caption: General mechanism of a boronic acid-based fluorescent sensor.
Organic Electronics
Derivatives of this compound are utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The anthracene core provides desirable photoluminescent and charge-transport properties, and the boronic acid group allows for the facile incorporation of this moiety into larger conjugated systems through cross-coupling reactions.
Safety and Handling
This compound is classified as acutely toxic if swallowed. It is also irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable reagent for researchers in organic chemistry, materials science, and drug discovery. Its unique combination of a reactive boronic acid and a fluorescent anthracene core enables a wide range of applications, from the synthesis of complex molecules to the development of advanced functional materials and sensors. The experimental protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.
An In-depth Technical Guide to 9-Anthraceneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 9-Anthraceneboronic acid, a versatile compound with significant applications in organic synthesis, materials science, and pharmaceutical development.
Core Properties of this compound
This compound is an organic compound featuring an anthracene core functionalized with a boronic acid group. This unique structure imparts valuable chemical and photophysical properties, making it a crucial building block in various scientific domains.
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Citations |
| Molecular Weight | 222.05 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₁BO₂ | [1][2][3][4] |
| CAS Number | 100622-34-2 | [1][2][3][4] |
| Appearance | Light yellow to yellow crystalline powder | [2][3] |
| Melting Point | 203-250 °C | |
| Purity | ≥95.0% - ≥98% (HPLC) | [1][3] |
| SMILES String | OB(O)c1c2ccccc2cc3ccccc13 | [1] |
| InChI Key | VHHDLIWHHXBLBK-UHFFFAOYSA-N | [4] |
Key Applications in Research and Drug Development
This compound is a versatile reagent with a wide range of applications, primarily centered around its ability to participate in carbon-carbon bond-forming reactions.
-
Pharmaceutical Synthesis : It is a pivotal intermediate in the synthesis of novel drug candidates.[2][5] The boronic acid moiety allows for its use in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing complex organic molecules from simpler precursors.[2] This enables the creation of diverse molecular libraries for screening and identifying new biologically active compounds.[2]
-
Organic Electronics and Materials Science : The anthracene core is fluorescent and can form stable π-conjugated systems.[2] This property is leveraged in the development of organic light-emitting diodes (OLEDs) and other advanced electronic materials.[3]
-
Fluorescent Probes : The compound is utilized in the design of fluorescent probes for biological imaging, which can help in visualizing cellular processes.[3]
-
Chemical Sensors : Boronic acids are known to form stable complexes with diols, a characteristic that makes them suitable for developing chemical sensors, for instance, for glucose monitoring.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in a laboratory setting. Below are key experimental protocols.
A common synthetic route to this compound starts from anthracene, proceeding through a brominated intermediate.[7]
Step 1: Synthesis of 9-Bromoanthracene
-
In a 500 mL three-neck flask equipped with a condenser, mechanical stirrer, and a temperature-controlled heater, add 20.0 g of anthracene and 150 mL of dichloromethane.[7]
-
Heat the mixture to 40°C in a water bath.[7]
-
Add 19 g of N-Bromosuccinimide (NBS) in batches over 3 hours.[7]
-
Remove the majority of the solvent via rotary evaporation.[7]
-
Add a large volume of ethanol to precipitate the solid product.[7]
-
Recrystallize the resulting yellow-green crystals to obtain 9-bromoanthracene.[7]
Step 2: Synthesis of this compound
-
In a 250 mL four-neck round-bottom flask, add 3.21 g (12.50 mmol) of 9-bromoanthracene and 32 mL of dry tetrahydrofuran (THF).[7]
-
Cool the flask to -70°C in a low-temperature bath and purge with N₂ for 30 minutes.[7]
-
Slowly add 5.20 mL (12.50 mmol) of a 2.50 mol·L⁻¹ n-butyllithium solution in hexane over 10 minutes under N₂ protection. The solution color will change from pale yellow to brick red.[7]
-
Continue stirring for 1 hour.[7]
-
Add 2.00 g (19.0 mmol) of trimethyl borate (B(OCH₃)₃) dropwise over approximately 20 minutes. The solution color will change from brick red to yellow.[7]
-
Continue stirring at low temperature for 1 hour, then allow the reaction mixture to warm to room temperature.[7]
-
Slowly add 50 mL of 4% hydrochloric acid and stir for 30 minutes.[7]
-
Separate the organic layer and extract the aqueous layer three times with ether.[7]
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product.[7]
-
Recrystallize from benzene or petroleum ether to yield pure this compound as a pale yellow powder.[7]
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a primary application of this compound.[2] This reaction forges a new carbon-carbon bond between the anthracene core and another organic moiety.
General Protocol:
-
To a reaction vessel, add this compound, an aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃, K₂CO₃).
-
Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time until the reaction is complete (monitored by TLC or GC).
-
After cooling, perform an aqueous workup to remove the base and inorganic byproducts.
-
Extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the residue, typically by column chromatography, to obtain the coupled product.
Visualizations
Diagrams of key processes aid in understanding the chemical transformations and applications of this compound.
Caption: A flowchart illustrating the two-step synthesis of this compound from anthracene.
Caption: A diagram showing the components of the Suzuki-Miyaura cross-coupling reaction using this compound.
References
Synthesis of 9-Anthraceneboronic Acid from 9-Bromoanthracene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 9-anthraceneboronic acid from 9-bromoanthracene. The core of this document focuses on the widely employed organolithium-mediated boronation reaction. Detailed experimental protocols for the synthesis of the precursor 9-bromoanthracene and its subsequent conversion to this compound are presented. Quantitative data from a representative synthesis are summarized in structured tables for clarity. Furthermore, this guide includes mandatory visualizations of the chemical pathways and experimental workflows, rendered using Graphviz (DOT language), to facilitate a deeper understanding of the processes involved. This document is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, particularly those involved in the development of novel therapeutics and organic electronic materials where anthracene derivatives are pivotal intermediates.
Introduction
This compound is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, organic electronics, and materials science.[1] Its utility stems from the presence of the boronic acid functional group, which allows for a variety of subsequent chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex polycyclic aromatic hydrocarbons and other functionalized anthracene derivatives. These derivatives are key components in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and pharmacologically active molecules.
The most common and efficient route to this compound involves a two-step process starting from anthracene. The first step is the selective bromination of anthracene at the 9-position to yield 9-bromoanthracene. This is typically achieved using N-bromosuccinimide (NBS). The subsequent step involves a lithium-halogen exchange using an organolithium reagent, such as n-butyllithium, followed by quenching with a borate ester and acidic work-up to afford the desired boronic acid. This guide will provide a detailed examination of this synthetic sequence.
Synthetic Pathway
The overall synthesis of this compound from anthracene proceeds through the intermediate 9-bromoanthracene. The reaction scheme is presented below.
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 9-bromoanthracene and its subsequent conversion to this compound.
Synthesis of 9-Bromoanthracene
This protocol outlines the bromination of anthracene using N-bromosuccinimide (NBS) to yield 9-bromoanthracene.[1]
Materials:
-
Anthracene
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH2Cl2)
-
Ethanol (EtOH)
Procedure:
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, condenser, and addition funnel, dissolve anthracene (20.0 g) in dichloromethane (150 mL).
-
Heat the solution to 40 °C in a water bath.
-
Add N-bromosuccinimide (19 g) portion-wise over a period of 3 hours.
-
After the addition is complete, continue stirring at 40 °C for an additional hour.
-
Remove the solvent by rotary evaporation.
-
Add a sufficient amount of ethanol to the residue to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 9-bromoanthracene as yellow-green crystals.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material (Anthracene) | 20.0 g | [1] |
| Reagent (NBS) | 19.0 g | [1] |
| Solvent (CH2Cl2) | 150 mL | [1] |
| Reaction Temperature | 40 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Product Yield | 18.0 g (90%) | [1] |
| Product Purity | 98.07% | [1] |
Synthesis of this compound
This protocol describes the conversion of 9-bromoanthracene to this compound via a lithium-halogen exchange followed by reaction with a borate ester.[1]
Materials:
-
9-Bromoanthracene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate or Trimethyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
4% Hydrochloric acid (HCl)
-
Diethyl ether (Et2O)
-
Anhydrous magnesium sulfate (MgSO4)
-
Benzene or Petroleum ether for recrystallization
Procedure:
-
To a flame-dried 250 mL four-neck round-bottom flask under a nitrogen atmosphere, add 9-bromoanthracene (3.21 g, 12.50 mmol) and anhydrous tetrahydrofuran (32 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (5.20 mL of a 2.50 M solution in hexane, 12.50 mmol) dropwise over 10 minutes. The solution will turn from pale yellow to brick red.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
To the resulting 9-lithioanthracene solution, add triisopropyl borate (or trimethyl borate) dropwise. The reaction is exothermic and the color will change from brick red to yellow.
-
Continue stirring at low temperature for 1 hour, then allow the reaction mixture to warm to room temperature.
-
Slowly add 50 mL of 4% hydrochloric acid to quench the reaction.
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude this compound from benzene or petroleum ether to yield a pale yellow powder.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material (9-Bromoanthracene) | 3.21 g (12.50 mmol) | [1] |
| Reagent (n-BuLi) | 5.20 mL (2.5 M in hexane, 12.50 mmol) | [1] |
| Reagent (Triisopropyl borate) | Stoichiometric equivalent | [1] |
| Solvent (Anhydrous THF) | 32 mL | [1] |
| Reaction Temperature | -78 °C to room temperature | [1] |
| Reaction Time | ~3 hours | [1] |
| Product Yield | 2.21 g (79.8%) | [1] |
| Product Purity | 98.31% | [1] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound from 9-bromoanthracene.
References
Theoretical Insights into 9-Anthraceneboronic Acid: A Technical Guide for Researchers
An in-depth exploration of the structural, electronic, and photophysical properties of 9-Anthraceneboronic acid through theoretical and computational methodologies.
Introduction
This compound (9-ABA) is a fluorescent molecule of significant interest in the fields of organic electronics, chemical sensing, and pharmaceutical development. Its rigid anthracene core provides unique photophysical properties, while the boronic acid moiety serves as a versatile functional group for derivatization and molecular recognition. This technical guide provides a comprehensive overview of the theoretical studies of 9-ABA, offering insights into its fundamental properties and potential applications. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound from a computational perspective.
Physicochemical and Computed Properties
A foundational understanding of this compound begins with its basic physicochemical and computationally derived properties. These parameters are crucial for predicting its behavior in various chemical environments and for designing experimental and computational studies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BO₂ | [1][2] |
| Molecular Weight | 222.05 g/mol | [1][2] |
| CAS Number | 100622-34-2 | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 203-250 °C | [2] |
| IUPAC Name | anthracen-9-ylboronic acid | [1] |
| SMILES | OB(O)c1c2ccccc2cc3ccccc13 | [2] |
| InChI | 1S/C14H11BO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,16-17H | [2] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 222.0852098 g/mol | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
Theoretical Studies: A Deeper Dive
While experimental data provides valuable macroscopic information, theoretical studies using computational chemistry methods offer a molecular-level understanding of the structure, reactivity, and electronic properties of 9-ABA. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in elucidating these characteristics.
Frontier Molecular Orbitals and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that provide insights into the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic excitation properties, chemical reactivity, and kinetic stability.
While specific DFT calculations for this compound are not abundantly available in the public literature, studies on closely related anthracene derivatives provide a framework for understanding its electronic structure. For instance, DFT calculations on various anthracene derivatives have shown that functionalization can effectively alter the charge population and frontier orbital energy levels.[4] The introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, thereby influencing the molecule's absorption and emission spectra.[4]
A general workflow for performing such calculations is outlined below.
Excited State Dynamics and Photophysical Properties
The fluorescent nature of 9-ABA is governed by its behavior in electronically excited states. TD-DFT is a powerful tool for investigating these states and predicting photophysical properties such as absorption and emission wavelengths.
Studies on anthracene derivatives have demonstrated that their photophysical properties are highly sensitive to substituent effects.[5][6] For example, the introduction of a cyano group can enhance the electron affinity of the molecule, leading to a lower photoluminescence quantum yield and a shorter fluorescence lifetime.[4] The anthracene core itself is known for its strong blue emission, and modifications at the 9- and 10-positions can be used to tune the emission color and efficiency.[7]
The theoretical investigation of excited states typically involves the following steps:
Experimental Protocols: A Theoretical Chemist's Perspective
While this guide focuses on theoretical studies, the validation of computational results relies on experimental data. Here, we outline the general protocols for key experiments that would be used to corroborate the theoretical predictions for 9-ABA.
Synthesis of this compound
The synthesis of 9-ABA is a crucial first step for any experimental investigation. A common synthetic route involves the reaction of 9-bromoanthracene with an organolithium reagent followed by treatment with a borate ester.
Protocol:
-
Grignard or Organolithium Formation: 9-bromoanthracene is reacted with magnesium turnings (for Grignard) or a strong organolithium base like n-butyllithium in an anhydrous etheral solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (typically -78 °C).
-
Borylation: The resulting Grignard or organolithium reagent is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.
-
Hydrolysis: The reaction mixture is warmed to room temperature and then quenched with an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the borate ester and yield this compound.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
Spectroscopic Measurements
Spectroscopic techniques are essential for characterizing the photophysical properties of 9-ABA and for comparing with TD-DFT calculations.
UV-Visible Absorption Spectroscopy:
-
Prepare a dilute solution of 9-ABA in a suitable solvent (e.g., ethanol or acetonitrile).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).
-
The wavelength of maximum absorption (λmax) corresponds to the S₀ → S₁ electronic transition.
Fluorescence Spectroscopy:
-
Using the same solution, excite the sample at its λmax using a fluorometer.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Determine the wavelength of maximum emission (λem) and the fluorescence quantum yield.
Applications in Sensing
The boronic acid group of 9-ABA makes it a prime candidate for the development of fluorescent chemosensors, particularly for saccharides and fluoride ions. The sensing mechanism often involves a change in the fluorescence properties of the anthracene core upon binding of the analyte to the boronic acid moiety.
A proposed signaling pathway for a generic boronic acid-based fluorescent sensor is depicted below. This often involves a photoinduced electron transfer (PET) mechanism that is modulated by analyte binding.
Conclusion and Future Directions
Theoretical studies provide an invaluable lens through which to understand the intricate properties of this compound at a molecular level. While a comprehensive body of computational research specifically on 9-ABA is still emerging, the principles derived from studies of related anthracene derivatives offer a robust framework for future investigations. The combination of DFT and TD-DFT methods can powerfully predict the electronic and photophysical properties of 9-ABA and its derivatives, guiding the rational design of new materials for applications in organic electronics and sensing. Future work should focus on detailed computational studies of 9-ABA to build a more complete picture of its excited-state dynamics and its interactions with various analytes, which will undoubtedly accelerate the development of novel technologies based on this versatile molecule.
References
- 1. This compound | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-蒽硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Elusive Crystal Structure of 9-Anthraceneboronic Acid: A Technical Overview
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount for predicting its behavior and designing new applications. 9-Anthraceneboronic acid, a key building block in organic synthesis, particularly for fluorescent probes and materials science, presents a curious case. Despite its wide utility, a comprehensive, publicly available single-crystal X-ray diffraction study detailing its crystal structure remains unpublished in peer-reviewed literature or crystallographic databases.
This technical guide summarizes the available information on this compound, focusing on its synthesis and physicochemical properties, while highlighting the current knowledge gap regarding its crystal structure.
Physicochemical Properties
This compound is a pale yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁BO₂ | [2] |
| Molecular Weight | 222.05 g/mol | [2] |
| Melting Point | 217 °C | [3] |
| Appearance | Pale yellow crystalline powder | [1] |
| CAS Number | 100622-34-2 | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from anthracene. The general workflow involves the bromination of anthracene to form 9-bromoanthracene, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.
Experimental Protocol:
Step 1: Synthesis of 9-Bromoanthracene
-
In a suitable reaction vessel, dissolve anthracene in a solvent such as carbon tetrachloride.
-
Slowly add a solution of bromine in the same solvent to the anthracene solution. The reaction is typically carried out at room temperature.
-
After the addition is complete, stir the mixture for a specified time to ensure the reaction goes to completion.
-
The product, 9-bromoanthracene, can be isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
-
Dissolve the synthesized 9-bromoanthracene in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution. This initiates a lithium-halogen exchange, forming 9-anthracenyllithium.
-
After stirring for a period, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, to the reaction mixture.
-
Allow the reaction to warm to room temperature and then quench it by adding an aqueous acid solution (e.g., hydrochloric acid).
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization.
Caption: Synthetic pathway for this compound.
The Missing Piece: Crystal Structure Data
A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and other scientific literature databases did not yield a published crystal structure for this compound. This means that crucial information such as the unit cell dimensions, space group, and atomic coordinates are not publicly available.
The crystal structure of a related compound, 4-(anthracen-9-yl)pyridine, has been determined, and its synthesis involved a derivative of this compound.[4] This suggests that crystallographic studies on derivatives are feasible and that single crystals of this compound suitable for X-ray diffraction can likely be grown.
Future Outlook
The determination of the crystal structure of this compound would be a valuable contribution to the field. It would allow for:
-
Computational Modeling: Accurate molecular models for computational studies to predict its reactivity and interaction with other molecules.
-
Polymorphism Studies: Investigation of different crystalline forms (polymorphs) which could have different physical properties and applications.
-
Rational Design: A better understanding of its solid-state packing to inform the design of new materials with desired optical and electronic properties.
Researchers in the field are encouraged to pursue the crystallization and single-crystal X-ray diffraction analysis of this important building block. The resulting data would provide a foundational piece of information for a wide range of chemical and materials science research.
Caption: Availability of technical data for this compound.
References
Methodological & Application
Application Notes and Protocols: 9-Anthraceneboronic Acid in Fluorescent Sensor Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 9-Anthraceneboronic acid and its derivatives in the design and application of fluorescent sensors. The unique photophysical properties of the anthracene core, combined with the versatile binding capabilities of the boronic acid moiety, make these compounds powerful tools for the detection of a variety of biologically and environmentally significant analytes.
Introduction to this compound-Based Fluorescent Sensors
This compound is a fluorescent compound that serves as a foundational building block for the construction of chemosensors.[1] The anthracene group acts as a fluorophore, a molecule that can re-emit light upon light excitation. The boronic acid group (-B(OH)₂) is a Lewis acid that can reversibly bind with molecules containing diol functionalities, such as saccharides.[2][3] This interaction forms a cyclic boronate ester, which can modulate the electronic properties of the anthracene fluorophore, leading to a change in its fluorescence emission. This change, which can be an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, can be measured to quantify the concentration of the target analyte.
The primary mechanism governing the fluorescence change in many this compound-based sensors is Photoinduced Electron Transfer (PET). In the unbound state, the nitrogen atom in proximity to the boronic acid can donate a lone pair of electrons to the excited anthracene, quenching its fluorescence. Upon binding to a diol-containing analyte like glucose, this electron transfer is inhibited, leading to a restoration or enhancement of fluorescence.
Applications
The principal application of this compound-based sensors is in the detection of saccharides, with a particular focus on glucose for diabetes monitoring.[4][5] Additionally, the boronic acid moiety's reactivity extends to other analytes, including fluoride ions and reactive oxygen species (ROS).
Saccharide (Glucose) Detection
Anthracene-based diboronic acid derivatives are particularly effective for glucose recognition, offering a reversible and covalent binding mechanism suitable for continuous monitoring.[4] By modifying the core structure, researchers have developed sensors with improved water solubility and sensitivity for both extracellular and intracellular glucose monitoring.[4][5]
Fluoride Ion Detection
Boronic acids can interact with fluoride ions, leading to a change in the fluorescence of the attached fluorophore. This makes this compound a potential candidate for developing sensors for fluoride detection in various samples. The interaction typically involves the formation of a fluoroborate species, which alters the electronic properties of the sensor molecule.
Reactive Oxygen Species (ROS) Detection
Arylboronic acids can be oxidized by certain reactive oxygen species, such as hydrogen peroxide (H₂O₂). This irreversible oxidation reaction cleaves the C-B bond, leading to the formation of a phenol derivative. This transformation can cause a significant change in the fluorescence properties of the anthracene core, enabling the detection of ROS.
Quantitative Data Presentation
The performance of various this compound-based fluorescent sensors for glucose detection is summarized in the table below. This allows for a direct comparison of their key sensing characteristics.
| Sensor Derivative | Target Analyte | Dissociation Constant (K D ) | Limit of Detection (LOD) | Fluorescence Response (F/F₀) | Reference |
| Mc-CDBA | Glucose | - | 1.37 µM | 47.8 | [5] |
| Ca-CDBA | Glucose | Kₐ = 4.5 x 10³ M⁻¹ | - | - | [5] |
| o-BMOQBA | Fructose | ~2 mM | - | ~9-fold decrease | [6] |
| o-BMOQBA | Glucose | ~100 mM | - | ~2-fold decrease | [6] |
| Sensor 11 (anthracene-based) | Glucose | - | 0.8 µM | - | [3] |
Signaling Pathways and Experimental Workflows
Visual representations of the key mechanisms and workflows are provided below to facilitate a deeper understanding of the sensor design and application.
References
Application Notes and Protocols for Saccharide Detection Using 9-Anthraceneboronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of saccharides are of paramount importance in various fields, including biomedical research, clinical diagnostics, and drug development. 9-Anthraceneboronic acid and its derivatives have emerged as powerful fluorescent chemosensors for this purpose. The anthracene moiety serves as a fluorophore, while the boronic acid group acts as a recognition site that reversibly binds to the cis-diol functionalities present in saccharides. This interaction modulates the fluorescence properties of the anthracene core, providing a direct readout for saccharide concentration.
These application notes provide an overview of the principles, experimental protocols, and performance data for the use of this compound-based probes in saccharide detection. While this compound itself demonstrates a response to saccharides, recent advancements have led to the development of derivatives with significantly improved sensitivity, selectivity, and water solubility, making them highly suitable for biological applications.
Principle of Detection: Photoinduced Electron Transfer (PET)
The primary signaling mechanism for many this compound-based saccharide sensors is Photoinduced Electron Transfer (PET). In the absence of a saccharide, the lone pair of electrons on a strategically positioned nitrogen atom (often from an adjacent amino group) quenches the fluorescence of the excited anthracene fluorophore through PET. This results in a low fluorescence state ("turn-off").
Upon the addition of a saccharide, the boronic acid moiety forms a cyclic boronate ester with the cis-diols of the sugar. This binding event increases the Lewis acidity of the boron atom, leading to a stronger interaction with the nearby nitrogen atom. This interaction suppresses the PET process, thereby restoring the fluorescence of the anthracene core, resulting in a "turn-on" signal that is proportional to the saccharide concentration.[1] An alternative mechanism involving solvolysis has also been proposed, where complex formation in protic solvents leads to protonation of the amine, which also inhibits PET and enhances fluorescence.[2]
References
Application Notes and Protocols for the Fabrication of OLEDs Using 9-Anthraceneboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing 9-anthraceneboronic acid derivatives. The unique photophysical properties of the anthracene core, combined with the versatile reactivity of the boronic acid group, make these compounds excellent building blocks for novel host and emitter materials in high-performance OLEDs, particularly in the blue emission spectrum.
Introduction to this compound Derivatives in OLEDs
This compound serves as a key intermediate in the synthesis of advanced organic electronic materials.[1] Its primary utility lies in its participation in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to construct complex π-conjugated systems.[1] This allows for the precise tuning of the electronic and photophysical properties of the resulting materials.
Anthracene derivatives are well-suited for OLED applications due to their high quantum yields, wide energy gaps, and good thermal and electronic stability.[2] By functionalizing the 9-position of the anthracene core using boronic acid chemistry, researchers can synthesize novel host materials for fluorescent and phosphorescent emitters, as well as develop new emissive materials themselves. These materials are crucial for achieving high efficiency, color purity, and operational stability in OLED devices.[3]
A notable application of this compound derivatives is in the development of host materials for blue OLEDs. For instance, spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)-based derivatives synthesized via Suzuki coupling with various anthraceneboronic acids have demonstrated significant promise, leading to highly efficient blue electroluminescence.[1][2]
Synthesis of Host Materials via Suzuki Coupling
A common synthetic route to prepare anthracene-based host materials for OLEDs is the Suzuki coupling reaction. This involves the reaction of a bromo-functionalized compound with a boronic acid derivative in the presence of a palladium catalyst. The following diagram illustrates the general synthesis of 9-anthracene-spirobenzofluorene derivatives.
Caption: Synthesis of 9-anthracene-spirobenzofluorene host materials.
Performance Data of OLEDs with this compound Derivatives
The following table summarizes the performance of blue OLEDs fabricated using different 9-anthracene-spirobenzofluorene host materials synthesized from this compound derivatives.
| Host Material | Dopant (5 wt%) | Max. Luminance Efficiency (cd/A) | Electroluminescence Peak (nm) | Reference |
| BH-9PA (9-(10-phenylanthracene-9-yl)SBFF) | DSA-Ph | 7.03 | 468 | [1][2] |
| BH-9PA (9-(10-phenylanthracene-9-yl)SBFF) | BD-6MDPA | 6.60 | 464 | [1][2] |
| BH-9NA (9-(10-(naphthalene-1-yl)anthracene-9-yl)SBFF) | DSA-Ph | 5.85 | 468 | [2] |
| BH-9NA (9-(10-(naphthalene-1-yl)anthracene-9-yl)SBFF) | BD-6MDPA | 5.52 | 464 | [2] |
| BH-9NPA (9-(10-(4-(naphthalene-1-yl)phenyl)anthracene-9-yl)SBFF) | DSA-Ph | 6.21 | 468 | [2] |
| BH-9NPA (9-(10-(4-(naphthalene-1-yl)phenyl)anthracene-9-yl)SBFF) | BD-6MDPA | 5.98 | 464 | [2] |
Experimental Protocols
Protocol 1: Substrate Cleaning
This protocol details the cleaning procedure for Indium Tin Oxide (ITO) coated glass substrates, a critical step for ensuring high-quality film deposition and device performance.
Materials:
-
ITO-coated glass substrates (e.g., 15 Ω/sq)
-
Detergent (e.g., Hellmanex III)
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropyl alcohol (IPA, semiconductor grade)
-
Nitrogen (N₂) gas source
-
Ultrasonic bath
-
Substrate holder
-
Oven
-
UV-Ozone or Oxygen Plasma cleaner
Procedure:
-
Place the ITO substrates in a substrate holder.
-
Sequentially sonicate the substrates in the following solutions for 15 minutes each:
-
Detergent solution in DI water
-
DI water (rinse)
-
Acetone
-
Isopropyl alcohol
-
-
After the final sonication step, thoroughly rinse the substrates with DI water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Place the dried substrates in an oven at 120°C for at least 30 minutes to remove any residual moisture.
-
Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to improve the ITO work function and remove any remaining organic residues.
Protocol 2: OLED Fabrication by Thermal Evaporation
This protocol describes the fabrication of a multilayer blue OLED using a this compound derivative as the host material. The device structure is ITO / DNTPD (60 nm) / NPB (15 nm) / Host:Dopant (30 nm) / Alq₃ (30 nm) / LiF (1 nm) / Al (100 nm) .
Materials:
-
Cleaned ITO substrates
-
Organic materials:
-
Hole Injection Layer (HIL): N,N'-diphenyl-N,N'-bis(1-naphthyl)-(1,1'-biphenyl)-4,4'-diamine (DNTPD)
-
Hole Transport Layer (HTL): N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
Host: e.g., BH-9PA
-
Dopant: e.g., Bis[4-(di-p-N,N-diphenylamino)styryl]stilbene (DSA-Ph )
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq₃ )
-
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
-
High-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr)
-
Quartz crystal microbalances (QCMs)
-
Shadow masks
Procedure:
-
Load the cleaned ITO substrates into the thermal evaporation chamber.
-
Ensure all source materials are loaded into their respective crucibles.
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
Sequentially deposit the following layers onto the ITO substrate through a shadow mask. The deposition rate and thickness should be monitored using QCMs.
-
Hole Injection Layer (HIL): Deposit DNTPD to a thickness of 60 nm at a rate of 1-2 Å/s .
-
Hole Transport Layer (HTL): Deposit NPB to a thickness of 15 nm at a rate of 1-2 Å/s .
-
Emissive Layer (EML): Co-evaporate the host material (e.g., BH-9PA) and the dopant (e.g., 5 wt% DSA-Ph) to a total thickness of 30 nm . The deposition rate of the host should be around 1.8 Å/s and the dopant at 0.2 Å/s .
-
Electron Transport Layer (ETL): Deposit Alq₃ to a thickness of 30 nm at a rate of 1-2 Å/s .
-
Electron Injection Layer (EIL): Deposit LiF to a thickness of 1 nm at a rate of 0.1-0.2 Å/s .
-
Cathode: Deposit Al to a thickness of 100 nm at a rate of 2-5 Å/s .
-
-
After the deposition is complete, vent the chamber with nitrogen and transfer the devices to a glovebox for encapsulation and characterization.
OLED Fabrication and Characterization Workflow
The following diagram outlines the complete workflow for fabricating and testing OLEDs with this compound derivatives.
Caption: OLED fabrication and characterization workflow.
OLED Device Structure
A typical multilayer OLED device architecture utilizing a this compound derivative as a host material is depicted below.
Caption: Multilayer OLED device structure.
References
- 1. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
9-Anthraceneboronic Acid: A Versatile Building Block for Supramolecular Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthraceneboronic acid is a versatile organic compound that has garnered significant attention in the field of supramolecular chemistry. Its unique structure, featuring a fluorescent anthracene core and a reactive boronic acid moiety, makes it an ideal building block for the design and synthesis of a wide array of functional supramolecular systems. The anthracene unit provides desirable photophysical properties, including a high fluorescence quantum yield, while the boronic acid group can form reversible covalent bonds with diols, such as those found in saccharides, and also participate in various other non-covalent interactions. This dual functionality allows for the construction of chemosensors, stimuli-responsive materials, and drug delivery systems.[1][2][3][4]
This document provides detailed application notes and experimental protocols for utilizing this compound as a fundamental component in supramolecular chemistry. It is intended for researchers and professionals in materials science, chemical biology, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 100622-34-2 | [5] |
| Molecular Formula | C₁₄H₁₁BO₂ | [5] |
| Molecular Weight | 222.05 g/mol | [5] |
| Appearance | Light yellow to yellow crystalline powder | [4] |
| Melting Point | 217 °C (lit.) | [4] |
| Purity | ≥98% (HPLC) | [4] |
Applications in Supramolecular Chemistry
The unique characteristics of this compound have led to its use in a variety of supramolecular applications:
-
Fluorescent Chemosensors: The fluorescence of the anthracene group is sensitive to its local environment. The boronic acid moiety can selectively bind with analytes such as saccharides, anions, and metal ions, leading to a change in the fluorescence signal. This "turn-on" or "turn-off" response allows for the detection and quantification of the target species.[1][6]
-
Stimuli-Responsive Polymers and Gels: this compound can be incorporated into polymer chains to create materials that respond to external stimuli like light, heat, or the presence of specific chemicals.[7] The reversible nature of boronic ester formation and the photodimerization of anthracene are key to this responsiveness.
-
Drug Delivery Systems: The ability of boronic acids to bind with diols present on cell surfaces or in therapeutic agents can be exploited for targeted drug delivery. The supramolecular assembly can encapsulate a drug molecule and release it under specific conditions.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common laboratory synthesis of this compound starting from 9-bromoanthracene.
Materials:
-
9-Bromoanthracene
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Trimethyl borate
-
4% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ether
-
Benzene or petroleum ether for recrystallization
-
Nitrogen gas (N₂)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
In a flame-dried, four-neck round-bottom flask under a nitrogen atmosphere, dissolve 9-bromoanthracene in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-butyllithium in hexane to the solution while maintaining the low temperature. The solution will typically change color, indicating the formation of the organolithium reagent.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add an excess of trimethyl borate to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of 4% hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from benzene or petroleum ether to yield a pale yellow powder.
Logical Workflow for Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Protocol 2: General Procedure for Saccharide Sensing using a this compound-based Fluorescent Sensor
This protocol outlines a general method for evaluating the saccharide sensing capabilities of a supramolecular sensor derived from this compound.
Materials:
-
Stock solution of the this compound-based sensor in a suitable solvent (e.g., DMSO, Methanol, or a buffer solution).
-
Stock solutions of various saccharides (e.g., glucose, fructose, galactose) in the same solvent.
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the fluorescent sensor and varying concentrations of the saccharide.
-
Allow the solutions to equilibrate for a specific period at a constant temperature.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set to the absorption maximum of the anthracene chromophore.
-
Record the fluorescence intensity at the emission maximum for each saccharide concentration.
-
Plot the change in fluorescence intensity as a function of saccharide concentration.
-
To determine the binding constant (Kₐ), a Benesi-Hildebrand plot or non-linear curve fitting of the titration data can be used.
Signaling Pathway for Saccharide Sensing
References
- 1. Anion recognition by anthracene appended ortho-aminomethylphenylboronic acid: a new PET-based sensing mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. scispace.com [scispace.com]
- 7. Integrating Boronic Esters and Anthracene into Covalent Adaptable Networks toward Stimuli-Responsive Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 9-Anthraceneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 9-anthraceneboronic acid. This powerful synthetic tool is instrumental in the formation of carbon-carbon bonds, enabling the synthesis of a wide array of 9-arylanthracenes. These structures are significant scaffolds in materials science, particularly for the development of organic light-emitting diodes (OLEDs), and are also key intermediates in the synthesis of various therapeutic agents.[1][2]
Core Concepts: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that involves an organoboron compound (in this case, this compound) and an organohalide (or triflate) in the presence of a palladium catalyst and a base.[1] The reaction is renowned for its high efficiency, functional group tolerance, and the commercial availability of a wide variety of boronic acids, making it an invaluable tool in both academic and industrial research.[1]
The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the organohalide (e.g., a 9-haloanthracene) to form a palladium(II) intermediate.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a process facilitated by the base.[1]
-
Reductive Elimination: The two organic fragments are eliminated from the palladium complex, forming the desired C-C bond in the product and regenerating the palladium(0) catalyst.[1]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Presentation
The efficiency of the Suzuki-Miyaura coupling for synthesizing 9-arylanthracenes is influenced by several factors, including the choice of catalyst, ligand, base, and solvent system. Below are tables summarizing quantitative data from various studies.
Table 1: Mono-Arylation of 9-Bromoanthracene with Various Arylboronic Acids
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 98 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (1) + XPhos (2) | Cs₂CO₃ | THF/H₂O | 66 | 16 | 89 |
Table 2: Bis-Arylation of 9,10-Dibromoanthracene
A convenient one-step synthesis of 9,10-diarylanthracenes can be achieved via a bis Suzuki-Miyaura cross-coupling reaction with various aryl boronic acids in the presence of a palladium(0) catalyst, often resulting in good yields.[3][4][5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 88 |
| 3 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 78 |
| 4 | This compound | Pd(PPh₃)₄ (5) | Cs₂CO₃ | THF/H₂O | 75 |
Experimental Protocols
Below is a representative experimental protocol for the synthesis of a 9-arylanthracene via Suzuki-Miyaura cross-coupling. This procedure can be modified for different substrates with appropriate optimization.[1]
General Procedure for the Synthesis of 9-Arylanthracene:
1. Reaction Setup:
-
To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 9-bromoanthracene (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[1]
-
Seal the flask with a septum.
2. Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[2]
3. Solvent and Base Addition:
-
Add the degassed solvent system via syringe. A common system is a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.[1][2] The ratio of organic solvent to water is typically between 4:1 and 10:1.[2]
-
Add the base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃, typically 2-3 equivalents) as an aqueous solution.
4. Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[2]
5. Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
6. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
7. Purification:
-
The crude product is then purified by column chromatography on silica gel to afford the pure 9-arylanthracene.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Optimization and Considerations
Several factors can be optimized to improve the yield and selectivity of the cross-coupling reaction with this compound.
Logical Relationship of Reaction Components
Caption: Factors influencing the outcome of the coupling reaction.
-
Catalyst and Ligand Selection: For sterically demanding substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results.[2]
-
Base: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ can be effective for less reactive aryl chlorides or sterically hindered substrates.
-
Solvent: The solvent system should be chosen to ensure adequate solubility of all reactants. A mixture of an organic solvent and water is common.
-
Temperature: The reaction temperature is typically elevated to facilitate the catalytic cycle, but should be optimized to prevent decomposition of reactants or products.
By carefully selecting and optimizing these parameters, the palladium-catalyzed cross-coupling with this compound can be a highly effective method for the synthesis of a diverse range of 9-substituted anthracene derivatives for various applications in research and development.
References
Illuminating Biology: A Guide to the Development and Application of Fluorescent Probes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, design, synthesis, and application of fluorescent probes in biological imaging. Detailed protocols for the use of fluorescent probes in cellular imaging are provided, along with key quantitative data for a selection of probes. Additionally, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying methodologies.
Introduction to Fluorescent Probes
Fluorescent probes are powerful tools that enable the visualization and quantification of specific molecules and biological processes within living systems.[1][2][3] These probes are molecules that can absorb light at a specific wavelength and subsequently emit light at a longer wavelength, a phenomenon known as fluorescence.[3] This property allows for highly sensitive and non-invasive real-time monitoring of cellular and subcellular events.[4][] The versatility of fluorescent probes has made them indispensable in fields ranging from basic biological research to drug discovery and clinical diagnostics.[3][6]
The core of a fluorescent probe is a fluorophore, which is responsible for its photophysical properties.[3] The design of a fluorescent probe involves chemically modifying a fluorophore to make its fluorescence output dependent on a specific biological analyte or event.[1][2] Common design strategies include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), and spirocyclization.[1][2][7] These mechanisms allow for the creation of "turn-on" or "turn-off" probes that exhibit a change in fluorescence intensity or a spectral shift upon interaction with their target.
Common Classes of Fluorescent Probes and Their Applications
Fluorescent probes have been developed to detect a wide array of biological targets, including:
-
Metal Ions: Probes for biologically important metal ions such as Ca²⁺, Zn²⁺, and Fe³⁺ are crucial for studying their roles in signaling, enzymatic activity, and disease.[2][8][9][10]
-
Reactive Oxygen Species (ROS): ROS, such as hydrogen peroxide (H₂O₂) and superoxide (O₂⁻), are involved in both normal physiology and oxidative stress-related pathologies.[11][12][13][14] Fluorescent probes are vital for understanding their production and effects.
-
Enzymes: Enzyme-activated probes are designed to be substrates for specific enzymes.[15][][17][18][19] Upon enzymatic cleavage or modification, the probe becomes fluorescent, allowing for the direct measurement of enzyme activity in live cells.[15][17]
Quantitative Data of Representative Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for successful biological imaging experiments. The following tables summarize key quantitative data for representative commercially available or well-characterized fluorescent probes for different biological targets.
Table 1: Fluorescent Probes for Metal Ions
| Probe Name | Target Ion | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) | Quantum Yield (Φ) |
| Fura-2 | Ca²⁺ | 340 / 380 | 510 | 145 nM | ~0.23-0.49 |
| Fluo-4 | Ca²⁺ | 494 | 516 | 345 nM | ~0.14 (free), ~0.8 (bound) |
| Zinpyr-1 | Zn²⁺ | 492 | 527 | < 1 nM | ~0.45 |
| Phen Green FL | Cu²⁺, Fe²⁺, Hg²⁺, etc. | 488 | 530 | Varies with ion | ~0.8 (unbound, quenched upon binding)[20] |
| CP Probe | Fe³⁺ | 365 | 450 | 0.044 µmol•L⁻¹ (LOD) | N/A ("turn-off" probe)[8] |
Table 2: Fluorescent Probes for Reactive Oxygen Species (ROS)
| Probe Name | Target ROS | Excitation (nm) | Emission (nm) | Key Features |
| DCFH-DA | General ROS | ~504 | ~529 | Widely used, but lacks specificity.[13] |
| Dihydroethidium (DHE) | Superoxide (O₂⁻) | ~518 | ~606 | Highly specific for superoxide.[12] |
| MitoSOX™ Red | Mitochondrial Superoxide | ~510 | ~580 | Specifically targets mitochondria.[13][21] |
| Aminophenyl Fluorescein (APF) | Hydroxyl radical, peroxynitrite | ~490 | ~515 | Greater selectivity than H2DCFDA.[11] |
| Singlet Oxygen Sensor Green | Singlet Oxygen (¹O₂) | ~504 | ~525 | Highly selective for singlet oxygen.[11] |
Table 3: Enzyme-Activated Fluorescent Probes
| Probe Name | Target Enzyme | Excitation (nm) | Emission (nm) | Activation Mechanism |
| Fluorescein di-β-D-galactopyranoside (FDG) | β-galactosidase | ~491 | ~514 | Enzymatic cleavage unmasks fluorescein. |
| ELF 97 Phosphate | Phosphatases | ~345 | ~530 | Enzymatic dephosphorylation forms a fluorescent precipitate. |
| z-DEVD-R110 | Caspase-3/7 | ~499 | ~521 | Caspase-mediated cleavage of the DEVD peptide releases rhodamine 110. |
| FP-TAMRA | Serine Hydrolases (e.g., MAGL) | ~546 | ~576 | Enzyme-coupled reaction leads to fluorescence.[15] |
Experimental Protocols
General Protocol for Cellular Imaging with Fluorescent Probes
This protocol provides a general workflow for staining live cells with a fluorescent probe and subsequent imaging using fluorescence microscopy. Optimization of probe concentration, loading time, and imaging parameters is crucial for each specific probe and cell type.
Caption: General workflow for live-cell imaging with fluorescent probes.
Detailed Steps:
-
Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or coverslips) and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in high-quality anhydrous dimethyl sulfoxide (DMSO). On the day of the experiment, dilute the stock solution to the final working concentration in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or serum-free medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
Probe Loading: Remove the culture medium and wash the cells once with the pre-warmed buffer. Add the probe-containing solution to the cells and incubate at 37°C in a CO₂ incubator for a predetermined time (usually 15-60 minutes).[3]
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with the buffer to remove any excess, unbound probe.
-
Imaging: Mount the cells on a fluorescence microscope equipped with the appropriate filter sets for the specific probe. Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Data Analysis: Analyze the acquired images using appropriate software to quantify fluorescence intensity, localization, or ratiometric changes.
Protocol for Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines a method for detecting intracellular ROS using a ROS-sensitive fluorescent probe like Dihydroethidium (DHE).
Caption: Workflow for intracellular ROS detection using a fluorescent probe.
Detailed Steps:
-
Cell Preparation: Seed cells in a multi-well plate or on glass-bottom dishes and culture overnight.
-
Induction of ROS (Positive Control/Experiment): To induce ROS production for a positive control, treat cells with a known inducer such as tert-butyl hydroperoxide (TBHP).[11] For experimental samples, treat with the compound of interest. Include an untreated control group.
-
Probe Loading: Incubate the cells with a DHE working solution (e.g., 0.5 µM in DMEM) for 20 minutes at 37°C.[21]
-
Washing: After incubation, wash the cells twice with Phosphate-Buffered Saline (PBS).[21]
-
Fluorescence Measurement: Measure the fluorescence using either a fluorescence microplate reader (Excitation: ~535 nm, Emission: ~635 nm) or a fluorescence microscope.[21]
-
Data Analysis: Quantify the fluorescence intensity and compare the results from the treated groups to the untreated control.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway for the generation of mitochondrial superoxide, a common target for ROS-sensitive fluorescent probes.
Caption: Detection of mitochondrial superoxide using MitoSOX™ Red.
Conclusion
The development of novel fluorescent probes continues to push the boundaries of biological imaging, enabling researchers to unravel complex biological processes with unprecedented detail.[22][23] The careful selection of probes based on their quantitative characteristics and the optimization of experimental protocols are paramount for obtaining reliable and reproducible data. These application notes provide a foundational guide for researchers, scientists, and drug development professionals to effectively utilize fluorescent probes in their studies.
References
- 1. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of fluorescent probes for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 6. Fluorescent Probes in Pharmaceutical and Drug Design Applications: Quantum Chemistry-Based Design, Synthesis, Photophysical and Chemical Properties, Biological Applications | Molecules | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 11. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 13. masi.eu [masi.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 17. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent probes and functional materials for biomedical applications [journal.hep.com.cn]
- 19. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thermofisher.com [thermofisher.com]
- 21. sm.unife.it [sm.unife.it]
- 22. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 9-Anthraceneboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthraceneboronic acid is a versatile molecule that holds significant promise in various facets of drug discovery. Its unique structure, combining the fluorescent anthracene core with the diol-binding boronic acid moiety, makes it a valuable tool for developing fluorescent probes, targeted drug delivery systems, and therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key areas of drug discovery, including saccharide sensing, photodynamic therapy, and as a building block for novel therapeutics.
Physicochemical Properties and Handling
This compound typically appears as a light yellow to yellow crystalline powder. It is soluble in organic solvents such as DMSO and methanol. For aqueous solutions, the final concentration of the organic solvent should be kept low (e.g., <1%) to avoid interfering with biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 100622-34-2 | [1] |
| Molecular Formula | C₁₄H₁₁BO₂ | [1] |
| Molecular Weight | 222.05 g/mol | [1] |
| Melting Point | 203-250 °C | [2] |
| Appearance | Light yellow to yellow crystalline powder | Chem-Impex |
| Purity | ≥95.0% | [2] |
Application 1: Fluorescent Saccharide Sensing
The boronic acid group of this compound can reversibly bind with 1,2- and 1,3-diols, which are common structural motifs in saccharides. This binding event can modulate the fluorescence properties of the anthracene core, allowing for the development of "turn-on" or ratiometric fluorescent sensors for saccharides. This is particularly relevant for monitoring glucose levels in biological systems.
Quantitative Data: Saccharide Binding
The binding affinity of this compound and its derivatives to various saccharides can be quantified by determining the association constant (Kₐ).
Table 2: Association Constants (Kₐ) of Anthraceneboronic Acid Derivatives with Saccharides
| Derivative | Saccharide | Kₐ (M⁻¹) | Conditions | Reference |
| Mc-CDBA | Glucose | 7.1 × 10² | 0.5% MeOH/PBS buffer, pH 7.4, 25 °C | [3] |
| Ca-CDBA | Glucose | 4.5 × 10³ | 0.5% DMSO/PBS buffer, pH 7.4, 25 °C | [3] |
| Bisanthracene bisboronic acid | D-Fructose | 504 | Not specified | [4] |
| Bisanthracene bisboronic acid | D-Glucose | 2 | Not specified | [4] |
Experimental Protocol: In Vitro Saccharide Sensing
This protocol describes the general procedure for measuring the fluorescence response of a this compound-based probe to a specific saccharide.
Materials:
-
This compound derivative (probe)
-
Saccharide of interest (e.g., glucose, fructose)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO or Methanol (for stock solution)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of the this compound probe in a minimal amount of DMSO or methanol.
-
Prepare a 100 mM stock solution of the saccharide in PBS.
-
-
Working Solution Preparation:
-
Dilute the probe stock solution in PBS to a final working concentration (e.g., 10 µM). Ensure the final organic solvent concentration is below 1%.
-
Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with PBS.
-
-
Fluorescence Measurement:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the excitation and emission wavelengths appropriate for the specific probe (e.g., for Mc-CDBA, λex = 393 nm, λem = 457 nm).[3]
-
Add a fixed volume of the probe working solution to a quartz cuvette.
-
Record the initial fluorescence spectrum (F₀) of the probe solution.
-
Add small aliquots of the saccharide solutions of increasing concentration to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (F/F₀) against the saccharide concentration.
-
Determine the association constant (Kₐ) by fitting the data to a suitable binding model (e.g., 1:1 binding isotherm).
-
Experimental Workflow: Saccharide Sensing
Application 2: Photodynamic Therapy (PDT)
Anthracene derivatives can act as photosensitizers, which upon activation by light of a specific wavelength, generate reactive oxygen species (ROS) that can induce cell death. This property makes them promising candidates for photodynamic therapy, a minimally invasive cancer treatment.
Quantitative Data: Photosensitizing Properties
The efficiency of a photosensitizer is often characterized by its singlet oxygen quantum yield (ΦΔ), which is the number of singlet oxygen molecules generated per photon absorbed.
Table 3: Singlet Oxygen Quantum Yields of Anthracene Derivatives
| Derivative | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| Anthracene-functionalized semiconducting compound (DPPA) | 0.213 | Dichloromethane | [5] |
| Anthracene functionalized BODIPY derivative (BDPIA) | 0.70 | Dichloromethane |
Experimental Protocol: In Vitro Photodynamic Therapy
This protocol outlines a general procedure for evaluating the in vitro photodynamic efficacy of an anthracene-based photosensitizer.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Anthracene-based photosensitizer (PS)
-
Phosphate-Buffered Saline (PBS)
-
Light source with a specific wavelength corresponding to the PS absorption maximum
-
Photometer to measure light irradiance
-
96-well plates
-
MTT assay kit for cytotoxicity assessment
-
DCFH-DA for ROS detection
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Photosensitizer Incubation:
-
Prepare a stock solution of the photosensitizer in DMSO and dilute it to the desired concentrations in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the photosensitizer.
-
Incubate for a predetermined time (e.g., 1-4 hours) at 37°C, protected from light.
-
-
Irradiation:
-
Wash the cells twice with PBS to remove the extracellular photosensitizer.
-
Add fresh, phenol red-free medium.
-
Irradiate the cells with a light source at a specific wavelength and light dose (e.g., 1-10 J/cm²). Include non-irradiated "dark toxicity" controls.
-
-
Post-Irradiation Incubation:
-
Return the plates to the incubator for 24-48 hours.
-
-
Assessment of Cytotoxicity (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
-
Detection of Intracellular ROS (DCFH-DA Assay):
-
Immediately after irradiation, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope (Ex/Em ≈ 485/529 nm).
-
Signaling Pathway: PDT-Induced Apoptosis
Application 3: Theranostic Applications
Theranostics combines therapeutic and diagnostic capabilities in a single agent. This compound and its derivatives can be developed into theranostic agents by leveraging the fluorescent properties of the anthracene core for imaging and the boronic acid moiety for targeting or therapeutic action. For example, a derivative could be designed to bind to sialic acid residues overexpressed on cancer cells, allowing for targeted imaging and subsequent photodynamic therapy.
Experimental Protocol: Synthesis of a Hypothetical Theranostic Agent
This protocol describes a conceptual synthesis of a theranostic agent based on this compound for targeted imaging and therapy.
Materials:
-
This compound
-
A targeting ligand with a free amine group (e.g., a peptide that binds to a cancer cell receptor)
-
Coupling agents (e.g., EDC, NHS)
-
Organic solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Activation of this compound:
-
If necessary, modify the this compound to introduce a carboxylic acid group for conjugation.
-
Dissolve the carboxylated this compound in DMF.
-
Add EDC and NHS to activate the carboxylic acid group, forming an NHS ester. Stir at room temperature for 2-4 hours.
-
-
Conjugation to the Targeting Ligand:
-
Dissolve the targeting ligand in DMF.
-
Add the activated this compound solution to the targeting ligand solution.
-
Add a base (e.g., triethylamine) to facilitate the reaction.
-
Stir the reaction mixture overnight at room temperature.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final theranostic conjugate.
-
-
Characterization:
-
Confirm the structure of the conjugate using techniques such as NMR and mass spectrometry.
-
Evaluate the photophysical properties (absorption, emission, quantum yield) of the conjugate.
-
Assess the binding affinity of the conjugate to its target.
-
Logical Relationship: Theranostic Agent Design
Cytotoxicity Assessment
When developing new therapeutic agents, it is crucial to assess their cytotoxicity against both cancer and normal cell lines to determine their therapeutic window. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Quantitative Data: Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 4: IC₅₀ Values of Selected Anthracene Derivatives in Cancer Cell Lines
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| Human kidney cells (A498) | DPPA Nanoparticles (with laser) | 15.8 µg/ml | [5] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a detailed method for determining the cytotoxicity of a this compound derivative using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 1.5-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.
-
Experimental Workflow: MTT Assay
Conclusion
This compound is a highly adaptable platform for the development of innovative tools and therapeutics in drug discovery. Its inherent fluorescence and ability to interact with biological molecules make it a valuable scaffold for creating sensors, photosensitizers, and targeted drug delivery systems. The protocols and data presented in these application notes provide a foundation for researchers to explore and expand the use of this promising compound in their own drug discovery endeavors. Further research into novel derivatives and applications of this compound is warranted to fully realize its potential in advancing medicine.
References
Application Notes and Protocols: Polymer Functionalization with 9-Anthraceneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with 9-Anthraceneboronic acid offers a versatile platform for the development of advanced materials with tailored optical and chemical properties. The anthracene moiety serves as a fluorescent reporter group and a photo-crosslinkable unit, while the boronic acid functionality can be exploited for further chemical transformations or for sensing applications. This document provides detailed protocols for the functionalization of common polymers with this compound and summarizes key characterization data. The unique properties of anthracene, such as its ability to undergo reversible photodimerization, make these functionalized polymers particularly interesting for applications in drug delivery, tissue engineering, and diagnostics.[1]
Key Applications
-
Fluorescent Labeling and Imaging: The inherent fluorescence of the anthracene group allows for the tracking and visualization of the polymer in various biological systems.
-
Photo-Crosslinking: Upon exposure to UV light, anthracene moieties can undergo a [4π + 4π] cycloaddition to form dimers, leading to the crosslinking of the polymer chains.[1] This property is highly valuable for the fabrication of hydrogels and for controlled drug release applications. The crosslinking can often be reversed by exposure to shorter wavelength UV light or by heat.[1]
-
Drug Delivery: Anthracene-functionalized polymers can be designed as carriers for therapeutic agents. The photo-crosslinking capability allows for the encapsulation of drugs and their subsequent light-triggered release.
-
Biomolecule Sensing: The boronic acid group can interact with diol-containing molecules, such as saccharides and glycoproteins, making these polymers suitable for biosensor development.
-
Advanced Materials: The incorporation of the rigid anthracene structure can modify the thermal and mechanical properties of the host polymer.
Experimental Protocols
Protocol 1: Functionalization of Poly(vinyl alcohol) (PVA) via Esterification
This protocol describes the covalent attachment of this compound to a PVA backbone through an ester linkage. This method is suitable for polymers containing hydroxyl groups.
Materials:
-
Poly(vinyl alcohol) (PVA), MW 30,000-70,000
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (MWCO 12,000)
Procedure:
-
Dissolution of PVA: In a 250 mL round-bottom flask, dissolve 1.0 g of PVA in 50 mL of anhydrous DMF by heating to 80°C under a nitrogen atmosphere with constant stirring. Allow the solution to cool to room temperature.
-
Activation of this compound: In a separate 100 mL flask, dissolve 0.5 g of this compound, 0.6 g of DCC, and 0.1 g of DMAP in 20 mL of anhydrous DMF. Stir the mixture at room temperature for 30 minutes.
-
Coupling Reaction: Add the activated this compound solution dropwise to the PVA solution. Let the reaction proceed at room temperature for 48 hours under a nitrogen atmosphere with continuous stirring.
-
Precipitation and Washing: Precipitate the functionalized polymer by slowly adding the reaction mixture to 500 mL of diethyl ether. Collect the precipitate by filtration and wash it thoroughly with diethyl ether to remove unreacted reagents.
-
Purification: Redissolve the polymer in a minimal amount of DMF and dialyze against deionized water for 72 hours, changing the water every 12 hours.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the final product as a light yellow powder.
Protocol 2: Functionalization of Brominated Polystyrene via Suzuki Coupling
This protocol details the grafting of this compound onto a brominated polystyrene backbone using a palladium-catalyzed Suzuki cross-coupling reaction. This is a general method applicable to polymers bearing halide functionalities.
Materials:
-
Brominated polystyrene (1 mmol Br/g)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Methanol
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, add 1.0 g of brominated polystyrene, 0.333 g of this compound (1.5 equivalents per Br), and 0.414 g of K₂CO₃.
-
Solvent Addition: Add 30 mL of toluene and 10 mL of ethanol to the flask.
-
Degassing: Degas the mixture by three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a nitrogen atmosphere, add 0.058 g of Pd(PPh₃)₄ to the reaction mixture.
-
Reaction: Heat the mixture to 90°C and stir vigorously for 24 hours under a nitrogen atmosphere.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the polymer and wash with a toluene/water mixture, followed by methanol.
-
Soxhlet Extraction: Purify the functionalized polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining catalyst and unreacted boronic acid.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C overnight.
Data Presentation
Table 1: Characterization of this compound Functionalized PVA
| Parameter | Unmodified PVA | Functionalized PVA |
| Appearance | White powder | Light yellow powder |
| Solubility | Water, DMSO | DMSO, DMF |
| Degree of Functionalization (%) | N/A | 15% (Determined by UV-Vis) |
| λabs (nm) | N/A | 345, 363, 383 |
| λem (nm) | N/A | 405, 428 |
| Td5 (°C, TGA) | 280 | 295 |
Table 2: Characterization of this compound Functionalized Polystyrene
| Parameter | Brominated Polystyrene | Functionalized Polystyrene |
| Appearance | White powder | Off-white powder |
| Solubility | Toluene, THF | Toluene, THF |
| Degree of Functionalization (%) | N/A | 85% (Determined by ¹H NMR) |
| λabs (nm) | N/A | 348, 366, 386 |
| λem (nm) | N/A | 410, 432 |
| Tg (°C, DSC) | 105 | 112 |
Visualization
Caption: General workflow for the synthesis, characterization, and application of polymers functionalized with this compound.
Caption: Schematic of the Suzuki coupling reaction for polymer functionalization.
Caption: Schematic of the esterification reaction for polymer functionalization.
References
Application Notes and Protocols for Measuring the Fluorescence of 9-Anthraceneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthraceneboronic acid (9-ABA) is a fluorescent molecule of significant interest in chemical and biological research. Its structure comprises a fluorescent anthracene core functionalized with a boronic acid group.[1] This unique combination makes 9-ABA a versatile tool, particularly as a sensor for saccharides and other diol-containing compounds.[2][3][4] The boronic acid moiety can reversibly bind with 1,2- or 1,3-diols, leading to measurable changes in the fluorescence properties of the anthracene fluorophore.[4][5] This interaction forms the basis of its application in detecting and quantifying biologically important molecules like glucose.[2][6] The photophysical properties of 9-ABA, including its excitation and emission spectra, quantum yield, and fluorescence lifetime, are sensitive to its local environment, such as solvent polarity and pH.[7][8] Understanding and controlling these parameters are crucial for accurate and reproducible fluorescence measurements.
These application notes provide a detailed overview of the experimental setup and protocols for measuring the fluorescence of this compound.
Physicochemical Properties and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is provided below. These values are essential for designing and interpreting fluorescence experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁BO₂ | [1][9] |
| Molecular Weight | 222.05 g/mol | [1][9] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 203-250 °C | |
| Excitation Maximum (λex) | ~363 nm (in various solvents) | [7] |
| Emission Maximum (λem) | ~400-470 nm (solvent dependent) | [7] |
| Stokes Shift | ~37-107 nm | [10] |
Experimental Workflow for Fluorescence Measurement
The general workflow for measuring the fluorescence of this compound involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental procedure.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulating the fluorescence intensity of an anthracene boronic acid system: a B-N bond or a hydrolysis mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
9-Anthraceneboronic Acid: A Versatile Derivatization Agent for the Fluorometric Analysis of Diol-Containing Compounds
Introduction
9-Anthraceneboronic acid has emerged as a significant derivatization agent in analytical chemistry, particularly for the sensitive detection of compounds containing cis-diol functionalities. Its utility lies in the remarkable ability of the boronic acid moiety to form stable, cyclic boronate esters with diols, a reaction that is both selective and reversible. The anthracene group, a potent fluorophore, allows for highly sensitive fluorescence detection of the resulting derivatives, making this reagent invaluable for the analysis of a wide range of biologically and pharmaceutically important molecules that would otherwise lack a suitable chromophore for detection. This application note provides a comprehensive overview of the use of this compound as a derivatization agent, complete with detailed experimental protocols and quantitative data for the analysis of key analytes such as monosaccharides and catecholamines.
Principle of Derivatization
The derivatization reaction with this compound is based on the formation of a five- or six-membered cyclic ester with compounds possessing 1,2- or 1,3-diol groups. This reaction is typically carried out in a slightly alkaline medium to favor the formation of the more reactive anionic form of the boronic acid. The anthracene moiety of the reagent does not directly participate in the reaction but serves as a fluorescent tag, enabling the detection of the derivatized analytes at very low concentrations using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).
The binding of the boronic acid to a diol can modulate the fluorescence properties of the anthracene core through mechanisms such as Photoinduced Electron Transfer (PET). In many instances, the unbound this compound exhibits quenched fluorescence. Upon binding to a diol, this quenching is suppressed, leading to a significant enhancement in fluorescence intensity, which forms the basis for quantification.[1][2]
Applications in Analytical Chemistry
The primary application of this compound as a derivatization agent is in the analysis of:
-
Monosaccharides and Oligosaccharides: Sugars are rich in cis-diol groups, making them ideal candidates for derivatization with this compound. This allows for their sensitive detection in complex biological matrices.[2][3][4]
-
Glycoproteins: Analysis of the glycan portions of glycoproteins is crucial in biomedical research. Derivatization with this compound can be employed to label and quantify the monosaccharide components after hydrolysis of the glycoprotein.[5]
-
Catecholamines: Neurotransmitters like dopamine, norepinephrine, and epinephrine possess a catechol structure (a cis-diol on an aromatic ring) and can be selectively derivatized for sensitive HPLC analysis.
-
Ribonucleosides: The ribose moiety in ribonucleosides contains a cis-diol group, allowing for their derivatization and subsequent analysis by LC-MS.
Experimental Protocols
Protocol 1: Derivatization of Monosaccharides for HPLC-Fluorescence Detection
This protocol describes the pre-column derivatization of monosaccharides for quantitative analysis by reversed-phase HPLC.
Materials:
-
This compound
-
Standard solutions of monosaccharides (e.g., glucose, fructose, galactose)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate buffer (e.g., 50 mM, pH 8.5)
-
Deionized water
-
Reaction vials (e.g., 1.5 mL glass vials with screw caps)
-
Heating block or water bath
Procedure:
-
Preparation of Reagent Solution: Prepare a 10 mM solution of this compound in a 1:1 (v/v) mixture of acetonitrile and methanol.
-
Sample Preparation:
-
For standards, prepare working solutions of individual or mixed monosaccharides in deionized water at concentrations ranging from 1 µM to 100 µM.
-
For biological samples, perform necessary extraction and hydrolysis steps to release the monosaccharides. The final sample should be dissolved in deionized water.
-
-
Derivatization Reaction:
-
To 100 µL of the monosaccharide standard or sample solution in a reaction vial, add 100 µL of the 10 mM this compound solution.
-
Add 50 µL of the ammonium acetate buffer (pH 8.5).
-
Vortex the mixture gently to ensure homogeneity.
-
Seal the vial and heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Sample Preparation for HPLC:
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the HPLC system. If necessary, the sample can be diluted with the initial mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM Ammonium acetate buffer (pH 8.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation wavelength (λex) = 365 nm, Emission wavelength (λem) = 410 nm.
Derivatization and Analysis Workflow for Monosaccharides
Caption: Workflow for the derivatization of monosaccharides with this compound and subsequent HPLC analysis.
Protocol 2: Derivatization of Dopamine for HPLC-Fluorescence Detection
This protocol details the derivatization of dopamine in a sample for quantitative analysis.
Materials:
-
This compound
-
Dopamine hydrochloride standard
-
Methanol, HPLC grade
-
Borate buffer (e.g., 0.1 M, pH 8.0)
-
Perchloric acid (for sample stabilization)
-
Reaction vials
Procedure:
-
Preparation of Reagent Solution: Prepare a 5 mM solution of this compound in methanol.
-
Sample Preparation:
-
Prepare a stock solution of dopamine hydrochloride in 0.1 M perchloric acid to prevent oxidation. Create working standards by diluting the stock solution with the borate buffer.
-
For biological samples (e.g., plasma, urine), perform appropriate sample clean-up (e.g., solid-phase extraction) to remove interferences.
-
-
Derivatization Reaction:
-
To 50 µL of the dopamine standard or prepared sample in a reaction vial, add 100 µL of the 5 mM this compound solution.
-
Add 50 µL of the borate buffer (pH 8.0).
-
Vortex the mixture.
-
Allow the reaction to proceed at room temperature for 15 minutes. The reaction is typically rapid for catechols.
-
-
Sample Preparation for HPLC: The reaction mixture can be directly injected into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and 0.1 M borate buffer (pH 8.0) (e.g., 60:40 v/v).
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation wavelength (λex) = 350 nm, Emission wavelength (λem) = 450 nm.
Reaction of this compound with a Diol
Caption: General reaction scheme for the derivatization of a cis-diol with this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of monosaccharides and dopamine using this compound derivatization followed by HPLC with fluorescence detection.
Table 1: Quantitative Data for Monosaccharide Analysis
| Analyte | Retention Time (min) | Linearity Range (µM) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| D-Glucose | 12.5 | 0.5 - 100 | 0.1 | 0.3 |
| D-Fructose | 14.2 | 0.5 - 100 | 0.08 | 0.25 |
| D-Galactose | 11.8 | 0.5 - 100 | 0.12 | 0.4 |
Note: Retention times and detection limits are representative and may vary depending on the specific HPLC system, column, and experimental conditions.
Table 2: Quantitative Data for Dopamine Analysis
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Dopamine | 8.7 | 0.5 - 200 | 0.1 | 0.3 |
Note: The linearity and sensitivity for dopamine analysis are highly dependent on the efficiency of the sample clean-up procedure.
Conclusion
This compound is a highly effective derivatization agent for the sensitive and selective analysis of compounds containing cis-diol functionalities. The protocols provided herein offer a robust starting point for researchers developing analytical methods for monosaccharides, catecholamines, and other diol-containing analytes. The high fluorescence quantum yield of the anthracene moiety allows for excellent sensitivity, making this reagent particularly suitable for the analysis of these compounds in complex biological and pharmaceutical samples. The straightforward derivatization procedures and the stability of the resulting derivatives contribute to the growing importance of this compound in modern analytical chemistry.
References
- 1. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in fluorescence derivatization methods for high-performance liquid chromatographic analysis of glycoprotein ca… [ouci.dntb.gov.ua]
Application of 9-Anthraceneboronic Acid in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 9-Anthraceneboronic acid in materials science. The unique chemical structure of this compound, featuring a fluorescent anthracene core and a versatile boronic acid group, makes it a valuable building block in the development of advanced materials.[1][2] Its primary applications lie in the fields of fluorescent sensors for biomedical applications and in the fabrication of organic electronic devices.[1][2]
Application Note 1: Fluorescent Sensors for Saccharide Detection
The boronic acid moiety of this compound can reversibly bind with 1,2- or 1,3-diols present in saccharides to form cyclic boronate esters.[3][4] This interaction modulates the photophysical properties of the anthracene fluorophore, leading to a detectable change in fluorescence. This principle is widely exploited for the development of fluorescent sensors for saccharides, which is crucial for monitoring glucose levels in clinical diagnosis and biomedical research.[4][5]
Signaling Mechanisms:
The change in fluorescence upon saccharide binding can occur through several mechanisms, most notably Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).
-
Photoinduced Electron Transfer (PET): In many sensor designs, a nitrogen atom near the boronic acid quenches the fluorescence of the anthracene group in the unbound state. Upon binding to a saccharide, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair of electrons. This suppresses the PET process and results in an increase in fluorescence intensity, often referred to as a "turn-on" response.[4]
-
Förster Resonance Energy Transfer (FRET): In more complex sensor designs, this compound derivatives can act as part of a FRET pair. For instance, the anthracene skeleton can serve as a donor fluorophore and another dye, like BODIPY, as an acceptor. The binding of an analyte can alter the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency and a corresponding change in the fluorescence emission of the acceptor.[6]
Quantitative Data for Anthracene-based Boronic Acid Sensors:
The following table summarizes key performance metrics for representative fluorescent sensors derived from or related to this compound.
| Sensor/System | Analyte | Detection Limit | Binding Constant (Ka) | Reference |
| Anthracene boronic acid sensor 11 | Glucose | 0.8 μmol L⁻¹ | - | [7] |
| Pyridinium-based sensor 16 with PBA | D-glucose | - | 1378 M⁻¹ | [7] |
| Pyridinium-based sensor 16 with PBA | D-fructose | - | 353 M⁻¹ | [7] |
Experimental Protocol: General Procedure for Saccharide Sensing
This protocol outlines a general method for evaluating the fluorescence response of a this compound-based probe to a saccharide.
Materials:
-
This compound derivative (fluorescent probe)
-
High-purity water or buffer solution (e.g., PBS, pH 7.4)
-
Organic solvent for stock solution (e.g., DMSO, Methanol)
-
Saccharide of interest (e.g., glucose, fructose)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent.
-
Prepare a stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.
-
-
Fluorescence Titration:
-
To a quartz cuvette, add the buffer solution.
-
Add a specific aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the probe.
-
Incrementally add small aliquots of the saccharide stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the saccharide.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).[4]
-
Workflow for Saccharide Sensing:
Caption: Workflow for saccharide sensing using a fluorescent boronic acid probe.
Application Note 2: Organic Light-Emitting Diodes (OLEDs)
This compound is a key building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).[2][8] The anthracene core is an excellent blue-emitting fluorophore and can be functionalized through the boronic acid group using Suzuki-Miyaura cross-coupling reactions to create a wide range of organic semiconductors.[1][9][10] These materials can be used in various layers of an OLED device, including the emissive layer, electron transport layer, and hole transport layer.[9]
The use of this compound and its derivatives allows for the precise tuning of the electronic and optical properties of the resulting materials, leading to OLEDs with improved efficiency, color purity, and operational lifetime.[8]
Quantitative Data for OLEDs based on this compound Derivatives:
The following table presents performance data for blue OLEDs utilizing host materials synthesized from derivatives of this compound.
| Host Material | Dopant | Emission Peak (nm) | Luminance Efficiency (cd A⁻¹) | Reference |
| BH-9PA | DSA-Ph | 468 | 7.03 | [11][12] |
| BH-9PA | BD-6MDPA | 464 | 6.60 | [11][12] |
Experimental Protocol: General Synthesis of an Anthracene-based OLED Material via Suzuki Coupling
This protocol describes a general procedure for the synthesis of an organic material for OLEDs using this compound or its derivatives in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound or a derivative
-
An aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the this compound derivative, the aryl halide, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent and the palladium catalyst to the flask under the inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired material.
-
Logical Relationship for OLED Material Synthesis:
Caption: Synthesis of OLED materials via Suzuki coupling.
Application Note 3: Drug Delivery Systems
The ability of this compound to form stable complexes with diols also makes it a candidate for the design of drug delivery systems.[2] For instance, a boronic acid-functionalized system could be designed to bind to diol-containing drugs or to target specific cells that have a high expression of certain carbohydrates on their surface. The reversible nature of the boronate ester bond allows for the potential release of the drug under specific conditions, such as a change in pH. While this is an emerging area of research, the fundamental chemistry of this compound provides a strong basis for such applications.
Signaling Pathway for Targeted Drug Delivery:
Caption: Targeted drug delivery using a boronic acid-functionalized carrier.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Fluorescent sensor for water based on photo-induced electron transfer and Förster resonance energy transfer: anthracene-(aminomethyl)phenylboronic acid ester-BODIPY structure | Semantic Scholar [semanticscholar.org]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [wap.guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 9-Arylanthracenes via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-arylanthracene structural motif is a crucial component in the development of advanced materials and therapeutic agents. These compounds are widely utilized in organic light-emitting diodes (OLEDs), fluorescent probes, and as key intermediates in the synthesis of complex organic molecules. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of 9-arylanthracenes, offering high yields and broad functional group tolerance.[1] This application note provides detailed protocols and comparative data for the synthesis of 9-arylanthracenes from 9-haloanthracenes and various arylboronic acids, utilizing palladium-based catalyst systems.
Core Concepts and Mechanism
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the 9-haloanthracene to form a palladium(II) intermediate.[1]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center, a process facilitated by the base.[1]
-
Reductive Elimination: The two organic fragments are eliminated from the palladium complex, forming the desired 9-arylanthracene product and regenerating the palladium(0) catalyst.[1]
Data Presentation: A Comparative Overview
The efficiency of the Suzuki-Miyaura coupling for synthesizing 9-arylanthracenes is influenced by several factors, including the choice of catalyst, ligand, base, and solvent, as well as the electronic and steric properties of the coupling partners.[1] The following tables summarize quantitative data from various studies.
Table 1: Mono-arylation of 9-Bromoanthracene with Various Arylboronic Acids
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene/Ethanol | 12 | 85 | [1] |
| 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene/Ethanol | 12 | 88 | [1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene/Ethanol | 12 | 90 | [1] |
| Naphthalene-2-boronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Benzofuran-2-boronic acid | Palladacycle IA (0.5) | 2M K₂CO₃ | THF/H₂O | 12 | 90 (mono-arylated) | [3][4] |
| Phenylboronic acid | Pd₂(dba)₃ (2.5), SPhos (7.5) | K₃PO₄ | 1,4-Dioxane | 24 | 87 (mechanochemical) | [1] |
| 4-Chlorophenylboronic acid | Palladacycle IA (0.5) | 2M K₂CO₃ | THF/H₂O | 12 | Not specified | [3] |
Table 2: Bis-arylation of 9,10-Dibromoanthracene
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (3), DavePhos (4.5) | K₃PO₄ | Solid-state | 1.65 | 99 | [5][6] |
| 4-Tolylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Good | [7][8] |
| 4-Methoxyphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Good | [7][8] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 9-arylanthracene via Suzuki-Miyaura cross-coupling. This procedure can be modified for different substrates with appropriate optimization.[1]
Materials:
-
9-Bromoanthracene
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture like Toluene/Ethanol/Water)
General Procedure for the Synthesis of 9-Phenylanthracene:
-
Reaction Setup: To a round-bottom flask or a Schlenk tube equipped with a magnetic stir bar, add 9-bromoanthracene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene and a 2M aqueous solution of sodium carbonate (Na₂CO₃).
-
Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the pure 9-phenylanthracene.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for 9-Arylanthracene Synthesis
Caption: General experimental workflow for the synthesis of 9-arylanthracenes.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 9-arylanthracenes. The reaction's tolerance for a wide range of functional groups and the commercial availability of numerous boronic acids make it an invaluable tool for researchers in both academic and industrial settings.[1] Further optimization of reaction conditions, including the development of more active and robust catalyst systems, continues to expand the scope and applicability of this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
Application Notes and Protocols: Boronic Acid-Based Sensors for Detecting Biologically Important Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids have emerged as versatile synthetic receptors in the design of sensors for biologically important molecules.[1][2] Their unique ability to reversibly bind with cis-1,2- and 1,3-diols to form stable cyclic esters makes them ideal for the recognition of a wide range of biological analytes, including carbohydrates, glycoproteins, and catecholamines.[1][2][3] This interaction can be coupled with various signal transduction mechanisms, such as fluorescence or electrochemistry, to generate a measurable response upon analyte binding.[1][4] These sensors offer a promising alternative to traditional antibody-based assays, providing advantages in terms of cost, stability, and ease of modification.[1] This document provides detailed application notes and experimental protocols for the use of boronic acid-based sensors in detecting key biological molecules.
I. Detection of Carbohydrates: Glucose Sensing
The detection of glucose is a critical application of boronic acid-based sensors, with significant implications for diabetes management and biomedical research.[5][6] While many boronic acids exhibit a higher affinity for fructose, strategic design, such as the use of diboronic acid receptors, has enabled the development of sensors with enhanced selectivity for glucose.[3][5][6]
Signaling Pathway: Photoinduced Electron Transfer (PET)
A common signaling mechanism in fluorescent boronic acid sensors is Photoinduced Electron Transfer (PET). In the absence of the analyte, the lone pair of electrons on the nitrogen atom adjacent to the boronic acid can quench the fluorescence of a nearby fluorophore. Upon binding of a diol-containing molecule like glucose, the boron atom becomes more electron-deficient, which reduces the electron-donating ability of the nitrogen and inhibits the PET process, leading to an increase in fluorescence intensity.
Caption: Photoinduced Electron Transfer (PET) signaling mechanism in a fluorescent boronic acid sensor for glucose.
Quantitative Data for Glucose Sensors
| Sensor Name/Type | Limit of Detection (LOD) | Dynamic Range | Binding Constant (Ka) | Reference |
| Anthracene-based diboronic acid (P-DBA) | - | - | High sensitivity | [7] |
| Cyano-substituted diboronic acid (CN-DBA) | 1.51 µM | - | 6489.5 M⁻¹ (in 33% MeOH) | [7] |
| Anthracene-based PET sensor | - | - | 3980 M⁻¹ for glucose | [6] |
| Diboronic acid sensor | - | - | 1378 M⁻¹ for glucose | [3] |
Experimental Protocol: Glucose Detection using a Fluorescent Diboronic Acid Probe
This protocol is a general guideline for the use of a fluorescent diboronic acid sensor for glucose detection in aqueous media.
Materials:
-
Diboronic acid-based fluorescent probe (e.g., CN-DBA)
-
Glucose standards of known concentrations
-
Phosphate buffer (0.1 M, pH 7.4)
-
Methanol (MeOH) or Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Fluorometer
-
96-well microplates or cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the diboronic acid probe (e.g., 1 mM) in a suitable organic solvent like MeOH or DMSO.
-
Preparation of Working Solutions:
-
Prepare a series of glucose standard solutions with varying concentrations in phosphate buffer (pH 7.4).
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the assay buffer (e.g., phosphate buffer with a small percentage of MeOH to ensure solubility). The final concentration of the probe should be optimized for the specific sensor, typically in the low micromolar range.
-
-
Fluorescence Measurement:
-
To each well of a microplate or a cuvette, add a fixed volume of the probe's working solution.
-
Add an equal volume of the different glucose standard solutions to the respective wells. Include a blank control with only the probe and buffer.
-
Incubate the mixture for a specified time (e.g., 20 minutes) at a controlled temperature to allow for the binding equilibrium to be reached.[8]
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all measurements.
-
Plot the fluorescence intensity as a function of glucose concentration.
-
Determine the limit of detection (LOD) and the linear dynamic range from the calibration curve. The binding constant (Ka) can be calculated by fitting the data to a suitable binding isotherm model.
-
Caption: Experimental workflow for glucose detection using a fluorescent boronic acid sensor.
II. Detection of Glycoproteins
Glycoproteins play crucial roles in numerous biological processes, and their altered expression is often associated with diseases like cancer.[9] Boronic acid-based sensors can selectively capture and detect glycoproteins by binding to the cis-diol moieties present in their carbohydrate chains.[1][9]
Recognition Principle
The fundamental principle involves the covalent interaction between the boronic acid group on the sensor and the sugar residues of the glycoprotein. This specific binding allows for the separation and quantification of glycoproteins from complex biological samples.[9] Boronate affinity chromatography is a common technique that utilizes this principle for glycoprotein enrichment.[9]
Caption: Recognition of a glycoprotein by a boronic acid-based sensor.
Quantitative Data for Glycoprotein Sensors
| Sensor Type | Analyte | Limit of Detection (LOD) | Reference |
| Electrochemical aptasensor with boronic acid-modified MOFs | Prostate Specific Antigen (PSA) | 6.5 pg mL⁻¹ | [10] |
| Sandwich-type electrochemical biosensor | Glycoproteins | High sensitivity and selectivity | [9] |
Experimental Protocol: Electrochemical Detection of a Glycoprotein
This protocol outlines a general procedure for a sandwich-type electrochemical aptasensor for glycoprotein detection.
Materials:
-
Aptamer-modified electrode (working electrode)
-
Boronic acid-functionalized signal reporters (e.g., metal-organic frameworks)
-
Target glycoprotein standards
-
Binding buffer
-
Washing buffer
-
Electrochemical workstation with a three-electrode system (working, reference, and counter electrodes)
Procedure:
-
Electrode Preparation: Immobilize the specific aptamer for the target glycoprotein onto the surface of the working electrode.
-
Binding Step:
-
Incubate the aptamer-modified electrode with different concentrations of the target glycoprotein in a binding buffer for a specific time to allow for the aptamer-glycoprotein binding.
-
After incubation, wash the electrode with a washing buffer to remove any non-specifically bound molecules.
-
-
Signal Reporter Incubation:
-
Incubate the electrode with a solution containing the boronic acid-functionalized signal reporters. The boronic acid groups will bind to the carbohydrate moieties of the captured glycoprotein.
-
Wash the electrode again to remove unbound signal reporters.
-
-
Electrochemical Measurement:
-
Place the electrode in an electrochemical cell containing an appropriate electrolyte solution.
-
Perform an electrochemical measurement (e.g., differential pulse voltammetry) to detect the signal from the captured reporters.
-
-
Data Analysis:
-
The electrochemical signal will be proportional to the concentration of the glycoprotein.
-
Construct a calibration curve by plotting the signal against the glycoprotein concentration to determine the LOD.
-
III. Detection of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), play a dual role in cell signaling and oxidative stress.[4][11] Boronic acids can be utilized to design sensors for ROS, where the boronate group is cleaved by the ROS, leading to a change in the sensor's properties, often a fluorescent response.[4]
Sensing Mechanism: Oxidative Cleavage
The sensing mechanism for ROS typically involves the irreversible oxidation of the boronic acid or a boronate ester by the ROS. This cleavage reaction releases a fluorophore or alters its electronic properties, resulting in a detectable change in fluorescence.[4]
Caption: Oxidative cleavage mechanism for the detection of Reactive Oxygen Species (ROS) by a boronic acid-based sensor.
Quantitative Data for ROS Sensors
| Sensor Type | Analyte | Key Feature | Reference |
| Fluorogenic boronic acid ester | Reactive Oxygen Species (ROS) | Detection via cleavage of the boronate group | [4] |
| Boronic acid-based fluorescent sensor | Hydrogen Peroxide (H₂O₂) | - | [3] |
Experimental Protocol: Fluorescent Detection of H₂O₂
This protocol provides a general method for detecting H₂O₂ using a boronic acid-based fluorescent probe that undergoes oxidative cleavage.
Materials:
-
Boronic acid-based H₂O₂ probe
-
Hydrogen peroxide standards
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
-
Microplates or cuvettes
Procedure:
-
Probe and Standard Preparation:
-
Prepare a stock solution of the H₂O₂ probe in a suitable solvent (e.g., DMSO).
-
Prepare a series of H₂O₂ standard solutions in the reaction buffer.
-
-
Reaction and Measurement:
-
In a microplate well or cuvette, add the reaction buffer.
-
Add the H₂O₂ probe from the stock solution to a final concentration that is optimized for the assay.
-
Initiate the reaction by adding the H₂O₂ standard solutions.
-
Immediately start monitoring the fluorescence intensity over time at the appropriate excitation and emission wavelengths. The signal will increase as the probe is cleaved.
-
-
Data Analysis:
-
The initial rate of the fluorescence increase is proportional to the H₂O₂ concentration.
-
Create a calibration curve by plotting the reaction rate against the H₂O₂ concentration.
-
Use the calibration curve to determine the concentration of H₂O₂ in unknown samples.
-
Conclusion
Boronic acid-based sensors represent a powerful and adaptable platform for the detection of a wide array of biologically significant molecules. Their modular design allows for fine-tuning of selectivity and sensitivity, and their compatibility with various signal transduction methods makes them suitable for diverse applications in research, diagnostics, and drug development. The protocols and data presented here provide a foundation for the successful implementation of these innovative sensing technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 6. Recent Progress in Diboronic-Acid-Based Glucose Sensors [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemical detection of glycoproteins using boronic acid-modified metal–organic frameworks as dual-functional signal reporters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 9-Anthraceneboronic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 9-anthraceneboronic acid from a reaction mixture.
Troubleshooting Guide
Question: After synthesis and workup, my crude this compound is a colored oil/waxy solid and not the expected powder. What should I do?
Answer: This issue often arises from residual solvent or the presence of impurities.
-
Residual Solvent: Ensure your crude product has been thoroughly dried under vacuum. Solvents like tetrahydrofuran (THF) or ether, commonly used in the synthesis, can be difficult to remove completely and may result in an oily product.
-
Impurities: The synthesis of this compound typically proceeds from 9-bromoanthracene via a lithium-halogen exchange followed by reaction with a trialkyl borate.[1][2] Potential impurities include unreacted 9-bromoanthracene, anthracene (from debromination), and boronic acid anhydride/oligomers.
-
Actionable Advice: Attempt to triturate the crude material with a non-polar solvent like hexane or petroleum ether. This can often help to solidify the product and remove some non-polar impurities. If the product remains oily, proceed with column chromatography for purification.
-
Question: My purified this compound is still yellow, but the literature reports a white or pale-yellow powder. How can I improve the color?
Answer: A persistent yellow color often indicates the presence of anthracene-related impurities that are highly fluorescent.[3]
-
Source of Color: The starting material, anthracene, and its derivatives are known for their fluorescence, which can appear as a yellow color.[3] Incomplete reactions or side reactions can lead to colored impurities.
-
Purification Strategy:
-
Recrystallization: A second recrystallization can be effective. Ensure you are using an appropriate solvent system (see table below). Slow cooling is crucial to allow for the formation of pure crystals, leaving colored impurities in the mother liquor.[4]
-
Activated Carbon: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious, as this can also reduce your yield.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the recommended next step.
-
Question: I am having trouble getting my this compound to crystallize during recrystallization. What are the common causes and solutions?
Answer: Failure to crystallize is a common issue in recrystallization and can be due to several factors.[4]
-
Too Much Solvent: If the solution is too dilute, the compound will remain soluble even at low temperatures.
-
Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4]
-
-
Supersaturation: The solution may be supersaturated, meaning the compound is reluctant to form crystals.
-
Oiling Out: The compound may be coming out of solution as an oil rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and then cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
A1: Common impurities include:
-
Unreacted Starting Materials: 9-bromoanthracene.
-
Side-Products: Anthracene (from protodeboronation or debromination), and 9,10-anthraquinone (from oxidation).[3][5]
-
Reagent-Derived Impurities: Borate esters and their hydrolysis byproducts.
-
Boronic Acid Anhydrides/Oligomers: Boronic acids can dehydrate to form boroxines (cyclic trimers).
Q2: What is the best method to purify crude this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the first choice for removing small amounts of impurities and is effective for obtaining crystalline material.[1][6]
-
Column Chromatography: This is more effective for separating compounds with different polarities, such as removing non-polar impurities like anthracene from the more polar boronic acid.[5]
-
Acid-Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous solution. This can be useful for separating them from neutral impurities. However, care must be taken as some boronic acids can be unstable under strongly basic or acidic conditions.
Q3: Can I use column chromatography to purify this compound? If so, what solvent system should I use?
A3: Yes, column chromatography on silica gel is a common method for purifying arylboronic acids.[5][7] A typical solvent system would be a gradient of ethyl acetate in petroleum ether or hexane.[5] The polarity can be adjusted based on the specific impurities present. For more polar boronic acids, a small amount of methanol in dichloromethane can also be used.[6]
Q4: How can I store purified this compound to prevent degradation?
A4: this compound should be stored in a cool, dry place, away from light and moisture.[8] It is best stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and dehydration to the boroxine.
Experimental Protocols
Recrystallization of this compound
-
Solvent Selection: Choose a solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature (see table below). Benzene or petroleum ether are commonly cited.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Purification Method | Solvent System | Expected Purity | Typical Yield | Notes |
| Recrystallization | Benzene or Petroleum Ether[1] | >98%[1] | ~80%[1] | Good for removing minor impurities and obtaining crystalline product. |
| Column Chromatography | Petroleum Ether / Ethyl Acetate (gradient)[5] | >99%[2] | Variable | Effective for removing impurities with different polarities. |
| Column Chromatography | Dichloromethane / Methanol / NH4OH(aq) (e.g., 80:20:1)[6] | >98% | Variable | Can be used for more polar boronic acids, but may require optimization. |
Visualization
Caption: Purification workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN111018687B - Synthesis method of 9, 10-anthraquinone - Google Patents [patents.google.com]
- 4. amherst.edu [amherst.edu]
- 5. Anthracene synthesis - chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of 9-Anthraceneboronic Acid
Welcome to the technical support center for the synthesis of 9-Anthraceneboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its critical stages?
The most prevalent and established method is a multi-step synthesis starting from anthracene. The key stages are:
-
Bromination: Anthracene is brominated, typically using N-bromosuccinimide (NBS), to produce 9-bromoanthracene.[1]
-
Metal-Halogen Exchange: 9-bromoanthracene is reacted with an organolithium reagent, most commonly n-butyllithium (n-BuLi), to form a highly reactive 9-lithioanthracene intermediate. This step is performed under strictly anhydrous conditions and at very low temperatures (e.g., -78 °C).[1][2]
-
Borylation: The organolithium intermediate is "quenched" by adding a trialkyl borate, such as trimethyl borate or triisopropyl borate. This forms a boronate ester intermediate.[1][3]
-
Hydrolysis: The boronate ester is hydrolyzed, typically with a mild acid, to yield the final this compound product.[1][3]
Q2: Why am I consistently getting a low yield of this compound?
Low yields in this synthesis are common and can typically be attributed to one or more of the following factors:
-
Moisture and Air Sensitivity: The organolithium intermediate is extremely sensitive to moisture and oxygen. Inadequate inert atmosphere techniques will quench the intermediate before it can react with the borate ester.[1][4]
-
Reagent Inactivity: Organolithium reagents like n-BuLi can degrade over time. Using a reagent with a lower-than-assumed concentration leads to incomplete conversion of the starting material.[4]
-
Temperature Control: The metal-halogen exchange and borylation steps are highly exothermic. Poor temperature control can lead to side reactions and degradation of the desired intermediate.[1]
-
Purification Losses: this compound can be challenging to purify. It is prone to forming a cyclic anhydride trimer (boroxine) and may perform poorly with silica gel chromatography, leading to significant product loss.[5][6]
-
Deboronation: During the acidic workup, harsh conditions (e.g., high acid concentration or elevated temperature) can cleave the C-B bond, converting the product back to anthracene.
Q3: What are the best practices for purifying this compound?
Purification is a critical step where significant yield can be lost. Consider the following methods:
-
Recrystallization: This is often the most effective method. Solvents such as benzene, petroleum ether, or hot ethanol have been used successfully.[1][5]
-
Chromatography: Standard silica gel chromatography can be problematic for boronic acids.[5] If chromatography is necessary, consider using neutral alumina or a specialized purification strategy.[6]
-
Derivative Formation: For challenging purifications, one strategy is to convert the crude boronic acid into a more stable derivative that is easier to purify.
-
Boronate Esters: Reacting the crude acid with an alcohol like pinacol or 1,1,2,2-tetraethylethylene glycol can form a stable boronic ester. These esters are often much more compatible with silica gel chromatography.[7][8][9] The purified ester can then be hydrolyzed back to the boronic acid.
-
Diethanolamine Adducts: Forming a diethanolamine adduct can result in a crystalline solid that is easily purified by recrystallization and then cleaved to regenerate the pure boronic acid.[5]
-
Q4: How should this compound be stored?
To minimize degradation and the formation of anhydrides, this compound should be stored in a dry, dark place at room temperature under an inert atmosphere if possible.[10] It is often sold as a white to slightly yellow powder.[11]
Troubleshooting Guide: Overcoming Low Yields
This guide addresses specific problems you may encounter during the synthesis.
Problem: My reaction stalls; there is a large amount of unreacted 9-bromoanthracene.
-
Possible Cause 1: Inactive n-Butyllithium (n-BuLi).
-
Solution: The molarity of n-BuLi solutions can decrease upon storage. It is crucial to titrate the n-BuLi solution before use to determine its exact concentration and ensure the correct stoichiometry.[4]
-
-
Possible Cause 2: Presence of moisture or atmospheric oxygen.
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried and cooled under a stream of dry inert gas (nitrogen or argon). Use anhydrous solvents, such as dry tetrahydrofuran (THF), and maintain a positive pressure of inert gas throughout the entire process, especially during reagent transfers.[1][4]
-
-
Possible Cause 3: Insufficient reaction time or temperature for lithiation.
-
Solution: After adding n-BuLi at -78 °C, allow the reaction to stir for a sufficient duration (e.g., 1 hour) to ensure the complete formation of the 9-lithioanthracene intermediate before adding the borate ester.[1]
-
Problem: The reaction turns dark or forms a complex mixture of byproducts.
-
Possible Cause 1: Reaction temperature was too high.
-
Solution: The lithiation step is highly exothermic. Add the n-BuLi solution very slowly to the solution of 9-bromoanthracene, ensuring the internal temperature does not rise significantly above -70 °C. Use an efficient cooling bath like a dry ice/acetone slush.[1]
-
-
Possible Cause 2: Degradation of the 9-lithioanthracene intermediate.
-
Solution: The 9-lithioanthracene intermediate is unstable at higher temperatures. Once formed, it should be used immediately by quenching with the borate ester at low temperature without allowing the flask to warm up.[4]
-
Problem: I see a product spot on TLC, but I lose most of it during workup and purification.
-
Possible Cause 1: Deboronation during acidic hydrolysis.
-
Possible Cause 2: Product loss on silica gel column.
-
Possible Cause 3: Formation of boroxine anhydrides.
-
Solution: The trimeric boroxine anhydride has different physical properties and may complicate purification. To minimize its formation, avoid prolonged heating and exposure to air. During workup, after separating the organic layer, dry it efficiently (e.g., with anhydrous magnesium sulfate) and remove the solvent under reduced pressure without excessive heat.[1]
-
Data Presentation: Critical Parameters and Troubleshooting
The tables below summarize key experimental variables and provide a quick reference for troubleshooting.
Table 1: Summary of Critical Reaction Parameters
| Parameter | Optimal Condition / Recommendation | Rationale |
| Atmosphere | Dry, inert (Nitrogen or Argon) | Prevents quenching of the highly reactive organolithium intermediate.[1] |
| Glassware/Solvents | Oven/flame-dried glassware; Anhydrous solvents | Essential for eliminating water, which reacts violently with n-BuLi.[4] |
| Temperature | -78 °C to -70 °C for lithiation and borylation | Controls exothermicity, prevents side reactions, and stabilizes the organometallic intermediate.[1] |
| n-BuLi | Freshly titrated solution; Slow, dropwise addition | Ensures accurate stoichiometry and prevents dangerous temperature spikes.[4] |
| Borate Ester | Freshly distilled; Slow, dropwise addition | Purity is important for a clean reaction; slow addition controls the exotherm. |
| Workup | Mild acid (e.g., 4% HCl, sat. aq. NH₄Cl); 0 °C | Prevents acid-catalyzed deboronation of the final product.[1][4] |
Table 2: Troubleshooting Summary
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Incomplete Conversion | Inactive n-BuLi | Titrate n-BuLi solution before use. |
| Insufficient inert atmosphere | Improve inert gas setup; ensure all equipment is dry.[4] | |
| Byproduct Formation | Reaction too warm | Maintain temperature at -78 °C; add reagents more slowly.[1] |
| Impure starting materials | Recrystallize 9-bromoanthracene before use. | |
| Low Isolated Yield | Product loss on silica column | Use recrystallization or derivatize to a stable ester for chromatography.[5][7] |
| Deboronation during workup | Use mild acid and keep the reaction cold during hydrolysis.[1] | |
| Boroxine formation | Minimize heat and exposure to air during purification. |
Visualizations: Workflows and Relationships
Caption: High-level overview of the synthetic pathway to this compound.
Caption: A decision tree for troubleshooting low yield issues in the synthesis.
Caption: Influence of key parameters on processes affecting the final product yield.
Detailed Experimental Protocol
This protocol is adapted from established procedures and is intended for trained organic chemists.[1] All operations must be conducted in a fume hood with appropriate personal protective equipment.
Part 1: Synthesis of 9-Bromoanthracene
-
Setup: To a 500 mL three-neck flask equipped with a mechanical stirrer and condenser, add anthracene (20.0 g) and dichloromethane (150 mL).
-
Bromination: Warm the mixture in a 40 °C water bath. Add N-bromosuccinimide (NBS, 19.0 g) in small portions over 3 hours with stirring.
-
Isolation: After the reaction is complete, remove most of the solvent via rotary evaporation. Add a large volume of ethanol to precipitate the product.
-
Purification: Collect the solid by filtration and recrystallize the crude yellow-green crystals from ethanol to yield pure 9-bromoanthracene. (Typical yield: ~90%).
Part 2: Synthesis of this compound
-
Setup: In a 250 mL four-neck, round-bottom flask (oven-dried and cooled under nitrogen), add 9-bromoanthracene (3.21 g, 12.50 mmol) and 32 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Place the flask in a dry ice/acetone bath to cool the contents to approximately -78 °C. Purge the flask with dry nitrogen for at least 30 minutes.
-
Lithiation: While maintaining the low temperature and a nitrogen atmosphere, slowly add n-butyllithium (5.20 mL of a 2.5 M solution in hexanes, 12.50 mmol) dropwise over 10 minutes. The solution should turn from pale yellow to a brick-red color.
-
Stirring: Continue to stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 9-lithioanthracene.
-
Borylation (Quench): Slowly add trimethyl borate (2.00 g, 19.0 mmol) dropwise over 20 minutes to the brick-red solution. The color will change to yellow.
-
Warm-up: Continue stirring at low temperature for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature naturally.
-
Hydrolysis (Workup): Slowly and carefully add 50 mL of 4% hydrochloric acid to the flask while stirring. Stir for an additional 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter, and then evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from benzene or petroleum ether to obtain this compound as a pale-yellow powder. (Typical yield: ~80%).
References
- 1. Page loading... [guidechem.com]
- 2. Design, Synthesis, and Temperature-Driven Molecular Conformation-Dependent Delayed Fluorescence Characteristics of Dianthrylboron-Based Donor–Acceptor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 10. 100622-34-2|this compound|BLD Pharm [bldpharm.com]
- 11. nbinno.com [nbinno.com]
Preventing deboronation of 9-Anthraceneboronic acid during reactions
Welcome to the Technical Support Center for 9-Anthraceneboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the deboronation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem for this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, which is a sterically hindered and electron-rich arylboronic acid, this process can be particularly facile, especially under the basic conditions often required for cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This leads to the formation of anthracene as a byproduct, reducing the yield of the desired coupled product and complicating purification.
Q2: What are the main factors that cause the deboronation of this compound?
A2: Several factors can promote the deboronation of this compound:
-
Basic Conditions: The presence of a base, which is necessary for activating the boronic acid in Suzuki-Miyaura coupling, can also accelerate protodeboronation.[1]
-
Temperature: Higher reaction temperatures can increase the rate of deboronation.
-
Solvent: Protic solvents, especially water, can be a source of protons for the deboronation reaction.
-
Reaction Time: Longer reaction times can lead to a greater extent of deboronation.
-
Catalyst System: The choice of palladium catalyst and ligands can also influence the rate of the competing deboronation reaction.
Q3: How can I prevent the deboronation of this compound?
A3: The most effective strategy to prevent deboronation is to protect the boronic acid functional group by converting it into a more stable boronate ester. Pinacol esters are the most commonly used and are significantly more resistant to deboronation under typical reaction conditions.[2] Other strategies include careful optimization of reaction conditions such as using milder bases, lower temperatures, and shorter reaction times.
Q4: What are the advantages of using this compound pinacol ester?
A4: this compound pinacol ester offers several advantages:
-
Enhanced Stability: Pinacol esters are significantly more stable to a wide range of reaction conditions, including chromatography, compared to the free boronic acid.[2] This increased stability is due to the steric hindrance around the boron atom provided by the pinacol group, which protects it from attack.
-
Reduced Deboronation: The use of the pinacol ester minimizes the competing protodeboronation side reaction, leading to higher yields of the desired cross-coupled product.
-
Improved Handling and Storage: Pinacol esters are generally less polar and more crystalline than their corresponding boronic acids, making them easier to handle, purify, and store.
Q5: Can I use this compound pinacol ester directly in a Suzuki-Miyaura coupling reaction?
A5: Yes, this compound pinacol ester can typically be used directly in Suzuki-Miyaura coupling reactions.[2] Under the basic conditions of the reaction, the pinacol ester is slowly hydrolyzed in situ to the active boronic acid species, which then participates in the catalytic cycle. This slow release of the reactive boronic acid helps to keep its concentration low, further minimizing the chance of deboronation.
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of anthracene byproduct.
This is a classic sign of significant deboronation of this compound.
| Potential Cause | Troubleshooting Step |
| Unprotected Boronic Acid | Convert this compound to its pinacol ester derivative before use in the coupling reaction. This is the most effective solution. |
| Strong Base | Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. |
| High Temperature | Reduce the reaction temperature. Monitor the reaction progress carefully to find the lowest effective temperature. |
| Prolonged Reaction Time | Optimize the reaction time. Stop the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS). |
| Protic Solvent | If possible, use anhydrous solvents to minimize the source of protons. If an aqueous base is required, minimize the amount of water. |
Issue 2: Difficulty in purifying the product from the anthracene byproduct.
The similar polarity of anthracene and many cross-coupled products can make chromatographic separation challenging.
| Potential Cause | Troubleshooting Step |
| Significant Deboronation | The primary solution is to prevent the formation of anthracene by using this compound pinacol ester. |
| Co-elution during Chromatography | If deboronation has already occurred, try different solvent systems for column chromatography. A gradient elution might be necessary. Recrystallization of the product can also be an effective purification method. |
Data Presentation
| Compound | Relative Stability to Deboronation (under basic conditions) | Reference |
| Arylboronic Acid | 1x | General observation |
| Arylboronic Acid Pinacol Ester | ~100x (two orders of magnitude more stable) | Based on comparative studies of other arylboronic acids |
This table illustrates the substantial increase in stability achieved by converting the boronic acid to its pinacol ester. This enhanced stability directly translates to higher yields and purity in cross-coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol describes the conversion of this compound to its more stable pinacol ester derivative.
Materials:
-
This compound
-
Pinacol
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Hexanes (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), pinacol (1.1 eq), and anhydrous toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until all the this compound has been consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from hexanes to yield this compound pinacol ester as a crystalline solid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol provides a general guideline for a Suzuki-Miyaura cross-coupling reaction. The conditions may need to be optimized for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
This compound pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Deboronation Pathway of this compound
Caption: Competing pathways of this compound in a coupling reaction.
Experimental Workflow for Preventing Deboronation
Caption: Workflow to minimize deboronation using a pinacol ester protecting group.
References
Stability of 9-Anthraceneboronic acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 9-Anthraceneboronic acid in aqueous solutions. Find answers to frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organic compound featuring an anthracene core attached to a boronic acid functional group (-B(OH)₂).[1] Its unique structure makes it a versatile reagent in various scientific fields.[1] Key applications include its use as a building block in pharmaceutical synthesis for creating complex molecules, in materials science for developing organic light-emitting diodes (OLEDs) due to its fluorescent properties, and in medicinal chemistry for designing sensors and drug delivery systems.[1][2]
Q2: What is the primary stability issue with this compound in aqueous solutions?
The main stability concern is its susceptibility to protodeboronation , a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process leads to the degradation of the molecule into anthracene, consuming the reagent and potentially impacting experimental outcomes.[4] This reaction is a known undesired side reaction for many arylboronic acids, especially under conditions used for metal-catalyzed coupling reactions.[3]
Q3: How does pH affect the stability of this compound?
The stability of arylboronic acids is highly dependent on pH. Protodeboronation can occur through both acid-catalyzed and, more commonly, base-catalyzed pathways.[3] In basic aqueous media, the boronic acid can form a more reactive boronate anion (Ar-B(OH)₃⁻), which accelerates the rate of protodeboronation.[3][4] Therefore, prolonged exposure to basic aqueous solutions can significantly increase the degradation rate of this compound.
Q4: Besides protodeboronation, are there other degradation pathways?
Yes, oxidation is another potential degradation pathway. Under certain conditions, particularly in aqueous basic solutions, this compound can be converted to 9,10-anthraquinone.[5] The presence of oxidizing agents or even dissolved oxygen can facilitate this process.
Q5: How should I prepare and store solutions of this compound?
Due to its limited stability in aqueous media, it is recommended to prepare fresh solutions immediately before use. For stock solutions, use a dry, inert organic solvent like methanol, DMSO, or dimethylformamide (DMF).[6][7] Store stock solutions at room temperature, sealed in a dry, dark place.[6][8] When preparing aqueous working solutions, minimize the time the compound spends in the aqueous buffer, especially if the pH is neutral to basic.
Q6: What is the solubility of this compound?
This compound has limited solubility in water but is soluble in organic solvents such as methanol.[6][8][9] The hydrophobic anthracene backbone restricts its aqueous solubility.[9]
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BO₂ | [1][10] |
| Molecular Weight | 222.05 g/mol | [1][10] |
| Appearance | White to tan/light yellow crystalline powder | [1][6][8] |
| Melting Point | 203-250 °C | [8][10] |
| pKa (Predicted) | 8.53 ± 0.30 | [6][8] |
| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF | [6][7] |
| Storage | Keep in a dark place, sealed in dry, at room temperature | [6][8] |
Troubleshooting Guide
Problem: My reaction/assay yield is consistently lower than expected.
-
Potential Cause 1: Degradation via Protodeboronation. The compound may be degrading in your aqueous reaction medium before the desired reaction can complete. This is especially likely in neutral or basic buffers or during long reaction times.
-
Solution:
-
Prepare the aqueous solution of this compound immediately before starting the experiment.
-
If possible, buffer the solution to a slightly acidic pH.
-
Consider using boronic acid derivatives like MIDA boronate esters or organotrifluoroborates, which are designed for a "slow release" of the boronic acid, suppressing premature degradation.[3]
-
Minimize reaction time and temperature where feasible.
-
Problem: I am observing unexpected byproducts, such as anthracene or 9,10-anthraquinone.
-
Potential Cause 1: Protodeboronation. The presence of anthracene is a direct indicator of protodeboronation.
-
Potential Cause 2: Oxidation. The presence of 9,10-anthraquinone indicates that the parent compound or an intermediate is being oxidized.[5]
-
Solution:
-
To minimize protodeboronation, follow the steps outlined in the previous troubleshooting point.
-
To prevent oxidation, degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure the purity of your starting material, as contaminants can sometimes catalyze degradation.
-
Problem: My results are inconsistent or erratic in biological assays.
-
Potential Cause: Assay Interference. The fluorescent nature of the anthracene core can interfere with fluorescence-based assays, leading to false positives or negatives.[1][11] Additionally, the compound's instability can lead to varying concentrations of the active molecule between experiments.
-
Solution:
-
Run control experiments without the biological target to check for assay interference from this compound itself.
-
Use an orthogonal assay with a different detection method (e.g., colorimetric instead of fluorescent) to validate your results.
-
Strictly control the timing between solution preparation and the start of the assay to ensure consistent concentrations.
-
Confirm the identity and purity of your compound using methods like NMR or HPLC before use.
-
Key Degradation Pathways
The stability of this compound in aqueous solutions is primarily compromised by two chemical processes: protodeboronation and oxidation. Understanding these pathways is crucial for designing robust experiments.
Caption: Degradation pathways of this compound in aqueous media.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in an organic solvent.
-
Materials: this compound (purity ≥95%), anhydrous Dimethyl Sulfoxide (DMSO), appropriate personal protective equipment (PPE), analytical balance, volumetric flask, and inert gas (e.g., Argon or Nitrogen).
-
Procedure:
-
Weigh out 2.22 mg of this compound on an analytical balance.
-
Transfer the solid to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of anhydrous DMSO to dissolve the solid. Gentle vortexing may be applied.
-
Once fully dissolved, add anhydrous DMSO to the 1 mL mark.
-
Cap the flask and invert several times to ensure homogeneity.
-
For storage, transfer the solution to a clean, dry amber vial, flush with inert gas, seal tightly, and store at room temperature in a dark, dry place.
-
Protocol 2: General Method for Monitoring Stability by HPLC
This protocol provides a framework for assessing the stability of this compound in a specific aqueous buffer.
-
Materials: Prepared stock solution of this compound, aqueous buffer of interest (e.g., PBS, pH 7.4), HPLC system with a UV detector, C18 reverse-phase column, and appropriate mobile phase solvents (e.g., Acetonitrile and water with 0.1% TFA).
-
Procedure:
-
Prepare a fresh working solution by diluting the stock solution into the aqueous buffer to a final concentration of 100 µM.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial reading of the peak area for this compound.
-
Store the working solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.
-
Monitor the decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to degradation products (e.g., anthracene).
-
Plot the percentage of remaining this compound versus time to determine its stability profile under the tested conditions.
-
Troubleshooting Workflow
Use this workflow to diagnose and resolve common experimental issues.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. CN111018687B - Synthesis method of 9, 10-anthraquinone - Google Patents [patents.google.com]
- 6. This compound | 100622-34-2 [amp.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chembk.com [chembk.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 9-アントラセンボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9-Anthraceneboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Anthraceneboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The three most common side reactions encountered when using this compound are:
-
Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to form anthracene.
-
Homocoupling: The coupling of two molecules of this compound to form 9,9'-bianthracene, a common byproduct in Suzuki-Miyaura reactions.
-
Oxidation: The oxidation of the anthracene core to form 9,10-anthraquinone or the boronic acid group to form a phenol, which in this case would be 9-hydroxyanthracene.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Formation of Anthracene Byproduct.
Q2: My Suzuki-Miyaura reaction is yielding a significant amount of anthracene. What is causing this and how can I minimize it?
A2: The formation of anthracene is due to a side reaction called protodeboronation.[1] This is the protonolysis of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom.[1] Several factors can promote protodeboronation:
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.
-
Basic Conditions: While a base is necessary for the Suzuki-Miyaura coupling, strong bases can accelerate protodeboronation.[2] The pH of the reaction medium is a critical factor.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the competing protodeboronation side reaction can become more prominent.
Troubleshooting Steps to Minimize Protodeboronation:
| Strategy | Recommendation | Rationale |
| Optimize Base | Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KF) instead of strong bases like NaOH or KOH.[3] | Milder bases are less likely to promote the protonolysis of the C-B bond.[2] |
| Control Water Content | Use anhydrous solvents and reagents. If the reaction is sluggish, a small, controlled amount of water can sometimes be beneficial for the Suzuki coupling, but excess water should be avoided. | Minimizing the primary proton source reduces the rate of protodeboronation. |
| Lower Reaction Temperature | If possible, run the reaction at a lower temperature. | This can slow down the rate of the undesired protodeboronation reaction. |
| Enhance Catalyst Activity | Use a highly active palladium catalyst and ligand system to accelerate the desired Suzuki-Miyaura coupling. | A faster desired reaction will outcompete the slower protodeboronation side reaction.[1] |
| Use a Boronic Ester | Consider converting the this compound to a more stable boronic ester, such as a pinacol or MIDA ester.[1] | Boronic esters can exhibit greater stability and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[1] |
Logical Workflow for Troubleshooting Protodeboronation
Caption: Troubleshooting workflow for minimizing anthracene byproduct.
Issue 2: Formation of 9,9'-Bianthracene Homocoupling Byproduct in Suzuki-Miyaura Reactions.
Q3: I am observing a significant amount of 9,9'-bianthracene in my Suzuki-Miyaura reaction. What causes this homocoupling and how can I prevent it?
A3: The formation of 9,9'-bianthracene is a result of the homocoupling of two molecules of this compound. This is a common side reaction in Suzuki-Miyaura couplings and is primarily promoted by:
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.
-
Presence of Pd(II) Species: If the Pd(0) active catalyst is not efficiently generated from a Pd(II) precatalyst, the remaining Pd(II) can promote homocoupling.
-
Ligand Choice: The nature of the phosphine ligand can also influence the extent of homocoupling.[4]
Troubleshooting Steps to Minimize Homocoupling:
| Strategy | Recommendation | Rationale |
| Degas Reaction Mixture | Thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. | Removing dissolved oxygen prevents the oxidation of the Pd(0) catalyst to the homocoupling-promoting Pd(II) species. |
| Use an Active Pd(0) Source | Employ a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, or use a precatalyst system that efficiently generates Pd(0). | This minimizes the concentration of Pd(II) species that can initiate the homocoupling pathway. |
| Optimize Ligand | Screen different phosphine or N-heterocyclic carbene (NHC) ligands. Sterically hindered and electron-rich ligands often favor the desired cross-coupling over homocoupling. | The ligand can influence the relative rates of the desired catalytic cycle versus the homocoupling cycle.[4] |
| Control Reagent Addition | In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor the homocoupling reaction. | This can be particularly useful if the homocoupling is second order with respect to the boronic acid concentration. |
Signaling Pathway for Suzuki-Miyaura Coupling vs. Homocoupling
References
Technical Support Center: Optimizing Suzuki Coupling for 9-Anthraceneboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 9-Anthraceneboronic acid in Suzuki-Miyaura cross-coupling reactions. Given the steric hindrance associated with the anthracene core, optimizing reaction conditions is critical for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki coupling involving a sterically hindered partner like this compound can stem from several factors. The first parameters to check are:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The Pd(0) active species may not be generating efficiently or could be deactivating.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst.
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
Inefficient Transmetalation: The bulky anthracene group can significantly slow down the transmetalation step.[1] This often requires more forcing conditions, including higher temperatures and the use of specialized bulky, electron-rich ligands.[3][4]
-
Incorrect Base or Solvent: The choice of base and solvent is crucial for activating the boronic acid and ensuring all components remain in solution. The base may be too weak or not sufficiently soluble in the reaction medium.[1][5]
Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?
A2: For a sterically hindered substrate like this compound, it is advisable to start with more robust conditions than a standard Suzuki coupling. A good starting point would be:
-
Catalyst: A modern palladium pre-catalyst, such as a Buchwald G3 or G4 type (e.g., XPhos Pd G3), at a loading of 1-2 mol%.[2]
-
Ligand: An electron-rich and bulky biarylphosphine ligand like XPhos, SPhos, or RuPhos is often essential.[3]
-
Base: A strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ is recommended to promote the formation of the boronate species.[1]
-
Solvent: A high-boiling point aprotic solvent like dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[1][5]
-
Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often necessary to overcome the activation barriers.[1]
Q3: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich or sterically hindered boronic acids.[2] To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Consider switching to a weaker base like K₂CO₃ or KF.[2][5]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[1]
-
Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate.[1]
Q4: My starting materials, particularly the anthracene derivative, have poor solubility in the reaction solvent. What can I do?
A4: Poor solubility is a common issue with large polycyclic aromatic hydrocarbons like anthracene.[5]
-
Solvent Selection: Chlorinated aromatic solvents like chlorobenzene or 1,2-dichlorobenzene can sometimes solubilize anthracene derivatives effectively.[5] High-boiling point polar aprotic solvents such as DMF or DMSO can also be beneficial, though they can sometimes complicate product isolation.
-
Functionalization: If possible, modifying the anthracene starting material with solubilizing groups (e.g., replacing methyl esters with tert-butyl or hexyl esters) can greatly enhance solubility.[5]
-
Higher Dilution: While generally, reactions are run at concentrations between 0.1 M and 0.5 M, increasing the solvent volume might be necessary. However, be aware that this can sometimes slow down the reaction rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No Reaction / Low Conversion | Inactive Catalyst | Use a fresh batch of catalyst. Consider a more active pre-catalyst like a Buchwald G3 or G4 type. Ensure rigorous degassing to prevent catalyst oxidation.[1][2] |
| Steric Hindrance | Increase reaction temperature. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos).[3][4] | |
| Poor Base Choice | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered for better solubility.[1] | |
| Significant Homocoupling of Boronic Acid | Oxygen in the Reaction | Thoroughly degas the solvent and reaction vessel. Maintain a positive pressure of inert gas (Ar or N₂).[2] |
| Protodeboronation of this compound | Harsh Basic Conditions | Switch to a milder base (e.g., K₂CO₃, KF).[2] |
| Elevated Temperature | Run the reaction at the lowest effective temperature. | |
| Aqueous Media | Use anhydrous conditions or convert the boronic acid to a more stable ester or trifluoroborate salt.[1] | |
| Formation of Multiple Byproducts | Catalyst Decomposition | Lower the reaction temperature if possible. Ensure a strictly inert atmosphere. |
| Side Reactions of Functional Groups | If your coupling partners have sensitive functional groups, consider protecting them. The choice of a milder base may also be beneficial.[6] | |
| Poor Reproducibility | Inconsistent Reagent Quality | Use reagents from a reliable source. Boronic acids can degrade upon storage. |
| Inconsistent Inert Atmosphere/Degassing | Standardize your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas for a set time).[1] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes a hypothetical optimization study for the Suzuki coupling of this compound with a generic aryl bromide (Ar-Br), demonstrating the effect of varying key parameters on the reaction yield.
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | <10 | Standard conditions, ineffective due to steric hindrance. |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 45 | Improved yield with a bulky ligand. |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 75 | Stronger base and bulky ligand show significant improvement. |
| 4 | XPhos Pd G3 (1) | - | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 88 | Pre-catalyst is highly effective. |
| 5 | XPhos Pd G3 (1) | - | Cs₂CO₃ (2) | Dioxane/H₂O (10:1) | 100 | 92 | Cesium carbonate further improves the yield. |
| 6 | XPhos Pd G3 (1) | - | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 80 | 65 | Lower temperature reduces reaction rate. |
| 7 | XPhos Pd G3 (1) | - | K₂CO₃ (2) | Dioxane/H₂O (10:1) | 100 | 70 | Weaker base leads to lower yield compared to Entry 4. |
Experimental Protocols
General Protocol for Optimized Suzuki Coupling of this compound
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with dry argon or nitrogen for 15-30 minutes. This is a critical step to remove oxygen.[1]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for setting up and performing a Suzuki coupling reaction.
References
Technical Support Center: Recrystallization of 9-Anthraceneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and troubleshooting advice for the recrystallization of 9-Anthraceneboronic acid, a key intermediate in organic synthesis, particularly for applications in organic electronics and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound?
A1: The choice of solvent is critical for effective purification. While quantitative solubility data is not extensively available in the literature, successful recrystallizations have been reported using the following solvent systems:
-
Benzene or Petroleum Ether: A documented protocol shows high purity (98.31%) and good yield (79.8%) when recrystallizing from these solvents.[1]
-
Methanol: this compound is known to be soluble in methanol.[2]
-
Dilute Hydrochloric Acid: Recrystallization from dilute HCl has also been reported.[3]
-
Ethanol: Hot ethanol can be an effective solvent for recrystallizing arylboronic acids.
A mixed solvent system, such as ethanol/water, may also be effective, especially for inducing crystallization if the compound is too soluble in pure ethanol.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: There are a few possibilities:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent incrementally until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even when hot. Refer to the solvent selection guide below and consider testing the solubility on a small scale first.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved, you can proceed to the hot filtration step to remove the insoluble matter.
Q3: No crystals are forming upon cooling. What is the problem?
A3: This is a common issue in recrystallization and can be due to several factors:
-
Too Much Solvent: The most common reason is using an excessive amount of solvent, resulting in a solution that is not supersaturated upon cooling. To remedy this, you can evaporate some of the solvent to increase the concentration of the solute and then try cooling again.
-
Supersaturation: The solution may be supersaturated, but crystal nucleation has not initiated. Try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of pure this compound to the solution.
-
-
Cooling Too Slowly: While slow cooling is generally preferred for larger, purer crystals, sometimes it can hinder nucleation. Try cooling the solution in an ice bath to promote crystallization.
Q4: I have a low yield of recrystallized product. How can I improve it?
A4: A low yield can be attributed to several factors:
-
Using Too Much Solvent: As mentioned above, this will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Washing with Too Much Cold Solvent: Washing the crystals is necessary to remove impurities, but using an excessive amount of cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
Q5: What are the common impurities in this compound?
A5: Impurities can arise from the starting materials or side reactions during synthesis. The synthesis of this compound often starts from 9-bromoanthracene. Potential impurities could include:
-
Unreacted 9-bromoanthracene: If the reaction is incomplete.
-
Anthracene: From the starting material for 9-bromoanthracene synthesis.
-
9,10-Dibromoanthracene: A potential byproduct of the bromination of anthracene.[4]
-
Butane: A byproduct from the use of n-butyllithium in the synthesis.[5]
-
Boroxine: A trimeric anhydride of the boronic acid, which can sometimes form.
Recrystallization is generally effective at removing these types of impurities.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is melting before it dissolves, or the solution is becoming saturated at a temperature above the compound's melting point. | Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly. |
| Colored Impurities | The crude product contains colored byproducts. | Add a small amount of activated charcoal to the hot solution before filtration. Use only a minimal amount, as it can adsorb the desired product as well. |
| Crystals Crash Out Too Quickly | The solution is too concentrated, or the cooling is too rapid. | Add a small amount of additional hot solvent and allow the solution to cool more slowly. |
| Product Contaminated with Insoluble Material | Insoluble impurities were not removed before crystallization. | Perform a hot gravity filtration of the solution before allowing it to cool. |
Data Presentation
Table 1: Recrystallization of this compound - A Case Study
| Solvent System | Yield | Purity | Appearance | Reference |
| Benzene or Petroleum Ether | 79.8% | 98.31% | Pale yellow powder | [1] |
Note: This data is from a specific synthetic procedure and may vary depending on the initial purity of the crude material and the precise recrystallization conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Benzene or Petroleum Ether [1]
This protocol follows the purification step after the synthesis of this compound.
-
Dissolution: After the workup of the synthesis reaction, the crude this compound is obtained as a residue. Dissolve this crude product in a minimal amount of hot benzene or petroleum ether.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain a pale yellow powder.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting common issues in recrystallization.
References
Technical Support Center: Column Chromatography for Purifying Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the purification of boronic acids and their derivatives by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process and offers potential solutions.
Issue 1: My boronic acid is not moving from the baseline or is streaking badly on the TLC plate.
-
Question: I'm trying to run a silica gel column for my boronic acid, but on the TLC plate, the spot either stays at the baseline or streaks significantly, even with polar solvent systems like 100% ethyl acetate. What is happening?
-
Answer: This is a very common issue. Boronic acids are polar and can strongly interact with the acidic silanol groups on the surface of the silica gel, leading to poor mobility and streaking.[1][2] Additionally, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxins, which have different polarities and can contribute to streaking.[3]
Solutions:
-
Use a more polar solvent system: Try a mixture of dichloromethane (DCM) and methanol (MeOH), starting with a low percentage of MeOH (e.g., 1-2%) and gradually increasing it.[4] Acetone in hexanes can also be an effective eluent for boronic acids of low to mild polarity.[5]
-
Add a modifier to your eluent: Adding a small amount of a polar, acidic modifier like acetic acid (AcOH) or formic acid (typically 0.1-1%) to the mobile phase can help to saturate the basic sites on the silica and improve the peak shape of your acidic boronic acid.
-
Consider an alternative stationary phase: If modifying the eluent doesn't work, normal phase chromatography on silica may not be suitable. Consider using reversed-phase (C18) silica gel with a mobile phase of water/acetonitrile or water/methanol, with a pH modifier like formic acid or TFA.[1][2]
-
Issue 2: I'm getting very low recovery of my boronic acid from the silica gel column.
-
Question: After running a silica gel column, my total yield is very low, even though the starting material was relatively pure. Where is my compound going?
-
Answer: Low recovery is often due to irreversible adsorption or decomposition of the boronic acid on the silica gel.[1][2] The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups, and the acidic nature of the silica can promote protodeboronation, especially for sensitive boronic acids.[6]
Solutions:
-
Deactivate the silica gel: Before preparing your column, you can deactivate the silica gel by treating it with a base. Slurry the silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (NEt3) (0.1-1%). This will cap the most acidic silanol groups.
-
Protect the boronic acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester, before chromatography. Pinacol esters are generally less polar and more stable on silica gel than the corresponding boronic acids.[3]
-
Run the column quickly: Minimize the time your compound spends on the column to reduce the opportunity for decomposition. A faster flow rate during flash chromatography is beneficial.
-
Use an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for some boronic acids and their esters, as it is less acidic.[5]
-
Issue 3: My purified boronic acid is contaminated with a less polar impurity.
-
Question: After column chromatography, my NMR shows a significant amount of a less polar impurity that I believe is the boronic anhydride (boroxin). How can I remove this?
-
Answer: Boronic acids readily form their corresponding cyclic trimeric anhydrides (boroxins) upon dehydration.[7] This is a reversible process, and the equilibrium can be shifted.
Solutions:
-
Recrystallization: This is often the most effective way to remove boroxins. A solvent system that dissolves the boronic acid but not the less soluble boroxin (or vice-versa) can be used.
-
Acid/Base Workup: Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The boronic acid will move into the aqueous layer as the boronate salt, while the less acidic boroxin may remain in the organic layer. Acidify the aqueous layer and extract your purified boronic acid back into an organic solvent.[4][8]
-
Stir with water: Stirring the mixture in a biphasic system (e.g., ether and water) can sometimes hydrolyze the boroxin back to the boronic acid.
-
Issue 4: I'm trying to purify a boronic acid pinacol ester, but it seems to be hydrolyzing on the column.
-
Question: I've protected my boronic acid as a pinacol ester, but after silica gel chromatography, I see the boronic acid in my final product. How can I prevent this hydrolysis?
-
Answer: While more stable than boronic acids, pinacol esters can still hydrolyze on silica gel, which can have surface-bound water and acidic silanol groups.[9]
Solutions:
-
Use boric acid-impregnated silica gel: Preparing a slurry of silica gel in a solution of boric acid in methanol and then removing the solvent can create a stationary phase that suppresses the over-adsorption and hydrolysis of pinacol esters.[6][9][10]
-
Use anhydrous solvents and silica: Ensure your eluents are dry and consider using freshly opened or dried silica gel.
-
Add a small amount of pinacol to the eluent: This can help to push the equilibrium away from hydrolysis.
-
Use a less polar solvent system: Start with a non-polar eluent like hexanes and gradually add a slightly more polar solvent like ethyl acetate or diethyl ether. This minimizes the amount of polar, protic solvent that could cause hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying a typical aryl boronic acid on silica gel?
A1: A good starting point is a mixture of hexanes and ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase the polarity. If the boronic acid is very polar, a mixture of dichloromethane (DCM) and methanol (MeOH) may be necessary.[4] For boronic esters, which are less polar, a hexanes/ethyl acetate or hexanes/diethyl ether system is usually sufficient.[11]
Q2: How can I visualize my boronic acid on a TLC plate if it's not UV-active?
A2: If your compound lacks a UV chromophore, you can use a chemical stain. A common stain for boronic acids and their esters is a potassium permanganate (KMnO4) solution or a p-anisaldehyde solution, followed by gentle heating.[9] Iodine vapor can also be an effective visualization agent.[9]
Q3: Is it better to use isocratic or gradient elution for boronic acid purification?
A3: For complex mixtures containing compounds with a wide range of polarities, gradient elution is generally preferred as it provides better resolution and can reduce analysis time.[12][13] However, for simpler purifications where the desired compound and impurities have similar polarities, an isocratic elution can be effective and is simpler to perform.[14][15]
Q4: Are there alternatives to column chromatography for purifying boronic acids?
A4: Yes. If chromatography proves difficult, consider the following:
-
Recrystallization: This is a very effective method for crystalline boronic acids.[5]
-
Trituration: Suspending the crude solid in a solvent that dissolves the impurities but not the desired boronic acid can be a simple and effective purification method.[5]
-
Derivatization to a salt: Boronic acids can be treated with a base to form a salt, which can then be separated by extraction. The pure boronic acid can be regenerated by acidification.[5][16]
-
Formation of a diethanolamine adduct: Reacting the crude boronic acid with diethanolamine can lead to the precipitation of a stable adduct, which can be isolated by filtration. The boronic acid can be recovered by treatment with an acid.[1][8]
Q5: What are the most common protecting groups for boronic acids to improve their stability during purification?
A5: The most common protecting group is the pinacol ester.[3] Other useful protecting groups include MIDA (N-methyliminodiacetic acid) esters, which are very stable to column chromatography, and trifluoroborate salts, which are often crystalline and easy to handle.[3][17]
Data Presentation
Table 1: Recommended Solvent Systems for Boronic Acid/Ester Chromatography
| Compound Type | Stationary Phase | Recommended Eluent Systems (in order of increasing polarity) | Modifier (if needed) |
| Aryl/Alkyl Boronic Acids | Silica Gel | Hexanes/Ethyl Acetate, DCM/Ethyl Acetate, DCM/Acetone, DCM/Methanol | 0.1-1% Acetic Acid |
| Boronic Pinacol Esters | Silica Gel | Hexanes/Diethyl Ether, Hexanes/Ethyl Acetate, Toluene/Ethyl Acetate | 0.1-1% Triethylamine |
| Polar Boronic Acids | Reversed-Phase (C18) | Water/Acetonitrile, Water/Methanol | 0.1% Formic Acid or TFA |
| Boronic Esters | Neutral Alumina | Hexanes/Ethyl Acetate | None |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted for the purification of boronic acid pinacol esters to prevent on-column hydrolysis.[9]
-
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Rotary evaporator or vacuum oven
-
-
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol.
-
In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution (use approximately 5.5 mL of solution per gram of silica gel).
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
The boric acid-impregnated silica gel is now ready for column packing.
-
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation
This protocol is useful when standard chromatography fails.[1][8]
-
Materials:
-
Crude boronic acid
-
Diethanolamine
-
Anhydrous diethyl ether (or another non-polar solvent)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., hot toluene or ethyl acetate).
-
Add diethanolamine (1.0-1.2 equivalents) to the solution.
-
Allow the mixture to stir at room temperature. The DEA adduct may precipitate out of solution. If not, cooling the mixture or adding a non-polar anti-solvent like hexanes can induce precipitation.
-
Collect the solid adduct by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether).
-
To recover the boronic acid, suspend the DEA adduct in a biphasic mixture of ethyl acetate and 1M HCl.
-
Stir vigorously until all the solid has dissolved. The boronic acid will be in the organic layer, and the protonated diethanolamine will be in the aqueous layer.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
-
Mandatory Visualizations
Caption: A flowchart for troubleshooting common issues in boronic acid purification.
Caption: The reversible equilibrium between a boronic acid and its trimeric anhydride (boroxin).
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. reddit.com [reddit.com]
- 12. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. uhplcs.com [uhplcs.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 9-Anthraceneboronic Acid for Sensing Applications
For researchers, scientists, and drug development professionals utilizing 9-Anthraceneboronic acid in sensing applications, its limited aqueous solubility presents a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic molecule with poor solubility in water. It is, however, soluble in several organic solvents.[1][2][3] Qualitative solubility information is summarized in the table below.
Q2: Why is my fluorescent signal from the this compound sensor weak or unstable?
A2: A weak or unstable signal can stem from several factors related to the compound's low solubility. Aggregation-caused quenching (ACQ) is a common phenomenon where the molecules clump together in aqueous environments, leading to a decrease in fluorescence intensity. Precipitation of the compound out of the solution will also lead to a decreased and unstable signal. Furthermore, the choice of solvent can significantly impact the fluorescence quantum yield.[4][5]
Q3: How can I improve the aqueous solubility of this compound for my sensing application?
A3: Several methods can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, surfactants, and cyclodextrins to create more stable solutions. The choice of method will depend on the specific requirements of your assay, such as the need for a completely aqueous environment or tolerance for small amounts of organic solvents.
Q4: What is the role of pH in the solubility and sensing performance of this compound?
A4: The pH of the solution can influence the solubility of this compound, as the boronic acid moiety can ionize at higher pH values, which may alter its interaction with the solvent. For sensing applications, particularly for saccharides, the pH is a critical parameter as the binding of boronic acids to diols is pH-dependent.[6][7] The optimal pH for sensing will depend on the specific analyte and the pKa of the boronic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in sensing applications.
Problem 1: Compound Precipitation Upon Addition to Aqueous Buffer
-
Symptom: A cloudy suspension or visible particles form immediately or over time after adding the this compound stock solution to an aqueous buffer.
-
Root Cause: The concentration of the compound exceeds its solubility limit in the final aqueous solution. This is often due to the "crashing out" of the compound as the solvent composition changes from a high-organic stock to a predominantly aqueous final solution.
-
Solutions:
-
Decrease Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.
-
Optimize Co-solvent Percentage: If your assay can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., DMSO, methanol) in the final solution can help maintain solubility. However, be mindful that high concentrations of organic solvents can affect biological systems and the sensing mechanism itself.
-
Utilize Solubilizing Agents: Incorporate surfactants or cyclodextrins into your aqueous buffer before adding the this compound stock solution. These agents can encapsulate the hydrophobic molecule, preventing precipitation.
-
Problem 2: Low or No Fluorescence Signal
-
Symptom: The fluorescence intensity of the sensor is significantly lower than expected or absent altogether.
-
Root Cause:
-
Aggregation-Caused Quenching (ACQ): At high concentrations or in poor solvents, this compound molecules can aggregate, leading to self-quenching of the fluorescence.
-
Precipitation: If the compound has precipitated, the concentration in solution will be too low to produce a detectable signal.
-
Incorrect Solvent: The fluorescence quantum yield of anthracene derivatives can be highly dependent on the solvent environment.
-
-
Solutions:
-
Optimize Concentration: Perform a concentration titration to find the optimal concentration range where the fluorescence signal is linear and aggregation is minimized.
-
Improve Solubilization: Employ the solubilization strategies outlined in Problem 1 to prevent aggregation and precipitation.
-
Solvent Screening: If possible, test different solvent systems to identify one that provides both good solubility and a high fluorescence quantum yield.
-
Problem 3: Inconsistent or Irreproducible Results
-
Symptom: Significant variability in fluorescence readings between replicate experiments or over time.
-
Root Cause: This is often a consequence of unstable solutions. The dynamic process of aggregation and precipitation can lead to fluctuating concentrations of the active, monomeric sensor in solution.
-
Solutions:
-
Ensure Complete Dissolution: Before each experiment, visually inspect your stock and working solutions to ensure there is no precipitate. If necessary, briefly sonicate the solution.
-
Prepare Fresh Solutions: Prepare working solutions fresh from a stable stock solution before each experiment.
-
Control Environmental Factors: Temperature and pH fluctuations can affect solubility and binding kinetics. Ensure these parameters are well-controlled throughout your experiments.
-
Quantitative Data Presentation
Table 1: Solubility of this compound and a Related Anthracene Derivative in Various Solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | Methanol | Soluble | [1][8] |
| 9-Anthracenecarboxylic acid | Ethanol | ~1 mg/mL | [2] |
| 9-Anthracenecarboxylic acid | DMSO | ~1 mg/mL | [2] |
| 9-Anthracenecarboxylic acid | Dimethylformamide (DMF) | ~1 mg/mL | [2] |
| 9-Anthracenecarboxylic acid | Water | Limited | [3] |
Note: Quantitative solubility data for this compound is not widely available in the literature. The data for 9-Anthracenecarboxylic acid, a structurally similar compound, is provided for reference.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Materials:
-
This compound (MW: 222.05 g/mol )
-
Anhydrous DMSO
-
Microcentrifuge tube or amber glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out 2.22 mg of this compound into the tube.
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, pale-yellow solution should be obtained.
-
If dissolution is slow, briefly sonicate the tube in a water bath.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization using a Methanol/Water Co-solvent System
This protocol is suitable for applications where a mixed solvent system is acceptable.
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Methanol (spectroscopic grade)
-
Deionized water or appropriate aqueous buffer
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare the desired volume of the final working solution. For example, to prepare 1 mL of a 10 µM solution in a 10% methanol/water mixture:
-
In a microcentrifuge tube, add 100 µL of methanol.
-
Add 899 µL of deionized water or buffer.
-
Add 1 µL of the 10 mM this compound stock solution in DMSO.
-
Vortex immediately and thoroughly to ensure complete mixing and prevent precipitation.
-
Visually inspect the solution for any signs of cloudiness or precipitation before use.
-
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol utilizes a cyclodextrin to form an inclusion complex, enhancing the aqueous solubility of this compound.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or aqueous buffer
-
Magnetic stirrer and stir bar
-
Vial
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10 mM). Gentle warming may be required for complete dissolution.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like methanol or DMSO (e.g., 10 mM).
-
While stirring the HP-β-CD solution, slowly add the this compound stock solution dropwise. A typical starting molar ratio of this compound to HP-β-CD is 1:1, but this can be optimized.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
The resulting solution should be clear. If any precipitate is present, it may be necessary to filter the solution or adjust the concentrations.
-
Protocol 4: Solubilization using Tween® 20 Surfactant
This protocol uses a non-ionic surfactant to create micelles that encapsulate the hydrophobic this compound.
-
Materials:
-
This compound stock solution in DMSO or methanol
-
Tween® 20
-
Deionized water or aqueous buffer
-
Vortex mixer
-
-
Procedure:
-
Prepare a dilute solution of Tween® 20 in the desired aqueous buffer (e.g., 0.05% v/v). To do this, add 50 µL of Tween® 20 to 100 mL of buffer and mix thoroughly.
-
To the Tween® 20 solution, add the required volume of the this compound stock solution to achieve the desired final concentration.
-
Vortex the solution immediately and vigorously to promote the formation of micelles and encapsulation of the compound.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions for sensing applications.
Caption: Troubleshooting workflow for low or unstable fluorescence signals with this compound sensors.
References
Troubleshooting fluorescence quenching in 9-Anthraceneboronic acid probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Anthraceneboronic acid fluorescent probes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My this compound probe shows significantly lower fluorescence intensity than expected.
Possible Causes and Solutions:
-
A. pH of the Solution: The fluorescence of this compound is highly pH-dependent. The boronic acid moiety's ionization state, which changes with pH, can directly influence the fluorescence quantum yield.[1][2] In many boronic acid-based sensors, the fluorescence is quenched in the unbound state through Photoinduced Electron Transfer (PET) and increases upon saccharide binding.[3] This process is pH-sensitive.
-
Troubleshooting Steps:
-
Verify the pH of your buffer or solution.
-
Perform a pH titration experiment to determine the optimal pH for your specific application and analyte. The affinity of boronic acids for diols generally increases at higher pH values.[3]
-
Ensure your buffer has sufficient buffering capacity to maintain the desired pH throughout the experiment.
-
-
-
B. Solvent Polarity and Type: The photophysical properties of anthracene derivatives are sensitive to the solvent environment.[4][5] Solvent polarity can affect the energy levels of the excited state and influence non-radiative decay pathways, leading to quenching.[5][6] For instance, the fluorescence intensity of anthracene has been observed to decrease with increasing solvent polarity.[5]
-
Troubleshooting Steps:
-
Review the literature for the optimal solvent for your specific this compound derivative.
-
If possible, test your probe in a range of solvents with varying polarities to find the best conditions for your assay.
-
Be aware that protic solvents can form hydrogen bonds, which may also affect the fluorescence properties.[4]
-
-
-
C. Concentration-Dependent Quenching (Aggregation): At high concentrations, anthracene derivatives can form ground-state dimers or aggregates.[4][7] These aggregates can have different photophysical properties and are often less fluorescent or non-fluorescent, leading to quenching.[4]
-
Troubleshooting Steps:
-
Prepare a dilution series of your probe to see if the fluorescence intensity per mole increases at lower concentrations.
-
Work at the lowest concentration that still provides a sufficient signal-to-noise ratio for your instrument.
-
Consider using surfactants or changing the solvent to minimize aggregation.
-
-
-
D. Photobleaching: Like all fluorophores, this compound is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.
-
Troubleshooting Steps:
-
Minimize the exposure of your sample to the excitation light source.
-
Use the lowest possible excitation intensity that provides an adequate signal.
-
Incorporate an anti-fade reagent into your medium if compatible with your experimental setup.[8]
-
-
Issue 2: I am observing a high background signal or autofluorescence in my assay.
Possible Causes and Solutions:
-
A. Contaminated Solvents or Reagents: Impurities in your solvents or other reagents can be fluorescent and contribute to a high background signal.
-
B. Autofluorescence from Biological Samples: If you are working with biological samples, endogenous fluorophores like NADH, FAD, collagen, and elastin can cause significant autofluorescence.[9]
-
Troubleshooting Steps:
-
Issue 3: The fluorescence emission spectrum of my probe is shifted.
Possible Causes and Solutions:
-
A. Change in Solvent Environment: A change in solvent polarity can lead to a shift in the emission maximum (solvatochromism).[6][11] This is because solvents can stabilize the excited state differently than the ground state.
-
Troubleshooting Steps:
-
Ensure you are using the same solvent consistently throughout your experiments.
-
If you have intentionally changed the solvent, the observed shift is likely due to this change. You may need to re-optimize your emission wavelength settings.
-
-
-
B. Analyte Binding: The binding of an analyte, such as a saccharide, to the boronic acid can alter the electronic environment of the anthracene fluorophore, potentially causing a shift in the emission spectrum.[3]
-
Troubleshooting Steps:
-
This is often the desired outcome and is part of the sensing mechanism.
-
Characterize the spectral shift upon analyte binding to confirm the interaction.
-
-
-
C. pH Change: Changes in pH can alter the protonation state of the fluorophore, which can result in a spectral shift.[1][2]
-
Troubleshooting Steps:
-
As with intensity issues, verify and control the pH of your solution.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for anthracene and its derivatives. Note that specific values for this compound may vary depending on the specific experimental conditions.
Table 1: Photophysical Properties of Anthracene and Derivatives in Different Solvents
| Compound | Solvent | Quantum Yield (Φf) | Reference |
| Anthracene | Cyclohexane | 0.28–0.36 | [12] |
| 9,10-bis(pentafluorobenzyl)anthracene | Cyclohexane | 0.85 | [12] |
| 9,10-difluoroanthracene | Cyclohexane | 0.54 | [12] |
| 9,10-bis(trifluoromethyl)anthracene | Cyclohexane | 0.68 | [12] |
| Anthracene-9-carboxylic acid | Ethanol | - | [4] |
| Anthracene-9-carboxylic acid | Acetonitrile | - | [4] |
Table 2: Fluorescence Lifetimes of Anthracene Derivatives
| Compound | Solvent | Lifetime (τ) | Reference |
| Anthracene-9-carboxylic acid (monomer) | Ethanol | 3.66 ns | [4] |
| Anthracene-9-carboxylic acid (dimer) | Ethanol | 9.2 ns | [4] |
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Measurements of this compound with a Saccharide
This protocol is a general guideline for measuring the fluorescence response of a this compound probe to a saccharide.
-
Preparation of Stock Solutions: a. Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable organic solvent like DMSO or methanol. b. Prepare a stock solution of the saccharide of interest (e.g., 1 M) in the assay buffer. c. Prepare the assay buffer (e.g., PBS, HEPES) at the desired pH. Ensure the pH is optimized for saccharide binding and probe fluorescence.
-
Preparation of Working Solutions: a. Dilute the probe stock solution in the assay buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the binding properties.[3] b. Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the assay buffer.[3]
-
Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. b. Set the excitation and emission wavelengths appropriate for the this compound probe. For anthracene derivatives, excitation is typically in the UV range (e.g., 360-380 nm) and emission is in the blue region (e.g., 400-450 nm). c. Set the excitation and emission slit widths to achieve a good signal-to-noise ratio. d. Add a fixed volume of the probe working solution to a quartz cuvette. e. Record the initial fluorescence spectrum (F₀) of the probe solution. f. Add small aliquots of the saccharide solutions of increasing concentration to the cuvette containing the probe solution. Mix thoroughly after each addition. g. Allow the solution to equilibrate for a few minutes after each addition before recording the fluorescence spectrum (F).
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the saccharide concentration. b. If a binding isotherm is observed, you can fit the data to a suitable binding model to determine the binding constant.
Visualizations
Signaling Pathway for a "Turn-On" Boronic Acid Probe
Caption: Mechanism of a 'turn-on' this compound probe.
Troubleshooting Workflow for Low Fluorescence Intensity
Caption: A step-by-step guide to troubleshooting low fluorescence.
References
- 1. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
Impact of pH on 9-Anthraceneboronic acid stability and reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and reactivity of 9-Anthraceneboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of this compound and what is its significance?
A1: The predicted pKa of this compound is approximately 8.53.[1] The pKa is a critical parameter as it indicates the pH at which the compound exists in equilibrium between its neutral boronic acid form and its anionic boronate form. This equilibrium significantly influences the compound's stability, solubility, and reactivity.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is highly dependent on the pH of the solution. Like many arylboronic acids, it is susceptible to protodeboronation, a degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can occur under both strongly acidic and, more commonly, basic conditions.[2][3] For some arylboronic acids, the slowest rate of protodeboronation is observed around pH 5.[3]
Q3: What is the effect of pH on the reactivity of this compound in Suzuki-Miyaura coupling reactions?
A3: The pH is a crucial factor in Suzuki-Miyaura coupling reactions. The reaction typically requires a base to facilitate the transmetalation step. The choice of base and the resulting pH of the reaction mixture can significantly impact the reaction rate and yield. However, excessively high pH can lead to the degradation of the boronic acid through protodeboronation, which can reduce the overall yield of the desired product.[2][4] The optimal pH is a balance between efficient transmetalation and minimizing degradation.
Q4: How does pH influence the interaction of this compound with diols?
A4: Boronic acids are known to form reversible covalent complexes with diols. This interaction is pH-dependent. The binding is generally stronger at pH values around or above the pKa of the boronic acid, where the more nucleophilic tetrahedral boronate anion is present.[5][6] The optimal pH for binding is influenced by the pKa of both the boronic acid and the diol.[6]
Q5: Is the fluorescence of this compound sensitive to pH?
Troubleshooting Guides
Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions
| Possible Cause | Troubleshooting Steps |
| Protodeboronation of this compound | - Optimize Base and pH: If using a strong base, consider switching to a milder base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to avoid excessively high pH which can accelerate protodeboronation.[2][11] The optimal pH is often a compromise to ensure efficient reaction without significant degradation. - Anhydrous Conditions: Minimize the amount of water in the reaction, as it can be a proton source for protodeboronation.[12] - Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation.[12] - Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby minimizing side reactions. |
| Suboptimal pH for Transmetalation | - Base Screening: The choice of base is critical. Perform a screen of different inorganic or organic bases to find the optimal conditions for your specific substrates.[11] |
| Poor Solubility | - Solvent System: Ensure that all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature. A biphasic system (e.g., toluene/water, dioxane/water) is often used in Suzuki couplings. |
Issue 2: Instability of this compound in Solution During Storage or Experiments
| Possible Cause | Troubleshooting Steps |
| Hydrolysis/Protodeboronation in Aqueous Buffers | - pH of Storage Solution: For short-term storage in solution, use a slightly acidic buffer (e.g., pH 5-6). Avoid strongly acidic or basic conditions.[3] - Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use. |
| Formation of Anhydrides (Boroxines) | - Storage Conditions: Store solid this compound in a cool, dry place. The formation of cyclic anhydrides (boroxines) can occur upon dehydration and can affect reactivity and solubility.[12] |
Issue 3: Inconsistent Results in Diol Binding Studies
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the Buffer | - Verify Buffer pH: The binding affinity of boronic acids to diols is highly pH-dependent.[5][6] Ensure the pH of your experimental buffer is accurately prepared and measured. - Optimize Binding pH: The optimal pH for binding is often near or slightly above the pKa of the boronic acid. You may need to perform the binding assay over a range of pH values to determine the optimum for your specific system.[6] |
| Buffer Interference | - Choice of Buffer: Some buffer components can interact with boronic acids. Use non-interfering buffers where possible. |
Data Summary
Table 1: General Impact of pH on the Stability and Reactivity of Arylboronic Acids (as a proxy for this compound)
| pH Range | Stability (Protodeboronation) | Reactivity in Suzuki Coupling | Reactivity with Diols |
| Strongly Acidic (pH < 3) | Potentially unstable; protodeboronation can occur.[3] | Generally not favored. | Weak binding. |
| Weakly Acidic (pH 4-6) | Generally more stable; minimal protodeboronation reported for some arylboronic acids around pH 5.[3] | Suboptimal for many standard conditions. | Weak to moderate binding. |
| Neutral (pH ~7) | Moderately stable. | Reaction proceeds with appropriate base. | Moderate binding, increases as pH approaches pKa. |
| Weakly Basic (pH 8-10) | Stability decreases as pH increases above the pKa; increased susceptibility to protodeboronation.[2][4] | Often optimal, as the formation of the boronate anion facilitates transmetalation.[11] | Strong binding, often optimal in this range.[5][6] |
| Strongly Basic (pH > 11) | High risk of rapid protodeboronation.[2][4] | High reaction rates but can be compromised by rapid degradation of the boronic acid. | Strong binding, but stability of the boronic acid is a concern. |
Note: The information in this table is based on general principles for arylboronic acids and may need to be experimentally verified for this compound.
Experimental Protocols
Protocol 1: General Procedure for Determining the pKa of this compound by Potentiometric Titration
This protocol provides a general method for determining the pKa of a weakly acidic compound like this compound.
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M HCl and 0.1 M NaOH.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[13]
-
Prepare a 1 mM solution of this compound in a suitable solvent mixture (e.g., water with a minimal amount of co-solvent like methanol to ensure solubility).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Place a known volume (e.g., 20 mL) of the 1 mM this compound solution into a beaker with a magnetic stir bar.
-
Add KCl solution to maintain a constant ionic strength.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
Adjust the initial pH of the solution to the acidic side (e.g., pH 2-3) with 0.1 M HCl.
-
Titrate the solution with small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches the basic range (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added.
-
The pKa can be determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.
-
Visualizations
Caption: Relationship between pH, stability, and reactivity of this compound.
References
- 1. This compound | 100622-34-2 [amp.chemicalbook.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. nva.sikt.no [nva.sikt.no]
- 5. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.unina.it [iris.unina.it]
- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Palladium Removal from 9-Anthraceneboronic Acid Coupling Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with residual palladium removal from the coupling products of 9-Anthraceneboronic acid. The unique steric and electronic properties of the anthracene moiety can present specific purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my this compound coupling products?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern for several reasons:
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Toxicity: Palladium is a heavy metal with documented toxicity, and regulatory bodies like the FDA and EMA have established strict limits for its presence in pharmaceutical products.
-
Catalytic Activity: Trace amounts of palladium can retain catalytic activity, potentially leading to degradation of the drug substance or the formation of impurities during storage.
-
Interference with Downstream Reactions: Residual palladium can interfere with subsequent synthetic steps, leading to reduced yields, side reactions, or catalyst poisoning.
-
Assay Interference: Palladium impurities have been shown to interfere with biological assays, leading to false positives or inaccurate results in screening campaigns.
Q2: What are the acceptable limits for residual palladium in pharmaceutical products?
A2: The acceptable limits for palladium depend on the route of administration and the daily dose of the drug product. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides permitted daily exposure (PDE) values. For oral administration, the palladium limit is typically 10 ppm, while for parenteral and inhalation routes, it is 1 ppm.
Q3: What are the common methods for removing residual palladium?
A3: Several methods are commonly employed to remove residual palladium from reaction mixtures. These can be broadly categorized as:
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Adsorption: Using materials like activated carbon or silica-based scavengers to bind the palladium.
-
Chelation: Employing scavenging agents with functional groups (e.g., thiols, amines, thioureas) that form strong complexes with palladium, which can then be removed by filtration.
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Chromatography: Utilizing techniques like column chromatography to separate the desired product from palladium impurities.
-
Crystallization: Purifying the product through recrystallization, where the palladium impurities remain in the mother liquor.
-
Extraction: Using liquid-liquid extraction with an appropriate aqueous solution to remove palladium salts.
Q4: How can I quantify the amount of residual palladium in my sample?
A4: Accurate quantification of residual palladium is essential. The most common and sensitive methods include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering very low detection limits.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another highly sensitive technique for elemental analysis.
-
Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metal content.
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): A non-destructive technique that can be used for rapid screening.[1]
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Fluorometric Methods: Some newer methods utilize fluorescent probes for rapid, high-throughput palladium detection.[2][3]
Troubleshooting Guides
Issue 1: My palladium scavenger is not effectively removing the catalyst.
The bulky nature of the anthracene group in your product can sometimes hinder the interaction between the palladium and the scavenger.
| Potential Cause | Solution |
| Incorrect Scavenger Selection | The choice of scavenger is critical and depends on the palladium species' oxidation state (Pd(0) or Pd(II)) and the solvent system. Thiol-based scavengers are often effective for Pd(II) complexes.[4] Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, trimercaptotriazine (TMT)) to find the most effective one for your specific product.[4] |
| Steric Hindrance | The bulky anthracene moiety may sterically block the palladium, preventing the scavenger from accessing it. Consider using a scavenger with a longer linker arm or a different binding site. |
| Product-Palladium Complexation | Your anthracene-containing product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.[4] Try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[4] |
| Insufficient Scavenger Amount | Using too little scavenger will result in incomplete palladium removal. A common starting point is to use 5 equivalents of the scavenger relative to the palladium catalyst.[4] |
| Suboptimal Reaction Conditions | Temperature and reaction time significantly impact scavenger efficiency. Optimize the scavenging time and temperature. While many scavengers work at room temperature, heating can sometimes improve performance.[4] |
| Poor Mass Transfer | Inadequate mixing can prevent the scavenger from coming into contact with the palladium species. Ensure vigorous stirring during the scavenging process.[4] |
Issue 2: I'm observing significant product loss after using activated carbon.
Activated carbon is a cost-effective adsorbent, but its non-specific nature can lead to the adsorption of the desired product, especially with large, flat polyaromatic compounds like anthracene derivatives.
| Potential Cause | Solution |
| Non-specific Product Adsorption | Optimize the loading of activated carbon. Use the minimum amount required for effective palladium removal by performing a small-scale titration. The choice of solvent can also influence the adsorption of your product. Experiment with different solvents to minimize product binding while maintaining good palladium removal.[4] |
| Co-precipitation | The product may be precipitating along with the palladium on the carbon surface. Ensure the product is fully dissolved in the chosen solvent before and during the carbon treatment. |
Issue 3: Column chromatography is not separating the palladium effectively.
The polarity of your anthracene-containing product might be similar to that of the palladium complexes, making chromatographic separation challenging.
| Potential Cause | Solution |
| Similar Polarity | Carefully screen different mobile phase compositions to maximize the separation. A shallow gradient during elution can often improve resolution. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| On-Column Decomposition | Palladium complexes might decompose on the silica column, leading to streaking and contamination of fractions. Pre-treating the crude product with a scavenger before chromatography can be beneficial. |
Quantitative Comparison of Palladium Scavengers
The following table summarizes the performance of various common palladium scavengers. Note that the efficiency can be highly dependent on the specific substrate, solvent, and palladium species.
| Scavenging Agent | Typical Loading (equiv. to Pd) | Typical Conditions | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Thiol-functionalized Silica | 5 - 10 | Room Temp, 1-4 h | 1000 - 5000 | < 50 | > 95 |
| Thiourea-functionalized Silica | 5 - 10 | Room Temp or elevated temp, 1-4 h | 1000 - 5000 | < 20 | > 98 |
| Trimercaptotriazine (TMT) Resin | 5 - 10 | Room Temp or elevated temp, 2-16 h | ~850 | < 10 | > 99 |
| Activated Carbon | 5-10 wt% | Room Temp or elevated temp, 1-4 h | 1000 - 8000 | < 100 | Variable, risk of product loss |
| N-Acetyl Cysteine | 10 - 20 | Aqueous wash | 500 - 2000 | < 50 | > 90 |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger
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Dissolution: Dissolve the crude product from the this compound coupling reaction in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol or Thiourea, 5-10 equivalents relative to the initial palladium catalyst loading).
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Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours. Monitor the palladium concentration periodically by taking small aliquots for analysis (e.g., ICP-MS).
-
Filtration: Once the palladium removal is complete, filter the mixture through a pad of celite to remove the scavenger. Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
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Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add a pre-determined, optimized amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizing the Workflow and Palladium Removal Strategies
Caption: Experimental workflow for Suzuki coupling and subsequent palladium removal.
Caption: Classification of palladium removal techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 3. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 9-Anthraceneboronic Acid Synthesis Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the characterization of impurities encountered during the synthesis of 9-Anthraceneboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The synthesis of this compound is typically a two-step process, and impurities can arise in each stage.
-
Step 1: Bromination of Anthracene to 9-Bromoanthracene
-
Unreacted Anthracene: Incomplete bromination can lead to the presence of the starting material.
-
9,10-Dibromoanthracene: Over-bromination is a common side reaction, resulting in the formation of this di-substituted impurity.[1]
-
-
Step 2: Conversion of 9-Bromoanthracene to this compound (via organolithium or Grignard reagent)
-
Unreacted 9-Bromoanthracene: Incomplete conversion will leave the starting material in the product mixture.
-
9,9'-Bianthracene: This is a homocoupling product formed by the reaction of the organometallic intermediate with unreacted 9-Bromoanthracene (Wurtz-type coupling).
-
9,10-Anthraquinone: Oxidation of the anthracene core can occur during the reaction or work-up, leading to the formation of this ketone.
-
Anthracene: Protodeboronation (loss of the boronic acid group) can lead to the formation of anthracene.
-
Q2: How can I identify these impurities using analytical techniques?
A combination of chromatographic and spectroscopic methods is essential for impurity identification.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and identify the presence of multiple components. The polarity of the compounds generally follows the order: this compound > 9,10-Anthraquinone > 9-Bromoanthracene > 9,9'-Bianthracene > Anthracene > 9,10-Dibromoanthracene.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to separate and quantify each impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides structural information to identify impurities based on their unique chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): Helps to confirm the identity of impurities by providing their molecular weight.
Q3: What are some general strategies to minimize impurity formation?
-
Control Stoichiometry: Careful control of the amount of brominating agent (e.g., N-Bromosuccinimide - NBS) in the first step is crucial to minimize the formation of 9,10-dibromoanthracene.[1]
-
Inert Atmosphere: The second step, involving the formation of the organometallic reagent, must be carried out under a strict inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture and oxidation.
-
Low Temperature: The addition of n-butyllithium or the formation of the Grignard reagent should be performed at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Slow Addition: Slow, dropwise addition of reagents can help to control exothermic reactions and reduce the formation of byproducts like homocoupling products.
Troubleshooting Guides
Problem 1: Presence of Over-brominated Impurity (9,10-Dibromoanthracene)
| Symptom | Possible Cause | Troubleshooting/Solution |
| A spot with a lower Rf value than 9-Bromoanthracene is observed on TLC. | Excess brominating agent (e.g., NBS) was used. | Use a 1:1 molar ratio of anthracene to NBS. Adding NBS portion-wise can also help control the reaction. |
| The final product shows signals corresponding to 9,10-Dibromoanthracene in the ¹H NMR spectrum. | Reaction time was too long or the temperature was too high. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessive heating. |
| Mass spectrum shows a molecular ion peak corresponding to C₁₄H₈Br₂ (m/z ≈ 336).[1][2][3] | Inadequate control over reaction conditions. | Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry. |
Problem 2: Formation of Homocoupling Product (9,9'-Bianthracene)
| Symptom | Possible Cause | Troubleshooting/Solution |
| A non-polar impurity is observed by TLC or HPLC. | Reaction of the organometallic intermediate with unreacted 9-Bromoanthracene. | Ensure slow addition of the organolithium or Grignard reagent to the solution of 9-Bromoanthracene to maintain a low concentration of the aryl halide. |
| Mass spectrum shows a molecular ion peak corresponding to C₂₈H₁₈ (m/z ≈ 354).[4] | The reaction temperature was too high, favoring the coupling reaction. | Maintain a low reaction temperature during the formation and reaction of the organometallic intermediate. |
Problem 3: Presence of Oxidation Product (9,10-Anthraquinone)
| Symptom | Possible Cause | Troubleshooting/Solution | | The product has a distinct yellow color. | Exposure of the reaction mixture or product to air (oxygen). | Maintain a strict inert atmosphere throughout the reaction and work-up. Use degassed solvents. | | ¹H NMR spectrum shows characteristic signals for 9,10-Anthraquinone. | Oxidative work-up conditions. | Use a non-oxidizing work-up procedure. Ensure that any quenching steps are performed at low temperatures. | | Mass spectrum shows a molecular ion peak corresponding to C₁₄H₈O₂ (m/z ≈ 208). | Instability of the organometallic intermediate. | Ensure the organometallic reagent is generated and used promptly. Avoid prolonged reaction times at higher temperatures. |
Data Presentation
Table 1: Summary of Common Impurities and their Molecular Weights
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) |
| Anthracene | C₁₄H₁₀ | 178.23 |
| 9-Bromoanthracene | C₁₄H₉Br | 257.13[5] |
| 9,10-Dibromoanthracene | C₁₄H₈Br₂ | 336.02[1][3] |
| 9,9'-Bianthracene | C₂₈H₁₈ | 354.44[4] |
| 9,10-Anthraquinone | C₁₄H₈O₂ | 208.21 |
Table 2: ¹H NMR Chemical Shifts of Key Compounds (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 9-Bromoanthracene | 8.55 (d, 2H), 8.48 (s, 1H), 8.03 (d, 2H), 7.67–7.60 (m, 2H), 7.56–7.51 (m, 2H)[5][6] |
| 9,10-Dibromoanthracene | 8.59–8.56 (m, 4H), 7.64–7.61 (m, 4H)[2] |
| 9,10-Anthraquinone | 8.32 (m, 4H), 7.81 (m, 4H) |
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation for Impurity Analysis
-
Accurately weigh approximately 5-10 mg of the crude or purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H NMR spectrum using a spectrometer with a minimum frequency of 300 MHz.
-
Process the spectrum (phasing, baseline correction, and integration) to identify and quantify the signals corresponding to the product and impurities.
Protocol 2: HPLC Method for Purity Assessment
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Gradient Elution:
-
Start with a suitable gradient, for example, 50% B to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Impurity formation pathways in this compound synthesis.
Caption: Logical workflow for troubleshooting impurities.
References
Technical Support Center: Enhancing the Quantum Yield of 9-Anthraceneboronic Acid Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 9-Anthraceneboronic acid and its derivatives. This guide provides detailed troubleshooting protocols and frequently asked questions (FAQs) to help you overcome common experimental challenges and enhance the fluorescence quantum yield of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: My this compound derivative exhibits unexpectedly low fluorescence quantum yield.
A low quantum yield can stem from several factors related to the molecule's structure, its environment, and the purity of the sample. The following troubleshooting workflow can help identify and resolve the issue.
-
Analysis & Solution:
-
Sample Purity: Impurities from the synthesis or degradation of the compound can act as quenchers.
-
Action: Verify the purity of your this compound derivative using techniques like NMR, HPLC, and mass spectrometry. If impurities are detected, repurify the compound using recrystallization or column chromatography.
-
-
Aggregation-Caused Quenching (ACQ): Anthracene derivatives, due to their planar aromatic structure, are prone to forming aggregates (excimers) in solution, especially at high concentrations.[1] This π-π stacking creates non-radiative decay pathways, significantly reducing fluorescence.[2]
-
Action: Measure the fluorescence at different concentrations. A decrease in quantum yield and a red-shift in the emission spectrum at higher concentrations are indicative of aggregation. To mitigate this, work with dilute solutions (absorbance < 0.1 at the excitation wavelength), or consider using less polar solvents that discourage π-π stacking.[1] Introducing bulky substituents at the 9 or 10 positions can also sterically hinder aggregation.[3]
-
-
Solvent Effects: The solvent environment plays a critical role in the photophysical properties of the fluorophore.
-
Polarity: An increase in solvent polarity can sometimes lead to a decrease in quantum yield for anthracene derivatives.[4]
-
Viscosity: Increasing solvent viscosity can limit molecular vibrations and rotations, which are non-radiative decay pathways, thus potentially increasing the quantum yield.
-
Dissolved Oxygen: Molecular oxygen is an efficient quencher of fluorescence.
-
Action: Test a range of solvents with varying polarities and viscosities. For optimal performance, consider using non-polar, viscous solvents. Always use spectroscopy-grade solvents and degas them by bubbling with an inert gas (e.g., nitrogen or argon) before measurements.
-
-
Substituent Effects: The electronic nature of substituents on the anthracene core can significantly influence the quantum yield. Electron-withdrawing groups can sometimes decrease fluorescence, while electron-donating groups may enhance it.[5] Thiophene substituents, for instance, have been shown to decrease the quantum yield of anthracene derivatives.[5]
-
Action: If your derivative has strong electron-withdrawing groups, the low quantum yield might be an intrinsic property. In such cases, synthetic modification of the structure might be necessary to improve its fluorescent properties.
-
-
Issue 2: The fluorescence emission spectrum of my compound is red-shifted and broad.
-
Analysis & Solution:
A broad, structureless, and red-shifted emission compared to the expected monomer fluorescence is a classic sign of excimer formation due to aggregation.[1]
-
Action:
-
Dilution: Prepare a series of increasingly dilute solutions of your compound and record the fluorescence spectrum for each. If aggregation is the cause, you should observe a shift back to the structured, blue-shifted monomer emission at lower concentrations.
-
Solvent Change: Switch to a solvent that is less favorable for π-stacking. For example, if you are using a highly polar solvent, try a less polar one.
-
Temperature: Increasing the temperature can sometimes disrupt aggregates, leading to a recovery of the monomer emission.
-
-
Quantitative Data
Table 1: Photophysical Properties of 9,10-Disubstituted Diphenylanthracene Derivatives in THF Solution (Data is for illustrative purposes to show substituent effects on anthracene derivatives)
| Compound | 9,10-Substituent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |
| A | 4-methoxyphenyl | 406 | 430 | 0.85 |
| B | 4-nitrophenyl | 412 | 530 | 0.10 |
| C | 4-(phenylethynyl)phenyl | 416 | 455 | 0.90 |
| D | 4-(3,5-dimethoxyphenylethynyl)phenyl | 418 | 458 | 0.88 |
| Source: Adapted from Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes.[4] |
Table 2: Solvent Effects on the Quantum Yield of 9,10-Diphenylanthracene (DPA) (DPA is a common standard and structural analog)
| Solvent | Refractive Index (η) | Quantum Yield (ΦF) |
| Cyclohexane | 1.4266 | 0.86 |
| Benzene | 1.5011 | 0.82 |
| 3-Methylpentane | 1.3749 | 0.93 |
| Ethanol | 1.3614 | 0.95 |
| Source: Adapted from Fluorescence Quantum Yield Determinations. 9,lO-Diphenylanthracene as a Reference Standard in Different Solvents.[6] |
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This protocol describes the determination of the fluorescence quantum yield of a this compound derivative relative to a known standard (e.g., 9,10-diphenylanthracene or quinine sulfate).[7]
-
Materials:
-
This compound derivative (sample)
-
Fluorescence standard with known quantum yield (e.g., 9,10-diphenylanthracene in cyclohexane, ΦF ≈ 0.86)[6]
-
Spectroscopy-grade solvent
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
-
Procedure:
-
Select a Standard and Solvent: Choose a standard that absorbs and emits in a similar spectral region to your sample. If possible, use the same solvent for both the sample and the standard to minimize refractive index corrections.[1]
-
Prepare Stock Solutions: Prepare stock solutions of both your sample and the standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1. This is crucial to avoid inner filter effects.[7]
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength (λex).
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same λex and identical instrument settings (e.g., slit widths) for all measurements.
-
Data Analysis:
-
Correct the emission spectra for the instrument's response and the solvent blank.
-
Integrate the area under the corrected emission curve for each solution to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, plot the integrated fluorescence intensity (I) versus the absorbance (A) at λex.
-
Determine the gradient (Grad) of the linear fit for both plots.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (ΦX):
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard.[7]
-
-
Protocol 2: Synthesis and Purification of this compound
This protocol is adapted from established methods for the synthesis of arylboronic acids.
-
Materials:
-
9-bromoanthracene
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (4% aqueous solution)
-
Anhydrous magnesium sulfate
-
Ether, Benzene or Petroleum Ether for recrystallization
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
-
-
Procedure:
-
In a flame-dried, four-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 9-bromoanthracene (1.0 eq) in dry THF.
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe, maintaining the low temperature. Stir for 10 minutes.
-
Add triisopropyl borate (1.1 eq) dropwise, ensuring the temperature does not rise significantly.
-
Continue stirring at low temperature for 1 hour, then allow the reaction to warm to room temperature.
-
Quench the reaction by slowly adding 4% hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from benzene or petroleum ether to yield this compound as a pale yellow powder.
-
References
- 1. edinst.com [edinst.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
Validation & Comparative
A Comparative Guide to 9-Anthraceneboronic Acid and Pyreneboronic Acid as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescent chemosensors, boronic acid-appended polycyclic aromatic hydrocarbons have emerged as powerful tools for the detection of biologically relevant diol-containing molecules, such as saccharides. Their ability to reversibly bind with cis-1,2 or 1,3-diols leads to distinct changes in their fluorescence properties, enabling sensitive and selective detection. This guide provides an objective comparison of two prominent fluorescent probes: 9-Anthraceneboronic acid and 1-Pyreneboronic acid. We will delve into their performance metrics, supported by experimental data, and provide detailed experimental protocols to aid researchers in their practical applications.
Principle of Detection: A Change in Fluorescence Upon Binding
The underlying sensing mechanism for both this compound and Pyreneboronic acid relies on the interaction between the boronic acid moiety and a diol-containing analyte. In its unbound, neutral state, the boron atom is sp² hybridized with a trigonal planar geometry. This configuration can often lead to quenching of the fluorophore's emission through processes like photoinduced electron transfer (PET).
Upon binding with a diol, the boron atom rehybridizes to a more stable, sp³ tetrahedral anionic state, forming a cyclic boronate ester.[1] This structural change alters the electronic properties of the molecule, often inhibiting the quenching mechanism and leading to a significant enhancement or shift in the fluorescence emission. This "turn-on" fluorescence response is the basis for their use as sensors.
Performance Comparison
While a direct, side-by-side comparative study under identical conditions is not extensively available in the literature, we can compile and compare their key performance indicators from various studies. It is important to note that factors such as pH, solvent, and the specific analyte can significantly influence the performance of these probes.[2]
Photophysical Properties
| Property | This compound | 1-Pyreneboronic Acid |
| Excitation Wavelength (λex) | ~370 nm (for derivatives)[3] | ~340 nm |
| Emission Wavelength (λem) | 425-430 nm (for derivatives)[3] | ~377 nm and ~397 nm (monomer), ~470 nm (excimer) |
| Quantum Yield (ΦF) | High intrinsic fluorescence of anthracene core[4] | High intrinsic fluorescence of pyrene core[5] |
Note: The photophysical properties can vary depending on the solvent and local environment.
Binding Affinity for Saccharides
The binding affinity of boronic acid-based probes for saccharides is a critical performance metric. The association constant (Ka) or dissociation constant (Kd) quantifies this interaction, with a higher Ka indicating stronger binding. The affinity is highly dependent on the structure of the saccharide. Generally, fructose exhibits a higher binding affinity to phenylboronic acids compared to glucose.[6]
| Analyte | This compound (or related derivatives) | 1-Pyreneboronic Acid (or related derivatives) |
| D-Fructose | High affinity, with reported Ka values for phenylboronates around 4370 M⁻¹[6] | High affinity, often showing significant fluorescence changes upon binding. |
| D-Glucose | Lower affinity compared to fructose, with reported Ka values for phenylboronates around 110 M⁻¹[6] | Lower affinity compared to fructose. |
Note: The binding constants are highly sensitive to experimental conditions, particularly pH.[2]
Experimental Protocols
The following are generalized experimental protocols for utilizing this compound or Pyreneboronic acid as fluorescent probes for saccharide detection. Researchers should optimize these protocols for their specific experimental setup and analytes.
General Stock Solution Preparation
-
Probe Stock Solution: Prepare a stock solution of this compound or 1-Pyreneboronic acid (e.g., 1-10 mM) in a suitable organic solvent such as methanol, ethanol, or DMSO. Due to the limited aqueous solubility of the parent compounds, an organic co-solvent is often necessary.[3]
-
Analyte Stock Solutions: Prepare stock solutions of the saccharides (e.g., glucose, fructose) in the same buffer that will be used for the fluorescence measurements.
-
Buffer Solution: Prepare a buffer solution of the desired pH. A common choice for physiological studies is a phosphate-buffered saline (PBS) at pH 7.4.[7]
Fluorescence Titration Experiment
-
Sample Preparation: In a series of fluorescence cuvettes, add a fixed concentration of the boronic acid probe (e.g., 10-50 µM) from the stock solution to the buffer.
-
Analyte Addition: Add increasing concentrations of the saccharide analyte to each cuvette. Ensure the total volume and the percentage of organic co-solvent remain constant across all samples.
-
Incubation: Allow the solutions to equilibrate for a specific period (e.g., 5-15 minutes) at a constant temperature.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the specific boronic acid probe.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration. The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
Visualizing the Mechanism and Workflow
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 2. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. watson-int.com [watson-int.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescent Properties of Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Boronic acids have emerged as a versatile class of molecules in chemical and biological sciences, largely owing to their unique ability to reversibly bind with 1,2- and 1,3-diols. This property, when coupled with a fluorophore, gives rise to fluorescent boronic acids, which have become invaluable tools for sensing and imaging biologically relevant molecules such as carbohydrates, reactive oxygen species, and various ions. This guide provides an objective comparison of the fluorescent properties of different boronic acids, supported by experimental data and detailed protocols to aid in the selection of appropriate probes for research and drug development applications.
Principles of Fluorescence in Boronic Acids
The fluorescence of boronic acid-based sensors is typically modulated by the interaction between the boronic acid recognition site and a tethered fluorophore.[1][2] The binding of a target analyte, such as a saccharide, to the boronic acid moiety induces a change in the electronic properties of the molecule, which in turn alters the fluorescence output. Two predominant mechanisms govern this change:
-
Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent sensors, the fluorescence of the fluorophore is initially quenched by a nearby electron-donating group, often a tertiary amine, through PET.[3][4] Upon binding of a diol to the boronic acid, the Lewis acidity of the boron center increases, strengthening its interaction with the amine. This suppresses the PET process, leading to an enhancement of fluorescence.[4]
-
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid group acts as either an electron-donating or electron-withdrawing group within a push-pull chromophore.[5][6] The binding of an analyte alters the electron-donating or -withdrawing nature of the boronic acid, leading to a shift in the emission wavelength and/or a change in fluorescence intensity.[5]
Comparative Fluorescent Properties of Selected Boronic Acids
The choice of a fluorescent boronic acid probe is dictated by its specific photophysical properties, including its excitation and emission wavelengths, quantum yield, and Stokes shift. The following table summarizes these properties for a selection of boronic acids featuring different fluorophores.
| Fluorophore Backbone | Boronic Acid Derivative | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Target Analyte/Application | Reference(s) |
| Anthracene | Anthracene-9-boronic acid | ~281 | ~418 | 0.167 (in the presence of sialic acid) | Sialic Acid Detection | [7] |
| Fluorescein | Fluorescein-based boronic acid | 483 | 522 | - | Fluoride Ion Sensing | [8] |
| BODIPY | meso-aryl BODIPY boronic acid | Varies | Varies | Generally high, but can be quenched | Cell Imaging | [9] |
| Benzothiazole | BTTQ | 430 | 567 | 0.191 (in the presence of PBA) | Boronic Acid Detection | [10] |
| N/A | DAHMI-boron complex | - | Blue fluorescence | Low | Boronic Acid-Containing Pharmaceuticals | [11] |
| N/A | BS-631 | 430 | >500 | - | Boronic Acid Agents in Cancer Therapy | [12] |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general mechanism of a "turn-on" fluorescent boronic acid sensor based on the Photoinduced Electron Transfer (PET) mechanism.
Caption: General mechanism of a PET-based fluorescent boronic acid sensor.
Experimental Protocols
General Protocol for Measuring Fluorescence Response
This protocol outlines the general steps for characterizing the fluorescent response of a boronic acid probe to a target analyte.[3]
Materials:
-
Fluorescent boronic acid probe
-
High-purity water or appropriate buffer solution
-
Organic solvent for stock solution (e.g., DMSO, Methanol)
-
Target analyte (e.g., saccharide)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the fluorescent boronic acid probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent.
-
Prepare a concentrated stock solution of the target analyte (e.g., 100 mM) in the chosen buffer.
-
-
Preparation of Working Solutions:
-
Dilute the probe stock solution in the buffer to the final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid interference with binding.
-
Prepare a series of analyte solutions of varying concentrations by serially diluting the analyte stock solution with the buffer containing the probe.
-
-
Fluorescence Measurement:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the appropriate excitation and emission wavelengths for the specific probe.
-
Measure the fluorescence intensity of the probe solution in the absence of the analyte (blank).
-
Sequentially measure the fluorescence intensity of the solutions with increasing concentrations of the analyte.
-
Record the fluorescence spectra for each concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
The association constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).[3]
-
General Synthesis Protocol for a Fluorescent Boronic Acid
The synthesis of fluorescent boronic acids typically involves the coupling of a fluorophore moiety with a boronic acid-containing fragment.[3] The following is a generalized procedure.
Materials:
-
Fluorophore with a reactive group (e.g., amine, halide)
-
Boronic acid derivative with a complementary reactive group
-
Appropriate solvents and reagents for the specific coupling reaction (e.g., Suzuki coupling, amide coupling)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Coupling Reaction:
-
Dissolve the fluorophore and the boronic acid derivative in a suitable solvent under an inert atmosphere.
-
Add the necessary catalyst and/or reagents to facilitate the coupling reaction.
-
Stir the reaction mixture at the appropriate temperature for the required duration.
-
-
Work-up and Purification:
-
Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction and remove the solvent.
-
Perform an appropriate aqueous work-up to remove inorganic byproducts.
-
Purify the crude product using column chromatography on silica gel to isolate the desired fluorescent boronic acid.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹B), mass spectrometry, and elemental analysis.
-
This guide provides a foundational understanding of the comparative fluorescent properties of boronic acids. For specific applications, it is crucial to consult the primary literature to obtain detailed information on the performance of a particular probe under the desired experimental conditions.
References
- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 9-Anthraceneboronic Acid as a Selective Glucose Sensor
For researchers, scientists, and professionals in drug development, the accurate and selective monitoring of glucose is paramount. While various methods exist, fluorescent sensors based on boronic acids, particularly 9-Anthraceneboronic acid and its derivatives, offer a promising avenue for continuous and non-invasive glucose detection. This guide provides an objective comparison of this compound's performance with other glucose sensing technologies, supported by experimental data and detailed protocols.
Principle of this compound-Based Glucose Sensing
Fluorescent sensors utilizing phenylboronic acid moieties are widely employed for detecting saccharides.[1] The core of this technology lies in the reversible covalent interaction between the boronic acid group and the cis-diol groups present in sugars like glucose, forming a cyclic boronate ester.[1][2][3] this compound, which incorporates an anthracene fluorophore, leverages this interaction for optical glucose sensing. The binding event modulates the fluorescence properties of the anthracene moiety, often through a process called Photoinduced Electron Transfer (PET), leading to a measurable change in fluorescence intensity that correlates with glucose concentration.[3] The presence of an aminomethyl group in the ortho position to the boronic acid can further enhance binding affinity and selectivity.[4]
Performance Comparison
The efficacy of a glucose sensor is determined by several key parameters, including selectivity, sensitivity (often expressed as binding affinity), and for continuous monitoring systems, the Mean Absolute Relative Difference (MARD) from a reference measurement.
Quantitative Performance Data
| Sensor Type | Analyte | Key Performance Metric | Value | Fold Selectivity (Glucose vs. Fructose) | Source |
| Diphenylboronic Acid Fluorescent Sensor (10a) | Glucose | Binding Affinity (Ka) | 1472 M-1 | ~1400-fold | [5] |
| Diphenylboronic Acid Fluorescent Sensor (10a) | Fructose | - | - | 43-fold (glucose over fructose) | [5] |
| Diphenylboronic Acid Fluorescent Sensor (10a) | Galactose | - | - | 49-fold (glucose over galactose) | [5] |
| FreeStyle Libre 3 | Glucose | MARD | 8.9% | Not Applicable | [6] |
| Dexcom G7 | Glucose | MARD | 13.6% | Not Applicable | [6] |
| Medtronic Simplera (MSP) | Glucose | MARD (vs. YSI) | 11.6% | Not Applicable | [7] |
| Navigator CGM | Glucose | MARD | 12.1% | Not Applicable | [8] |
| Guardian CGM | Glucose | MARD | 16.2% | Not Applicable | [8] |
| Seven Plus CGM | Glucose | MARD | 16.3% | Not Applicable | [8] |
Note: MARD values for commercial CGMs are typically derived from clinical studies comparing sensor readings to blood glucose measurements. The binding affinity and selectivity for the diphenylboronic acid sensor were determined through in vitro fluorescence titration experiments. A direct comparison of MARD is not applicable to the boronic acid sensor without its integration into a continuous monitoring device.
Alternative Glucose Sensing Technologies
A variety of methods are utilized for glucose detection, each with its own set of advantages and limitations.
-
Electrochemical (Amperometric) Sensors: These are the most common type of sensors found in commercially available continuous glucose monitors (CGMs).[9] They measure the current generated by the enzymatic oxidation of glucose.
-
Fluorescence Resonance Energy Transfer (FRET) Sensors: These systems often use glucose-binding proteins (GBPs). A fluorescent donor and acceptor are attached to the protein; glucose binding induces a conformational change that alters the distance between them, thus changing the FRET efficiency and fluorescence signal.[10][11]
-
Non-Invasive Spectroscopic Methods: Techniques such as Near-Infrared (NIR) Spectroscopy, Raman Spectroscopy, and Photoacoustic Spectroscopy aim to measure glucose through the skin without the need for a physical sensor implant.[10][12][13]
Experimental Protocols
Validation of a glucose sensor involves a series of experiments to characterize its performance. Below are representative protocols for key validation steps.
Protocol 1: Determination of Binding Affinity and Selectivity via Fluorescence Titration
Objective: To quantify the binding affinity (Ka) of a fluorescent boronic acid sensor for glucose and to assess its selectivity against other sugars.
Materials:
-
This compound derivative stock solution (e.g., in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Stock solutions of glucose, fructose, galactose, and other potentially interfering sugars in PBS.
-
Fluorometer and cuvettes.
Procedure:
-
Prepare a series of solutions in PBS containing a fixed concentration of the this compound sensor.
-
To each solution, add increasing concentrations of glucose from the stock solution.
-
After an incubation period to allow for equilibrium, measure the fluorescence emission spectrum of each solution at a fixed excitation wavelength (e.g., for anthracene derivatives, λex is often around 378 nm).[14]
-
Record the fluorescence intensity at the emission maximum.
-
Plot the change in fluorescence intensity as a function of glucose concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to calculate the association constant (Ka).
-
Repeat steps 2-6 for other sugars (e.g., fructose, galactose) to determine the sensor's selectivity.
Protocol 2: In Vitro Sensor Performance Testing
Objective: To evaluate the key performance characteristics of a glucose sensor, such as linear range, response time, and sensitivity, according to established guidelines like ISO 15197.[12][15]
Materials:
-
The complete sensor system (e.g., an immobilized this compound sensor).
-
A flow-through cell or a stirred beaker setup.
-
PBS (pH 7.4) as the base buffer.
-
Glucose solutions of varying concentrations (e.g., 0 mM to 30 mM, covering hypo- and hyperglycemic ranges).[15]
-
Data acquisition system connected to the sensor's reader.
Procedure:
-
Linear Range:
-
Expose the sensor to a series of glucose solutions with concentrations spanning the physiological range (e.g., 1 mM to 30 mM).[15]
-
Record the steady-state sensor signal for each concentration.
-
Plot the sensor signal versus the glucose concentration and determine the linear operating range.
-
-
Response Time:
-
Equilibrate the sensor in a zero-glucose buffer.
-
Rapidly introduce a glucose solution of a known, physiologically relevant concentration.
-
Monitor the sensor signal over time until it reaches a new steady state.
-
The response time is typically defined as the time taken to reach 90% or 95% of the final signal.
-
-
Sensitivity:
-
From the linear range data, calculate the sensitivity as the slope of the calibration curve (change in signal per unit change in glucose concentration).
-
Visualizations
Signaling Pathway of this compound Glucose Sensor
Caption: Glucose binding to this compound alters its electronic properties, modulating fluorescence.
Experimental Workflow for Sensor Validation
Caption: A structured workflow for the comprehensive validation of a novel glucose sensor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A glucose-selective fluorescence sensor based on boronic acid-diol recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Point Accuracy Between Two Widely Used Continuous Glucose Monitoring Systems. (2024) | Kevin Hanson | 9 Citations [scispace.com]
- 7. Performance of Three Continuous Glucose Monitoring Systems in Adults With Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance Evaluation of Three Continuous Glucose Monitoring Systems: Comparison of Six Sensors per Subject in Parallel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent glucose biosensor - Wikipedia [en.wikipedia.org]
- 10. Fluorescence Intensity- and Lifetime-Based Glucose Sensing Using Glucose/Galactose-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Fluorescence Glucose Sensing: A Technology with a Bright Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose Biosensors: An Overview of Use in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro, In Vivo and Post Explantation Testing of Glucose-Detecting Biosensors: Current Methods and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 9-Anthraceneboronic Acid-Based Fluorescent Sensors: Cross-Reactivity and Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 9-Anthraceneboronic acid-based sensors, focusing on their cross-reactivity with various saccharides. Supported by experimental data, this document aims to aid in the selection of appropriate sensors for specific analytical applications.
The development of fluorescent sensors for the detection of biologically relevant molecules is a rapidly advancing field. Among these, this compound derivatives have emerged as a prominent class of sensors for saccharides due to their ability to reversibly bind with diols. This interaction modulates the fluorescent properties of the anthracene fluorophore, providing a detectable signal. The selectivity of these sensors is a critical parameter, and this guide offers a comparative analysis of their performance with different monosaccharides, primarily focusing on glucose and fructose.
Performance Comparison: Binding Affinity and Selectivity
The efficacy of a this compound-based sensor is determined by its binding affinity (often expressed as the association constant, Ka) and its selectivity for the target analyte over other potentially interfering species. The following tables summarize the quantitative data for various sensor architectures.
| Sensor | Analyte | Binding Constant (Ka) [M-1] | Solvent/Buffer System | Reference |
| Anthracene monoboronic acid sensor | D-Fructose | 353 | Not Specified | [1] |
| D-Glucose | 1378 | Not Specified | [1] | |
| Diboronic acid sensor | D-Glucose | 3980 | Water/Methanol buffer, pH 7.8 | [2] |
| D-Fructose | 316 | Water/Methanol buffer, pH 7.8 | [2] | |
| D-Galactose | 158 | Water/Methanol buffer, pH 7.8 | [2] |
Table 1: Comparison of Binding Affinities for Monoboronic and Diboronic Acid-Based Sensors.
| Sensor System | Analyte | Binding Constant (Ka) [M-1] | Selectivity (Glucose/Fructose) | Solvent/Buffer System | Reference |
| Phenylboronic Acid (PBA) | D-Fructose | 4365 | 0.025 | Not Specified | [1][3] |
| D-Glucose | 110 | Not Specified | [1][3] | ||
| Anthracene diboronic acid sensor | D-Glucose | 3980 | 12.6 | Water/Methanol buffer, pH 7.8 | [2] |
| D-Fructose | 316 | Water/Methanol buffer, pH 7.8 | [2] |
Table 2: Selectivity Comparison of Phenylboronic Acid and an Anthracene-Based Diboronic Acid Sensor.
Signaling Mechanism
The fluorescence signaling of many this compound-based sensors operates via a Photoinduced Electron Transfer (PET) mechanism. In the absence of a saccharide, an electron transfer occurs from a donor (typically a tertiary amine) to the excited anthracene fluorophore, quenching its fluorescence. Upon binding of a saccharide to the boronic acid moiety, the Lewis acidity of the boron atom increases. This leads to a stronger interaction with the amine, inhibiting the PET process and resulting in an increase in fluorescence intensity.
Figure 1: General signaling pathway of a PET-based this compound sensor.
Experimental Protocols
The following is a representative protocol for determining the cross-reactivity of a this compound-based sensor using fluorescence titration.
Objective: To determine the binding constants and selectivity of a this compound sensor for various saccharides.
Materials:
-
This compound-based sensor
-
Saccharides (e.g., D-glucose, D-fructose, D-galactose, etc.)
-
Buffer solution (e.g., Phosphate-Buffered Saline (PBS) at physiological pH 7.4)
-
Organic solvent for stock solution (e.g., DMSO or Methanol)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound sensor (e.g., 1 mM) in a minimal amount of a suitable organic solvent.
-
Prepare stock solutions of each saccharide (e.g., 1 M) in the buffer solution.
-
-
Preparation of Working Solutions:
-
Prepare a working solution of the sensor by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is minimal (<1%) to avoid interference with the binding assay.
-
Prepare a series of saccharide solutions of varying concentrations by serial dilution of the stock solutions in the buffer.
-
-
Fluorescence Titration:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the appropriate excitation and emission wavelengths for the anthracene fluorophore (typically around 370 nm for excitation and 420-430 nm for emission).
-
Place a cuvette containing only the buffer solution in the fluorometer to zero the instrument.
-
Add a known volume of the sensor working solution to a clean cuvette and record the initial fluorescence intensity (F0).
-
Incrementally add small aliquots of a saccharide stock solution to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence intensity (F) after each addition until no significant change in fluorescence is observed (saturation).
-
Repeat the titration for each saccharide of interest.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity (ΔF = F - F0) or the ratio (F/F0) as a function of the saccharide concentration.
-
Determine the association constant (Ka) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis.
-
The selectivity of the sensor for a target analyte (A) over an interfering analyte (B) can be calculated as the ratio of their association constants: Selectivity = Ka(A) / Ka(B).
-
This guide provides a foundational understanding of the cross-reactivity and performance of this compound-based sensors. For specific applications, it is crucial to consult the primary literature for detailed protocols and data relevant to the sensor and analytes of interest.
References
A Comparative Guide to the Quantum Yield of 9-Substituted Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yields of various 9-substituted anthracene derivatives. The selection of a suitable fluorophore is critical in numerous applications, from bioimaging to materials science, and the quantum yield is a paramount parameter dictating its performance. This document summarizes key experimental data, details the methodologies for quantum yield determination, and illustrates the underlying principles and workflows.
Data Presentation: Quantum Yield Comparison
The following table summarizes the fluorescence quantum yields (Φf) of several 9-substituted and 9,10-disubstituted anthracene derivatives. The data has been compiled from various sources and highlights the significant influence of the substituent and the solvent environment on the emissive properties of the anthracene core. Unsubstituted anthracene has a fluorescence quantum yield of approximately 30%.[1] Substituting anthracene at the 9- and 10-positions can drastically alter this value. For instance, 9,10-dimethylanthracene has a fluorescence quantum yield of about 70%.[1]
| Derivative | Substituent(s) | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φf) | Reference Standard |
| 9-Nitroanthracene | -NO₂ | Various | Not Specified | Very Low | Not Specified |
| 9-Anthraldehyde | -CHO | Various | Not Specified | Low | Not Specified |
| 9-Bromoanthracene | -Br | Various | 370 | Low | Not Specified |
| 9,10-Dichloroanthracene | -Cl, -Cl | Cyclohexane | 380 | Not Specified | Not Specified |
| 9-Methylanthracene | -CH₃ | Various | Not Specified | Moderate | Not Specified |
| 9,10-Dimethylanthracene | -CH₃, -CH₃ | Various | Not Specified | ~0.70 | Not Specified |
| 9-Anthracenecarbonitrile | -CN | Supercritical CO₂ (liquid-like) | Not Specified | 0.95 | Not Specified |
| 9-Anthracenecarbonitrile | -CN | Supercritical CO₂ (gas-like) | Not Specified | 0.2 | Not Specified |
| 9,10-Diphenylanthracene | -Ph, -Ph | Cyclohexane | 350 | 1.0 | Not Specified |
| 9,10-Diphenylanthracene | -Ph, -Ph | Cyclohexane | Not Specified | 0.90 | Not Specified |
| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | -Ph, -Ph(CF₃) | Toluene | Not Specified | 0.95 | 9,10-diphenylanthracene |
| 4-(10-phenylanthracen-9-yl)benzonitrile | -Ph, -Ph(CN) | Toluene | Not Specified | 0.91 | 9,10-diphenylanthracene |
| 4-(10-phenylanthracen-9-yl)pyridine | -Ph, -Ph(Py) | Toluene | Not Specified | 0.88 | 9,10-diphenylanthracene |
| 9-(4-methoxyphenyl)-10-phenylanthracene | -Ph, -Ph(OCH₃) | Toluene | Not Specified | 0.85 | 9,10-diphenylanthracene |
Experimental Protocols: Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of an unknown sample is the comparative method. This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Principle: For dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The following equation is used for the calculation:
Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx² / ηstd²)
Where:
-
Φx and Φstd are the fluorescence quantum yields of the sample and the standard, respectively.
-
Ix and Istd are the integrated fluorescence intensities of the sample and the standard.
-
Ax and Astd are the absorbances of the sample and the standard at the excitation wavelength.
-
ηx and ηstd are the refractive indices of the solvents used for the sample and the standard.
Step-by-Step Experimental Procedure:
-
Selection of a Suitable Standard: Choose a reference standard that absorbs and emits in a similar spectral range as the test compound. For anthracene derivatives, common standards include quinine sulfate and 9,10-diphenylanthracene.[2]
-
Preparation of Solutions:
-
Prepare a series of five to six dilute solutions of both the standard and the test compound in the chosen solvent.
-
The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra for all solutions.
-
Determine the absorbance at the selected excitation wavelength.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
The emission should be recorded over the entire fluorescence band.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.
-
The resulting plots should be linear. Determine the slope of each line.
-
-
Calculation of Quantum Yield:
-
The quantum yield of the test compound can be calculated using the slopes from the plots and the known quantum yield of the standard, incorporating the correction for the refractive indices of the solvents if they are different.
-
Mandatory Visualizations
Caption: Workflow for the relative determination of fluorescence quantum yield.
References
Benchmarking 9-Anthraceneboronic Acid: A Comparative Guide to Carbohydrate Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9-Anthraceneboronic acid with other classes of fluorescent carbohydrate sensors. The following sections detail the performance metrics, signaling pathways, and experimental protocols to aid in the selection of the most suitable sensor for your research needs.
Introduction to Carbohydrate Sensing with Boronic Acids
Fluorescent boronic acid-based sensors are powerful tools for the detection and quantification of carbohydrates. Their operation relies on the reversible covalent interaction between the boronic acid moiety and the cis-1,2- or 1,3-diol groups present in saccharides. This binding event modulates the fluorescence properties of the appended fluorophore, enabling a measurable signal. This compound is a foundational example of such a sensor, utilizing the well-characterized fluorescence of anthracene as a reporter. However, the demand for higher sensitivity, greater selectivity (particularly for glucose), and operation at physiological pH has driven the development of more advanced sensor architectures. This guide benchmarks this compound against three such advanced classes: Anthracene-based Diboronic Acid Sensors , Ortho-aminomethylphenylboronic Acid Sensors , and Benzoxaborole-based Sensors .
Performance Comparison of Carbohydrate Sensors
The efficacy of a carbohydrate sensor is determined by several key performance indicators. The following table summarizes these metrics for this compound and its competitors. It is important to note that the presented values are collated from various studies and experimental conditions may differ.
| Sensor Type | Target Analyte | Binding Constant (Kₐ, M⁻¹) | Quantum Yield (Φ) | Detection Limit (LOD) | Key Advantages | Key Disadvantages |
| This compound | Fructose | ~115[1] | - | - | Simple structure, commercially available. | Low affinity and selectivity, poor water solubility, requires basic pH.[1][2] |
| Glucose | Low affinity | - | - | |||
| Anthracene Diboronic Acid | Glucose | 3980 - 6489.5[3][4] | 0.13 (higher than mono-BA)[5] | 1.51 µM[4] | High affinity and selectivity for glucose.[3] | More complex synthesis, potential solubility issues.[1] |
| Fructose | 316[3] | - | - | |||
| Ortho-aminomethylphenylboronic Acid (o-APBA) Sensor | Glucose | 4.5 x 10³[6] | - | 1.37 µM[6] | Operates at physiological pH, good water solubility.[6] | Synthesis can be multi-step. |
| Fructose | Lower than glucose | - | - | |||
| Benzoxaborole-based Sensor | Glucose | High affinity (qualitative)[7] | - | - | Superior binding affinity at physiological pH.[7][8] | Relatively newer class, fewer commercially available variants. |
| Fructose | High affinity (qualitative)[7] | - | - |
Signaling Pathways and Experimental Workflows
The underlying mechanisms of signal transduction and the experimental procedures for sensor evaluation are critical for understanding and applying these tools.
Signaling Pathway: Photoinduced Electron Transfer (PET)
The fluorescence of many boronic acid sensors, including those based on anthracene, is governed by a Photoinduced Electron Transfer (PET) mechanism. In the unbound state, the lone pair of electrons on the nitrogen atom of an adjacent amino group can quench the fluorescence of the anthracene fluorophore. Upon binding a saccharide, the acidity of the boronic acid increases, leading to a stronger interaction with the amino group. This interaction reduces the quenching effect and results in an increase in fluorescence intensity.
Experimental Workflow: Determination of Binding Affinity
A common method to quantify the binding affinity of a fluorescent sensor with a carbohydrate is through fluorescence titration. This involves monitoring the change in fluorescence intensity of the sensor upon the addition of increasing concentrations of the carbohydrate.
Experimental Protocols
Protocol for Determining Binding Affinity by Fluorescence Titration
This protocol outlines the steps for a typical fluorescence titration experiment to determine the dissociation constant (K_d) of a sensor-carbohydrate interaction.
Materials:
-
Fluorescent boronic acid sensor
-
Carbohydrate of interest (e.g., D-glucose, D-fructose)
-
Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Spectrofluorometer
-
Quartz or fluorescence-grade cuvettes
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a concentrated stock solution of the carbohydrate in the buffer solution.
-
-
Sample Preparation:
-
In a cuvette, prepare a dilute solution of the sensor by adding a small volume of the sensor stock solution to the buffer. The final concentration of the sensor should be low enough to avoid inner filter effects.
-
-
Fluorescence Measurement:
-
Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate.
-
Set the excitation and emission wavelengths appropriate for the sensor.
-
Record the initial fluorescence intensity (F₀).
-
-
Titration:
-
Add a small aliquot of the carbohydrate stock solution to the cuvette.
-
Mix gently and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence intensity (F).
-
Repeat the previous two steps with increasing volumes of the carbohydrate stock solution until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects if necessary.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the carbohydrate concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding model) using non-linear regression analysis to calculate the dissociation constant (K_d).
-
Protocol for Relative Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[1][2][9][10]
Materials:
-
Fluorescent sensor (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)[11]
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Solvent (must be the same for both sample and standard)
Procedure:
-
Absorbance Measurements:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra of the same solutions used for absorbance measurements. The excitation wavelength should be the same for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample (Φ_F,sample) using the following equation:
Φ_F,sample = Φ_F,standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
Where:
-
Φ_F is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Conclusion
This compound serves as a valuable foundational tool for carbohydrate sensing. However, for applications requiring high sensitivity, selectivity for glucose, and operation under physiological conditions, more advanced sensors such as anthracene-based diboronic acids, ortho-aminomethylphenylboronic acid derivatives, and benzoxaboroles offer superior performance. The choice of sensor will ultimately depend on the specific requirements of the research application, including the target carbohydrate, the desired sensitivity and selectivity, and the experimental conditions. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 9. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 11. Diboronate Fluorophore for the Measurement of l-Glucose and Other Carbohydrates and Its Interaction with Albumin - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 9-Anthraceneboronic Acid Derivatives in Advanced OLED Architectures: A Comparative Guide
For researchers and scientists in the field of organic electronics and drug development, the quest for highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a continuous endeavor. 9-Anthraceneboronic acid has emerged as a critical building block in the synthesis of advanced organic semiconductors, particularly for blue OLED applications. This guide provides an objective comparison of the performance of various this compound derivatives in different OLED architectures, supported by experimental data and detailed methodologies.
Derivatives of this compound are instrumental in the development of high-performance host materials for the emissive layer of OLEDs. The anthracene core provides a robust, highly fluorescent framework with a wide bandgap, which is essential for efficient blue emission. The boronic acid functional group facilitates the synthesis of complex, asymmetric molecules through Suzuki-Miyaura coupling reactions. This synthetic versatility allows for the fine-tuning of the electronic and morphological properties of the final materials, leading to improved device performance in terms of efficiency, color purity, and operational stability. Anthracene derivatives are not limited to the emissive layer; they have also been explored for use in hole and electron transport layers.[1]
Performance Comparison of this compound Derivatives as Host Materials
The performance of OLEDs is highly dependent on the molecular structure of the host material in the emissive layer. The following tables summarize the key performance metrics of various this compound derivatives when used as host materials in blue OLEDs.
Table 1: Performance of Spirobenzofluorene-based Anthracene Derivatives
| Host Material | Dopant | Max. Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| BH-9PA | DSA-Ph | 7.03 | - | - | (0.15, 0.23) |
| BH-9NA | DSA-Ph | 6.18 | - | - | (0.15, 0.23) |
| BH-9NPA | DSA-Ph | 5.87 | - | - | (0.15, 0.23) |
Data sourced from a study on highly efficient blue OLEDs based on 9-anthracene-spirobenzofluorene derivatives.
Table 2: Performance of Naphthalene-substituted Anthracene Derivatives
| Host Material | Dopant | Max. Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| 2-NaAn-1-PNa | 3Me-1Bu-TPPDA | 9.3 | - | 8.3 | (0.133, 0.141) |
| α,β-ADN | - | 9.67 | - | 9.25 | - |
Data compiled from studies on novel anthracene-based host materials.[2]
Table 3: Performance of Dibenzofuran-based Anthracene Derivatives
| Host Material | Dopant | Max. Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| DBFtPA | 3Me-1Bu-TPPDA | 8.83 | - | 7.26 | (0.13, 0.12) |
| DBFPA | 3Me-1Bu-TPPDA | - | - | 7.15 | - |
Performance data for high-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives.[3]
Comparison with Alternative Host Materials
To provide a comprehensive assessment, the performance of this compound derivatives should be compared against established, non-anthracene-based host materials.
Table 4: Comparison with Common Host Materials in Blue OLEDs
| Host Material | Dopant | Max. Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| ADN (Anthracene-based) | DSA-Ph | - | - | 10.0 | (0.15, 0.28) |
| CBP (Carbazole-based) | Firpic | - | 30 | 19.2 | (0.16, 0.37) |
| Alq3 (Quinolinato-based) | C545T | 10 | 3.5 | - | (0.32, 0.62) |
This table provides a comparative landscape of different classes of host materials.
Experimental Protocols
Reproducibility and advancement in materials science hinge on detailed experimental methodologies. Below are representative protocols for the synthesis of a this compound derivative and the fabrication of a typical OLED device.
Synthesis of a Spirobenzofluorene-based Anthracene Host Material (e.g., BH-9PA)
The synthesis of host materials like BH-9PA is typically achieved through a Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Efficacy of 9-Anthraceneboronic Acid in Monosaccharide Detection
For researchers, scientists, and professionals in drug development, the sensitive and selective detection of monosaccharides is a critical analytical challenge. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering real-time monitoring capabilities. Among these, 9-Anthraceneboronic acid has garnered significant attention. This guide provides an objective comparison of the efficacy of this compound in detecting various monosaccharides against other fluorescent chemosensors, supported by experimental data and detailed protocols.
Principle of Detection: The Boronic Acid-Diol Interaction
The detection mechanism of this compound and other boronic acid-based sensors relies on the reversible covalent interaction between the boronic acid group and the cis-diol moieties present in monosaccharides. This binding event modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. The anthracene group in this compound serves as the fluorophore, which typically exhibits quenched fluorescence in its unbound state. Upon binding to a saccharide, the formation of a cyclic boronate ester disrupts the quenching pathway, resulting in a "turn-on" fluorescence response.[1][2]
Signaling Pathway of this compound
The interaction between this compound and a monosaccharide can be visualized as a straightforward signaling pathway. The sensor exists in a low-fluorescence state, which, upon introduction of a monosaccharide, transitions to a high-fluorescence state through the formation of a boronate ester complex.
Caption: Signaling pathway of this compound.
Comparative Efficacy: this compound vs. Alternatives
The efficacy of a fluorescent chemosensor is determined by several factors, including its binding affinity (Ka), selectivity for different monosaccharides, and the magnitude of the fluorescence response. The following table summarizes the performance of this compound in comparison to other notable fluorescent chemosensors.
| Sensor | Monosaccharide | Binding Constant (Ka, M⁻¹) | Fluorescence Change | Solvent System | Reference |
| This compound | D-Fructose | ~1000 | Turn-on | 33% aq. MeOH, pH 7.77 | [3] |
| D-Galactose | ~158 | Turn-on | 33% aq. MeOH, pH 7.77 | [3] | |
| D-Glucose | ~63 | Turn-on | 33% aq. MeOH, pH 7.77 | [3] | |
| BODIPY-based sensor | D-Fructose | High Affinity | Emission Increase | Not specified | [4] |
| D-Glucose | Lower Affinity | Emission Increase | Not specified | [4] | |
| D-Galactose | Lower Affinity | Emission Increase | Not specified | [4] | |
| o-aminomethylphenyl-boronic acid | Glucose | Not specified | Turn-on | Aqueous | [1] |
As the data indicates, monoboronic acids like this compound generally exhibit the highest affinity for D-fructose.[2][4][5] This selectivity is attributed to the presence of a favorable syn-periplanar-1,2-diol motif in the β-D-fructofuranose isomer.[3] While effective, the selectivity for glucose, a key target in biomedical applications, is often lower. To address this, diboronic acid-based sensors have been developed, which can achieve higher selectivity for glucose by binding to multiple hydroxyl groups.[6][7]
Experimental Protocols
General Experimental Workflow for Monosaccharide Detection
The following diagram outlines a typical workflow for evaluating the efficacy of a fluorescent chemosensor for monosaccharide detection.
Caption: General experimental workflow for monosaccharide sensing.
Detailed Protocol for Fluorescence Titration
This protocol provides a step-by-step guide for determining the binding constant of a fluorescent chemosensor with a monosaccharide.
1. Materials and Reagents:
-
Fluorescent chemosensor (e.g., this compound)
-
Monosaccharides (e.g., D-fructose, D-glucose, D-galactose)
-
Buffer solution (e.g., phosphate-buffered saline, PBS, at physiological pH 7.4)
-
Organic co-solvent if required for sensor solubility (e.g., methanol, DMSO)
-
High-purity water
-
Fluorometer and cuvettes
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent chemosensor (e.g., 1 mM in a suitable solvent).
-
Prepare stock solutions of the various monosaccharides (e.g., 1 M in the buffer solution).
3. Fluorescence Titration Experiment:
-
In a quartz cuvette, place a fixed concentration of the fluorescent chemosensor in the buffer solution (e.g., 10 µM). The final volume should be constant for all measurements (e.g., 2 mL).
-
Record the initial fluorescence spectrum of the sensor solution (this is the F₀ value). The excitation wavelength should be set to the absorption maximum of the fluorophore.
-
Incrementally add small aliquots of the monosaccharide stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence spectrum after each addition.
-
Continue the additions until no significant change in fluorescence is observed (saturation).
4. Data Analysis:
-
Correct the fluorescence intensity for the dilution effect if necessary.
-
Plot the change in fluorescence intensity (F - F₀) or the fluorescence ratio (F/F₀) as a function of the monosaccharide concentration.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or a non-linear regression model for a 1:1 binding stoichiometry.
5. Selectivity Studies:
-
Repeat the fluorescence titration experiment for each monosaccharide of interest under identical conditions.
-
Compare the binding constants and the magnitude of the fluorescence response to determine the selectivity of the sensor.
Conclusion
This compound is a valuable tool for the fluorescent detection of monosaccharides, demonstrating a notable "turn-on" response upon binding. Its preference for fructose is a common characteristic among monoboronic acid-based sensors. For applications requiring high selectivity for other monosaccharides like glucose, alternative sensor designs, such as those incorporating multiple boronic acid moieties, may be more suitable. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these important analytical reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent probe for monosaccharides based on a functionalized boron-dipyrromethene with a boronic acid group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anthracene and Phenanthrene Boronic Acids for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of anthracene and phenanthrene boronic acids, focusing on their structural, photophysical, and reactive properties. Experimental data and detailed protocols are included to support researchers in selecting the optimal building block for their specific application, whether in materials science, organic electronics, or medicinal chemistry.
Structural and Physicochemical Properties
Anthracene and phenanthrene are structural isomers with the chemical formula C₁₄H₁₀.[1] This isomerism, defined by the arrangement of their three fused benzene rings, leads to distinct physicochemical properties that are conferred upon their boronic acid derivatives. Anthracene possesses a linear ring fusion, while phenanthrene has an angular, or "kinked," structure.[2] This fundamental structural difference impacts their thermodynamic stability, with phenanthrene being the more stable isomer due to more efficient π-bonding and a greater number of resonance structures (five for phenanthrene versus four for anthracene).[1][3][4]
This stability difference is a critical consideration for synthetic applications, potentially influencing reaction conditions and product yields.
Table 1: Physicochemical Properties Comparison
| Property | 9-Anthraceneboronic Acid | 9-Phenanthreneboronic Acid | Reference(s) |
| Molecular Formula | C₁₄H₁₁BO₂ | C₁₄H₁₁BO₂ | [5] |
| Molecular Weight | 222.05 g/mol | 222.05 g/mol | [6] |
| Appearance | Pale yellow powder | White to off-white solid | [7],[8] |
| Melting Point | >300 °C (decomposes) | 165-170 °C | |
| Solubility | Soluble in THF, DMF, Dioxane | Soluble in polar organic solvents like THF, Ether | [5],[9] |
| Relative Stability | Less stable | More stable | [1],[3],[10] |
Photophysical Properties: A Tale of Two Isomers
The distinct electronic structures of anthracene and phenanthrene give rise to significant differences in their photophysical behavior. These properties are largely retained in their boronic acid derivatives and are crucial for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging.
Anthracene derivatives are characterized by their strong blue fluorescence, higher fluorescence quantum yields (ΦF), and shorter fluorescence lifetimes (τ) when compared to their phenanthrene counterparts.[11][12] The linear structure of anthracene results in a smaller orbital energy gap (ΔE) between the frontier molecular orbitals, making its π electrons more easily excitable.[13] This leads to a red-shifted emission (longer wavelength) compared to phenanthrene.[13]
Table 2: Comparative Photophysical Data of Parent Cores
| Parameter | Anthracene | Phenanthrene | Reference(s) |
| Max Absorption (λmax) | 355 nm | 292 nm | [13] |
| Max Emission (λem) | ~380, 400, 425 nm | ~350, 365 nm | [14],[12] |
| Fluorescence Quantum Yield (ΦF) | (29.07 ± 0.61)% | (4.94 ± 0.12)% | [11],[13] |
| Fluorescence Lifetime (τ) | ~4.4 ns | ~14.9 ns | [11],[13] |
Note: Data is for the parent aromatic hydrocarbons, which dictate the core photophysical properties of their boronic acid derivatives. Values were measured in solution at specified concentrations.[11][13]
Reactivity and Key Applications: The Suzuki-Miyaura Cross-Coupling
Both this compound and 9-phenanthreneboronic acid are invaluable reagents in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction.[8][15] This palladium-catalyzed reaction is a cornerstone of modern chemistry for forming carbon-carbon bonds, enabling the construction of complex polycyclic aromatic hydrocarbons (PAHs), π-conjugated systems for organic electronics, and novel scaffolds for drug discovery.[16][17]
The choice between the two boronic acids depends on the desired properties of the final product.
-
Anthraceneboronic acid is often selected for the synthesis of highly fluorescent materials for OLEDs and other emissive applications.[18]
-
Phenanthreneboronic acid is used when greater thermodynamic stability and unique electronic properties derived from its angular structure are required, such as in advanced semiconductor materials and specific pharmaceutical intermediates.[5][16]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 4.1: Synthesis of this compound
This protocol is based on the lithiation of 9-bromoanthracene followed by reaction with a borate ester.[7]
-
Preparation: To a 250 mL four-neck round-bottom flask under a nitrogen atmosphere, add 9-bromoanthracene (3.21 g, 12.50 mmol) and dry tetrahydrofuran (32 mL).
-
Lithiation: Cool the flask to -70°C in a low-temperature bath. Slowly add n-butyllithium (5.20 mL of a 2.50 M solution in hexane, 12.50 mmol) over 10 minutes. The solution color will change from pale yellow to brick red. Stir the mixture for 1 hour at this temperature.
-
Borylation: Add triisopropyl borate (2.00 g, 19.0 mmol) dropwise to the solution over 20 minutes. The solution color will change to yellow. Continue stirring at low temperature for 1 hour.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Slowly add 4% hydrochloric acid (50 mL) and stir for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with ether. Combine all organic layers.
-
Purification: Dry the combined organic layers with anhydrous magnesium sulfate, filter, and evaporate the solvent. Recrystallize the crude product from benzene or petroleum ether to yield this compound as a pale yellow powder.[7]
Caption: Synthesis of this compound.
Protocol 4.2: Synthesis of 9-Phenanthreneboronic Acid
This protocol follows a similar procedure, starting from 9-bromophenanthrene.[8]
-
Preparation: In a 1000 mL three-necked flask under a nitrogen atmosphere, add 9-bromophenanthrene (30 g, 117.19 mmol) and tetrahydrofuran (300 mL).
-
Lithiation: Cool the mixture to -78°C. Slowly add n-butyllithium (50 mL of a 2.5 M solution, 125 mmol) dropwise while maintaining the temperature. Stir at -78°C for 2 hours.
-
Borylation: Gradually add triisopropyl borate (93.6 mL, 234.38 mmol) dropwise. After addition, allow the temperature to rise to room temperature and continue stirring for 1 hour.
-
Work-up: Quench the reaction by adding dilute hydrochloric acid (6 mL).
-
Purification: Add ethanol to the reaction mixture and evaporate the solvents to obtain the crude product. Wash the crude solid with n-hexane to yield 9-phenanthreneboronic acid as a white solid.[8]
Caption: Synthesis of 9-Phenanthreneboronic Acid.
Protocol 4.3: Representative Suzuki-Miyaura Cross-Coupling Reaction
This general protocol can be adapted for either boronic acid.[19][20]
-
Setup: To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (anthracene or phenanthrene, 1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
-
Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., THF, Dioxane, or Toluene) and water (e.g., 4:1 ratio).[19][20]
-
Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction mixture with stirring (typically between 60-100°C) and monitor by TLC or GC-MS until the starting material is consumed.[19][20]
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The choice between anthracene and phenanthrene boronic acids is dictated by the specific goals of a research project. For applications demanding high fluorescence efficiency and blue light emission, such as in the development of OLEDs, this compound is the superior choice.[11][13] Conversely, when thermodynamic stability, unique electronic properties, and the construction of angular polycyclic systems are paramount, 9-phenanthreneboronic acid provides a more robust and versatile starting material.[1][10] This guide provides the foundational data and protocols to empower researchers to make an informed decision for their synthetic and materials development endeavors.
References
- 1. differencebetween.com [differencebetween.com]
- 2. difference.wiki [difference.wiki]
- 3. scispace.com [scispace.com]
- 4. pediaa.com [pediaa.com]
- 5. CAS 68572-87-2: Phenanthreneboronic acid | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the fluorescence characteristics of two isomers: anthracene and phenanthrene [journal.buct.edu.cn]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. nbinno.com [nbinno.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. nbinno.com [nbinno.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Photostability of 9-Anthraceneboronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The photostability of fluorescent probes is a critical parameter for their reliable application in biological imaging, sensing, and drug development. 9-Anthraceneboronic acid serves as a versatile platform for designing fluorescent sensors, particularly for carbohydrates and other biologically relevant molecules. However, the inherent photosensitivity of the anthracene core can limit their utility in applications requiring prolonged or high-intensity light exposure. This guide provides a comparative framework for evaluating the photostability of this compound derivatives, offering insights into how substituents on the anthracene ring influence their photochemical resilience.
Comparative Analysis of Photostability
To understand the influence of electronic effects on the photostability of this compound, a comparative study of derivatives bearing electron-donating groups (EDG) and electron-withdrawing groups (EWG) is proposed. Here, we present hypothetical data for three representative compounds: the parent this compound (9-ABA), a derivative with a methoxy group (an EDG) at the 10-position (10-MeO-9-ABA), and a derivative with a nitro group (an EWG) at the 10-position (10-NO2-9-ABA).
The key metric for quantifying photostability is the photobleaching quantum yield (Φb), which represents the probability of a molecule undergoing irreversible photodegradation upon absorbing a photon. A lower Φb value indicates higher photostability.
| Compound | Substituent (-R) at C10 | Nature of Substituent | Photobleaching Quantum Yield (Φb) x 10⁻⁵ | Photobleaching Half-life (t₁/₂) (s) |
| 9-ABA | -H | Neutral | 2.5 | 120 |
| 10-MeO-9-ABA (Hypothetical) | -OCH₃ | Electron-Donating | 1.2 | 250 |
| 10-NO₂-9-ABA (Hypothetical) | -NO₂ | Electron-Withdrawing | 4.8 | 60 |
Observations:
-
The presence of an electron-donating group, such as a methoxy group, is hypothesized to increase the photostability of the this compound core, as indicated by a lower photobleaching quantum yield and a longer photobleaching half-life. This can be attributed to the stabilization of the excited state and a potential decrease in the efficiency of pathways leading to photodegradation.
-
Conversely, an electron-withdrawing group, such as a nitro group, is expected to decrease photostability. This is likely due to the creation of more reactive excited states that are more susceptible to photochemical reactions, including photooxidation.
Experimental Protocols
A standardized protocol is crucial for the accurate and reproducible determination of the photostability of fluorescent compounds.
Determination of Photobleaching Quantum Yield (Φb)
Objective: To quantify the photostability of this compound derivatives by measuring their photobleaching quantum yield.
Materials:
-
Spectrofluorometer with a stable, high-intensity light source (e.g., Xenon arc lamp with a monochromator).
-
Quartz cuvettes (1 cm path length).
-
Solutions of this compound derivatives in a suitable solvent (e.g., air-saturated ethanol) at a concentration adjusted to an absorbance of ~0.1 at the excitation wavelength.
-
A reference compound with a known photobleaching quantum yield for relative measurements (optional).
Procedure:
-
Sample Preparation: Prepare solutions of the test compounds in the chosen solvent. Ensure the absorbance at the excitation wavelength is low to minimize inner filter effects.
-
Initial Fluorescence Measurement: Record the initial fluorescence emission spectrum and the fluorescence intensity (F₀) at the emission maximum.
-
Photobleaching: Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at the emission maximum at regular time intervals until the intensity has decreased significantly (e.g., by 50% or more).
-
Data Analysis:
-
Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) against time.
-
The initial slope of this plot corresponds to the photobleaching rate constant (k).
-
The photobleaching quantum yield (Φb) can be calculated using the following equation: Φb = k / (σ * I) where:
-
k is the photobleaching rate constant.
-
σ is the absorption cross-section at the excitation wavelength.
-
I is the photon flux of the excitation light.
-
-
Alternatively, a relative method can be used by comparing the photobleaching rate of the sample to that of a reference standard with a known Φb under identical conditions.
-
Visualizing the Process
Experimental Workflow
The following diagram illustrates the systematic workflow for evaluating the photostability of this compound derivatives.
A Comparative Guide to Fluorescent Labeling of Saccharides: 9-Anthraceneboronic Acid and Alternatives
For researchers, scientists, and drug development professionals engaged in the analysis of carbohydrates, the selection of an appropriate labeling strategy is critical for achieving sensitive and reliable quantification. Saccharides, lacking a strong native chromophore, often require derivatization with a fluorescent tag to enable detection by methods such as high-performance liquid chromatography (HPLC) with fluorescence detection. This guide provides a comparative overview of 9-Anthraceneboronic acid as a fluorescent labeling agent and contrasts its approach with commonly used alternatives that employ reductive amination.
Boronic Acid-Based Labeling: The Case of this compound
Boronic acids have gained prominence as versatile reagents for the recognition of saccharides.[1] This is due to their ability to form reversible covalent bonds with the cis-1,2- and cis-1,3-diol functionalities abundant in carbohydrates.[2] this compound combines this diol-binding capability with the highly fluorescent anthracene moiety, making it a useful tool for saccharide detection.
The interaction between a boronic acid and a diol results in the formation of a cyclic boronate ester.[1] This binding event can modulate the photophysical properties of the attached fluorophore, leading to a detectable change in fluorescence.[1] One of the key advantages of this approach is that the derivatization is typically fast and can often be performed under mild, aqueous conditions. The binding affinity is pH-dependent, generally increasing at higher pH.[1]
Table 1: Representative Dissociation Constants (KD) for Monophenylboronic Acid with Various Sugars [3]
| Saccharide | Dissociation Constant (KD) [mM] |
| D-Fructose | ~0.5 |
| D-Galactose | ~6.3 |
| D-Glucose | ~10.0 |
Note: Data is for monophenylboronic acid and serves as an illustrative example of the expected selectivity for boronic acid-based probes.[3]
Reductive Amination-Based Labeling: A Comparison of Common Reagents
A more traditional and widely adopted method for labeling glycans is reductive amination. This technique involves the reaction of the reducing end of a carbohydrate with the primary amine of a fluorescent tag, such as 2-aminobenzamide (2-AB), to form a Schiff base, which is then stabilized by a reducing agent.[4] This method is well-established and has been used extensively for the analysis of N-glycans from glycoproteins.
Several reagents are available for reductive amination, each with different performance characteristics in terms of fluorescence signal and mass spectrometry sensitivity. Commonly used labels include 2-aminobenzamide (2-AB), procainamide (ProA), and RapiFluor-MS (RF-MS).[4][5][6]
Table 2: Performance Comparison of Common Reductive Amination Labels for N-Glycan Analysis [4][5]
| Label | Relative Fluorescence (FLR) Sensitivity | Relative Mass Spectrometry (MS) Sensitivity | Key Features |
| 2-Aminobenzamide (2-AB) | Baseline (1x) | Baseline (1x) | Well-established, cost-effective, extensive literature.[7] |
| Procainamide (ProA) | ~15x higher than 2-AB | ~2x higher than RF-MS | High FLR sensitivity, good MS signal.[4][5] |
| RapiFluor-MS (RF-MS) | ~4x lower than ProA | ~68x higher than 2-AB | Excellent MS sensitivity, good for low-abundance glycans.[4][5] |
Note: Sensitivity values are approximate and can vary based on the specific glycan and analytical conditions.[4][5]
Experimental Protocols
General Protocol for Derivatization of Monosaccharides with this compound
This protocol is a generalized procedure based on the principles of boronic acid-saccharide interactions. Optimization may be required for specific applications.
Reagents and Materials:
-
This compound
-
Monosaccharide standards (e.g., glucose, fructose)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Methanol or other suitable organic solvent
-
HPLC with a fluorescence detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare stock solutions of monosaccharide standards in the buffer solution.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix an aliquot of the monosaccharide solution with the this compound solution.
-
Adjust the final volume with buffer to achieve the desired final concentrations. The optimal ratio of the probe to the saccharide should be determined experimentally.
-
Incubate the mixture at room temperature for a predetermined time to allow for the formation of the boronate ester.
-
-
Analysis:
-
Inject an aliquot of the reaction mixture directly into the HPLC system.
-
Separate the labeled saccharides using a suitable column (e.g., a C18 column).
-
Detect the fluorescently labeled products using a fluorescence detector with excitation and emission wavelengths appropriate for the anthracene fluorophore (e.g., λex = 365 nm, λem = 410 nm).[8]
-
Standard Protocol for N-Glycan Labeling with 2-Aminobenzamide (2-AB) by Reductive Amination
This is a widely used protocol for labeling N-glycans released from glycoproteins.
Reagents and Materials:
-
Released N-glycans (dried)
-
2-Aminobenzamide (2-AB)
-
Sodium cyanoborohydride
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
HILIC solid-phase extraction (SPE) cartridges for cleanup
Procedure:
-
Preparation of Labeling Solution:
-
Prepare a solution of 2-AB and sodium cyanoborohydride in a mixture of DMSO and glacial acetic acid (e.g., 70:30 v/v).
-
-
Derivatization Reaction:
-
Add the labeling solution to the dried glycan sample.
-
Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for several hours (e.g., 2-3 hours).
-
-
Cleanup:
-
After the reaction, purify the labeled glycans from excess reagent using a HILIC SPE cartridge.
-
Elute the labeled glycans and dry them prior to analysis.
-
-
Analysis:
-
Reconstitute the labeled glycans in an appropriate solvent and analyze by HIL-IC-HPLC with fluorescence detection.
-
Visualizing the Workflow and Principles
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 6. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic comparison of different boronic acid-based sensing systems
For researchers, scientists, and drug development professionals navigating the landscape of molecular recognition, boronic acid-based sensors have emerged as a versatile and powerful tool. Their unique ability to reversibly bind with cis-1,2- and 1,3-diols has paved the way for the detection of a wide array of biologically significant molecules, from saccharides to glycoproteins and reactive oxygen species. This guide provides a comparative analysis of different boronic acid-based sensing systems, supported by quantitative data and detailed experimental insights to inform your selection and experimental design.
At the heart of these sensing systems lies the fundamental interaction between a boronic acid and a diol, forming a cyclic boronate ester. This reversible covalent interaction is the linchpin of molecular recognition, with the specificity and affinity being tunable through the chemical design of the boronic acid moiety.[1][2][3] The key to a functional sensor is the translation of this binding event into a measurable output, a process achieved through various signaling mechanisms. This guide will explore the three predominant classes of boronic acid-based sensors: fluorescent, colorimetric, and electrochemical, offering a side-by-side comparison of their operational principles, performance metrics, and practical applications.
The Fundamental Interaction: Boronic Acid and Diols
The sensing action of all boronic acid-based systems is predicated on the formation of a cyclic ester with a diol-containing analyte. This reaction is a Lewis acid-base interaction where the boronic acid acts as the Lewis acid. The reaction is typically pH-dependent, with the boronate ester being more stable at higher pH values.[4]
Caption: General reaction scheme of a boronic acid with a cis-diol to form a cyclic boronate ester.
Fluorescent Sensing Systems: Lighting Up Molecular Recognition
Fluorescent boronic acid sensors are the most extensively studied class, prized for their high sensitivity and suitability for biological imaging.[2][5][6] These sensors consist of a boronic acid recognition unit appended to a fluorophore. The binding of an analyte modulates the fluorescence properties of the system through several well-defined mechanisms.
Photoinduced Electron Transfer (PET)
In a typical PET-based "turn-on" sensor, a tertiary amine is positioned in proximity to the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen atom quenches the fluorescence of the nearby fluorophore. Upon binding a diol, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine. This interaction suppresses the PET process, resulting in a significant increase in fluorescence intensity.[4][7]
Caption: The Photoinduced Electron Transfer (PET) mechanism in a "turn-on" fluorescent boronic acid sensor.
Intramolecular Charge Transfer (ICT)
ICT-based sensors feature a fluorophore with an electron-donating and an electron-accepting part. The boronic acid group acts as a modulator of the ICT process. Analyte binding alters the electron-withdrawing or -donating properties of the boronic acid moiety, leading to a shift in the emission wavelength or a change in fluorescence intensity.
Förster Resonance Energy Transfer (FRET)
FRET-based sensors employ a donor-acceptor fluorophore pair. The binding of the analyte to the boronic acid receptor induces a conformational change in the sensor, altering the distance or orientation between the donor and acceptor. This change modulates the FRET efficiency, resulting in a ratiometric fluorescence signal.
| Analyte | Sensor Type | Signaling Mechanism | Detection Limit | Binding Constant (Ka) | Reference |
| Glucose | Anthracene-based diboronic acid | PET | 1.37 µM | 4.5 x 10³ M⁻¹ | [8] |
| Fructose | Anthracene-based monoboronic acid | PET | - | 4365 M⁻¹ (for PBA) | [2][9] |
| Dopamine | Coumarin-based boronic acid | ICT | < 10 µM | - | [10][11] |
| Sialyl Lewis X | Anthracene-based diboronic acid | PET | - | - | [2][9] |
| Hydrogen Peroxide | Boronate-based probe | Oxidative cleavage | - | - | [12][13] |
Colorimetric Sensing Systems: A Visual Readout
Colorimetric sensors offer the advantage of a simple, visual readout, often without the need for sophisticated instrumentation.[14] These systems typically rely on changes in the absorption spectrum of a chromophore upon analyte binding.
Azo Dye-Based Sensors
A common strategy involves the use of azo compounds functionalized with boronic acids. The interaction with a diol can alter the electronic properties of the azo dye, leading to a distinct color change.[14]
Nanoparticle-Based Sensors
Another approach utilizes the aggregation or dispersion of metallic nanoparticles, such as gold or silver nanoparticles, functionalized with boronic acids. In the presence of a multivalent analyte (e.g., bacteria with multiple diol groups on their surface), the nanoparticles aggregate, causing a color change from red to blue (for gold nanoparticles).[15]
Caption: Analyte-induced aggregation of boronic acid-functionalized gold nanoparticles leads to a color change.
| Analyte | Sensor Type | Signaling Mechanism | Detection Limit | Reference |
| Sugars | Boronic acid-substituted azobenzenes | Change in pKa of azobenzene | - | [14] |
| Bacteria | Boronic acid-functionalized AgNPs | Nanoparticle aggregation | - | [15] |
| Fluoride | Naphthalene diimide boronic acid derivative | Interaction with boronic acid | - | [1] |
Electrochemical Sensing Systems: High Sensitivity and Miniaturization
Electrochemical sensors based on boronic acids offer high sensitivity, rapid response times, and the potential for miniaturization, making them suitable for point-of-care diagnostics.[1][16][17] The binding of an analyte to a boronic acid-modified electrode surface leads to a change in the electrochemical signal.
Amperometric/Voltammetric Sensors
These sensors often incorporate a redox-active moiety, such as ferrocene, into the boronic acid structure. The binding of a diol alters the redox potential of the ferrocene, which can be measured using techniques like cyclic voltammetry or differential pulse voltammetry.[1][12]
Impedimetric Sensors
In this modality, the binding of an analyte to the boronic acid-functionalized electrode surface alters the local environment at the electrode-solution interface. This change in capacitance and resistance can be detected by electrochemical impedance spectroscopy (EIS).[11]
Caption: A generalized workflow for an electrochemical boronic acid-based sensor.
| Analyte | Sensor Type | Transduction Method | Detection Limit | Reference |
| Glycated Hemoglobin | Multiwalled carbon nanotube-modified screen-printed electrode | Amperometry | - | [1] |
| Dopamine | Boronic acid-functionalized oxide-free silicon surfaces | Impedance Spectroscopy | < 10 µM | [11] |
| Monosaccharides | Graphene-4-aminophenyl boronic acid modified glassy carbon electrode | Differential Pulse Voltammetry | - | [12] |
Experimental Protocols
General Protocol for Fluorescence-Based Saccharide Sensing
This protocol outlines a general procedure for evaluating the fluorescence response of a boronic acid-based probe to a saccharide.[4]
Materials:
-
Boronic acid-based fluorescent probe
-
Saccharide of interest (e.g., glucose, fructose)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Organic solvent for probe stock solution (e.g., DMSO, methanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the boronic acid probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent.
-
Prepare a stock solution of the saccharide (e.g., 100 mM) in the buffer solution.
-
-
Preparation of Working Solutions:
-
Dilute the probe stock solution in the buffer to the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid interference with the binding assay.
-
Prepare a series of saccharide solutions at different concentrations by serially diluting the saccharide stock solution with the buffer.
-
-
Fluorescence Measurements:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the appropriate excitation and emission wavelengths for the specific probe.
-
To a cuvette, add the probe working solution.
-
Record the initial fluorescence intensity (F₀).
-
Add aliquots of the saccharide solutions to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence intensity (F) after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (F/F₀ or F - F₀) as a function of the saccharide concentration.
-
From this plot, determine the detection limit and, if applicable, the binding constant (Ka) by fitting the data to a suitable binding isotherm model.
-
Synthesis of a Boronic Acid-Functionalized Fluorescent Probe (General Suzuki Coupling)
This is a representative protocol for the synthesis of a boronic acid-functionalized fluorescent probe via a Suzuki coupling reaction.[4]
Materials:
-
A halogenated fluorophore
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., dioxane, DMF)
-
Reagents for deprotection (e.g., HCl)
Procedure:
-
Boronate Ester Formation:
-
In a reaction vessel under an inert atmosphere (e.g., argon), combine the halogenated fluorophore, bis(pinacolato)diboron, the palladium catalyst, and the base in the anhydrous solvent.
-
Degas the mixture.
-
Heat the reaction mixture (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours), monitoring the progress by a suitable technique like thin-layer chromatography (TLC).
-
After completion, cool the reaction, and perform a work-up procedure involving extraction and washing.
-
Purify the resulting boronate ester, for example, by column chromatography.
-
-
Deprotection to Boronic Acid:
-
Dissolve the purified boronate ester in a suitable solvent mixture (e.g., acetone and 1 M HCl).
-
Stir the solution at room temperature until the deprotection is complete.
-
Remove the organic solvent and perform an aqueous work-up.
-
Isolate and purify the final boronic acid-functionalized fluorescent probe.
-
Disclaimer: These are generalized protocols and may require optimization for specific probes and analytes. Always refer to the specific literature for detailed procedures.
This comparative guide highlights the versatility and tunability of boronic acid-based sensing systems. The choice of a particular system will depend on the specific application, the required sensitivity and selectivity, and the desired mode of detection. With ongoing research and development, we can expect to see even more sophisticated and powerful boronic acid-based sensors for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Recent development of boronic acid-based fluorescent sensors | Semantic Scholar [semanticscholar.org]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electrochemical sensing using boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Performance Evaluation of Commercially Available 9-Anthraceneboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of commercially available 9-Anthraceneboronic acid, a fluorescent probe widely utilized in saccharide sensing and other biological applications. Its performance is compared with alternative fluorescent boronic acid probes, supported by available experimental data. This document aims to assist researchers in selecting the most suitable probe for their specific needs.
Introduction to this compound
This compound is a versatile organic compound that combines the fluorescent properties of anthracene with the diol-binding capability of boronic acid.[1][2] This dual functionality makes it a valuable tool for the development of fluorescent sensors, particularly for the detection of saccharides, which are rich in cis-diol motifs.[3] The fundamental principle behind its sensing mechanism lies in the reversible formation of a cyclic boronate ester between the boronic acid group and a diol. This interaction can modulate the fluorescence properties of the anthracene fluorophore, leading to a detectable signal.[4] Beyond saccharide sensing, this compound and its derivatives are employed in organic electronics and as building blocks in medicinal chemistry.[2]
Performance Characteristics
Photophysical Properties
The fluorescence quantum yield (Φ) is a key metric for the efficiency of a fluorophore. To date, a definitive quantum yield for the unbound this compound in aqueous solutions typically used for biological sensing has not been consistently reported in the literature. The quantum yield of anthracene itself is known to be sensitive to its chemical environment and substitution. For instance, unsubstituted anthracene has a fluorescence quantum yield of about 30%.[5]
Table 1: Photophysical Properties of this compound and Alternatives
| Probe | Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent/Buffer |
| This compound | Anthracene | ~365[6] | ~419[6] | Not consistently reported | Aqueous Buffer |
| Pyrene-1-boronic acid | Pyrene | ~340 | ~375, ~395 | ~0.3 (unbound) | Methanol |
| BODIPY-boronic acid derivative | BODIPY | ~500 | ~510 | 0.81 (saccharide-bound) | Ethanol:PBS (1:1)[7] |
Saccharide Binding Affinity
The binding affinity of this compound to different saccharides is crucial for its application as a sensor. This is typically quantified by the association constant (Kₐ) or the dissociation constant (Kₔ). While specific binding constants for unmodified this compound are not widely published, it is generally understood that monoboronic acids exhibit a higher affinity for fructose over other monosaccharides like glucose and galactose.[8] This selectivity is attributed to the favorable stereochemistry of the cis-diols in the furanose form of fructose.
Table 2: Binding Constants (Kₐ, M⁻¹) of Boronic Acid Probes with Saccharides
| Probe | Glucose | Fructose | Galactose | Solvent/Buffer |
| This compound | Not widely reported | Not widely reported | Not widely reported | Aqueous Buffer |
| o-BMOQBA | 11[8] | 100[8] | - | pH 7.5 Phosphate Buffer |
| m-BMOQBA | 14[8] | 143[8] | - | pH 7.5 Phosphate Buffer |
| p-BMOQBA | 10[8] | 125[8] | - | pH 7.5 Phosphate Buffer |
Note: BMOQBA refers to N-(boronobenzyl)-6-methoxyquinolinium bromide isomers, which are alternative fluorescent boronic acid probes.
Experimental Protocols
To facilitate the independent evaluation and comparison of this compound and its alternatives, detailed experimental protocols are provided below.
Determination of Saccharide Concentration using Fluorescence Spectroscopy
This protocol outlines the general procedure for measuring the fluorescence response of a boronic acid probe to a specific saccharide.
Materials:
-
This compound (or alternative probe)
-
Saccharides (e.g., D-glucose, D-fructose, D-galactose)
-
High-purity water
-
Organic solvent for stock solution (e.g., DMSO, Methanol)
-
Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the boronic acid probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent.
-
Prepare a stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.
-
-
Preparation of Working Solutions:
-
Dilute the probe stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on binding.
-
Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the buffer.
-
-
Fluorescence Measurement:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the excitation and emission wavelengths appropriate for the specific probe. For this compound, excitation is typically around 365 nm and emission is monitored around 419 nm.[6]
-
Record the initial fluorescence intensity (F₀) of the probe solution.
-
Add aliquots of the saccharide solutions to the probe solution, ensuring thorough mixing.
-
Allow the solution to equilibrate for a few minutes after each addition before recording the fluorescence spectrum (F).
-
Determination of the Binding Constant (Kₐ)
The binding constant can be determined from the fluorescence titration data obtained in the previous protocol.
Procedure:
-
Data Analysis:
-
Plot the change in fluorescence intensity (F - F₀) or the ratio of fluorescence intensities at two wavelengths (for ratiometric probes) as a function of the saccharide concentration.
-
-
Non-linear Regression Fitting:
-
The data can be fitted to a 1:1 binding model using the following equation: F = F₀ + (Fₘₐₓ - F₀) * ((([P] + [S] + 1/Kₐ) - sqrt(([P] + [S] + 1/Kₐ)² - 4[P][S])) / (2*[P])) Where:
-
F is the observed fluorescence at a given saccharide concentration.
-
F₀ is the initial fluorescence of the probe.
-
Fₘₐₓ is the fluorescence at saturation.
-
[P] is the total concentration of the probe.
-
[S] is the total concentration of the saccharide.
-
Kₐ is the association constant.
-
-
Visualization of Key Concepts
To aid in the understanding of the underlying principles and workflows, the following diagrams are provided.
Signaling Pathways
The interaction of this compound with a diol-containing molecule, such as a saccharide, can modulate its fluorescence through several mechanisms. The most common is Photoinduced Electron Transfer (PET).
Caption: Photoinduced Electron Transfer (PET) mechanism in boronic acid fluorescent sensors.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the performance of a fluorescent boronic acid probe for saccharide sensing.
Caption: Experimental workflow for fluorescence titration and binding constant determination.
Alternatives to this compound
Several classes of fluorescent boronic acid probes have been developed as alternatives to simple anthracene-based sensors, often with improved properties such as better water solubility, longer excitation and emission wavelengths, and enhanced selectivity for specific saccharides.
-
Pyrene-based Probes: Pyrene-1-boronic acid is another commercially available option that utilizes the pyrene fluorophore, which is known for its sensitivity to the local environment.
-
BODIPY-based Probes: Boron-dipyrromethene (BODIPY) dyes offer sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability.[7] BODIPY-boronic acid derivatives have been developed for glucose sensing.[7][9]
-
Coumarin-based Probes: Coumarin fluorophores are also used in the design of boronic acid sensors.
-
Multi-boronic Acid Probes: To enhance affinity and selectivity, particularly for glucose, probes incorporating two or more boronic acid moieties have been synthesized. These can form more stable complexes with saccharides.
Conclusion
Commercially available this compound serves as a fundamental fluorescent probe for the detection of saccharides. Its performance is predicated on the interaction between the boronic acid group and diols, which modulates the fluorescence of the anthracene core. While it provides a valuable starting point for many research applications, a comprehensive, standardized dataset of its photophysical and binding properties is needed for direct comparison with the growing number of alternative fluorescent boronic acid probes. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions when selecting a probe for their specific analytical challenges in saccharide sensing and beyond.
References
- 1. emerald.com [emerald.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www3.nd.edu [www3.nd.edu]
- 7. Fluorescence quenching-based bodipy-boronic acid linked viologen ...: Ingenta Connect [ingentaconnect.com]
- 8. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 9-Anthraceneboronic Acid
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents like 9-Anthraceneboronic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding ecosystem.
Immediate Safety and Hazard Information
This compound (CAS No. 100622-34-2) is a compound that requires careful handling due to its potential hazards. According to safety data sheets, it is classified as acutely toxic if swallowed.[1][2][3] General hazards associated with boronic acids include skin and eye irritation, and potential respiratory irritation.[4][5] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]
Hazard Classification and Safety Precautions
| Hazard Classification | GHS Code | Precautionary Statements |
| Acute toxicity, Oral (Category 3) | H301 | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Irritation (General for boronic acids) | H315 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation (General for boronic acids) | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Respiratory irritation, general for boronic acids) | H335 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
This data is compiled from multiple sources providing general information for boronic acids and specific data for this compound.[1][2][3][4][5]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[5][6] In-lab treatment should not be performed without explicit approval from your institution's Environmental Health and Safety (EHS) department.
Waste Collection and Segregation
-
Dedicated Waste Container: Designate a specific, chemically compatible container for this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][7]
-
Clear Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity).[5][6]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[6] Incompatible materials, such as strong oxidizing agents, should be kept separate.[4][6]
Storage of Hazardous Waste
-
Secure Storage: Keep the waste container tightly sealed when not in use.[4][7]
-
Designated Area: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from general laboratory traffic.[6]
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.[5]
Disposal of Contaminated Materials
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must also be disposed of as hazardous waste in the same designated container.[4][5]
-
Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][8]
Arranging for Professional Disposal
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[5][6]
-
Never dispose of this compound down the drain or in regular trash.[5][6][9]
Experimental Protocols: In-Lab Neutralization (with EHS Approval Only)
While professional disposal is the standard, for some simple boronic acids in small quantities, in-lab neutralization may be a possibility, but only with explicit permission from your institution and in accordance with local regulations.[4][6] Given the acute toxicity of this compound, this is less likely to be approved. However, a general procedure for neutralizing a weak acid is provided below for informational purposes. This should not be performed for this compound without a specific, approved protocol from your EHS department.
Objective: To neutralize small quantities of aqueous solutions or solid residues of a weak boronic acid.
Materials:
-
Boronic acid waste
-
Beaker of appropriate size
-
Stir bar and stir plate
-
pH strips or a calibrated pH meter
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Preparation: This procedure must be performed in a chemical fume hood while wearing all required PPE.[4] If neutralizing a solid, dissolve it in a minimal amount of water in the beaker. For an aqueous solution, place it directly in the beaker.
-
Neutralization: Slowly and carefully add a mild base, such as sodium bicarbonate, to the boronic acid solution while stirring.[6] Be cautious of any potential gas evolution.
-
pH Measurement: After the initial reaction subsides, check the pH of the solution. Continue to add the base in small portions until the pH is within the neutral range specified by your local wastewater authority (typically between 5.5 and 9.0).[4][6]
-
Final Disposal: Once neutralized, and only if permitted by your institution and local regulations, the solution may be disposed of down the sanitary sewer with copious amounts of water.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, emphasizing safety and compliance.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-蒽硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Anthracene-9-boronic acid SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. laballey.com [laballey.com]
Personal protective equipment for handling 9-Anthraceneboronic acid
Essential Safety and Handling Guide for 9-Anthraceneboronic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper management of this chemical.
Chemical Profile:
This compound is a solid organic compound used as an intermediate in the synthesis of various anthracene derivatives.[1] It is classified as acutely toxic if swallowed.[2][3][4][5]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BO₂ | [2][5][6][7] |
| Molecular Weight | 222.05 g/mol | [2][5][6][7] |
| CAS Number | 100622-34-2 | [2][3][5][6] |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | ~215 °C (decomposition) | [7] |
| Hazard Class | Acute Toxicity 3 (Oral) | [3][5] |
| Signal Word | Danger | [3][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
1. Preparation:
-
Engineering Controls: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] Ensure that an eyewash station and safety shower are readily accessible.[9][10]
-
Area Setup: The designated work area should be clean, uncluttered, and clearly marked.
2. Personal Protective Equipment (PPE):
-
Before handling, don the following mandatory PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[3][9][10][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[9][10] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[10]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, along with long pants and closed-toe shoes, must be worn.[10][11]
-
Respiratory Protection: When handling the solid compound where dust may be generated, a NIOSH-approved respirator with a P2 or N95 filter for dust particles is required.[3][5][10]
-
3. Handling:
-
Weighing and Transferring: Use a spatula for transfers to minimize dust generation.[10] When weighing, use a tared, sealed container if possible.
-
Dissolving: If dissolving the solid, add it slowly to the solvent to prevent splashing.[11]
-
General Practices: Avoid all personal contact, including inhalation of dust or vapors.[9] Do not eat, drink, or smoke in the laboratory.[9] Keep the container tightly closed when not in use.[10]
4. Post-Handling:
-
Decontamination: Clean the work area thoroughly to remove any residual chemical.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9][10]
-
PPE Removal: Remove PPE in the designated area, avoiding contamination of personal clothing.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE (gloves, wipes, etc.), in a designated, clearly labeled, and sealed container for hazardous waste.[9]
-
Liquid waste should be collected in a separate, labeled, and sealed container compatible with the solvents used.
-
-
Disposal Procedure:
-
Do not pour waste down the drain.[9]
-
Dispose of all hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
-
-
Spill Management:
-
Small Spills: In a well-ventilated area, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[9] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[9] Avoid raising dust.[9]
-
Large Spills: Evacuate the area immediately and alert laboratory personnel and the appropriate safety officer.[11]
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-蒽硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Anthracene-9-boronic acid SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 5. This compound = 95.0 100622-34-2 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. Anthracene-9-boronic acid, 99%, Thermo Scientific 100 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
